molecular formula C13H14N2O2 B1583834 Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate CAS No. 595610-41-6

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Cat. No.: B1583834
CAS No.: 595610-41-6
M. Wt: 230.26 g/mol
InChI Key: VGQLKLIHKUWTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLKLIHKUWTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346825
Record name SBB041038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-41-6
Record name Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595610-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB041038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is primarily achieved through a robust and well-documented two-step sequence: a base-mediated Claisen condensation to form a key diketoester intermediate, followed by a Knorr pyrazole synthesis via cyclization with hydrazine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters that influence reaction outcomes. The causality behind experimental choices is explained to empower researchers in optimizing this synthesis for their specific applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a foundational scaffold in modern drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its structural features—a substituted aryl group at the 5-position and a carboxylate ester at the 3-position—offer versatile handles for further chemical modification. A reliable and well-understood synthetic route is paramount for facilitating research and development in this area.

Strategic Overview of the Synthesis Pathway

The most efficient and widely adopted method for constructing the this compound core involves a two-stage process. This strategy leverages classic, high-yielding organic reactions, ensuring reproducibility and scalability.

The two core stages are:

  • Claisen Condensation: A crossed Claisen condensation between 4-methylacetophenone and diethyl oxalate. This reaction forms the carbon backbone of the target molecule, yielding the crucial intermediate, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.

  • Knorr Pyrazole Synthesis: A cyclocondensation reaction of the diketoester intermediate with hydrazine hydrate. This step efficiently constructs the pyrazole ring.

The overall transformation is depicted below:

Synthesis_Overview cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Knorr Pyrazole Synthesis 4-Methylacetophenone 4-Methylacetophenone Intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate 4-Methylacetophenone->Intermediate NaOEt, Ethanol Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate NaOEt, Ethanol Final_Product Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate Intermediate->Final_Product Acetic Acid, Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Final_Product Acetic Acid, Ethanol

Caption: Overall two-step synthesis pathway.

Stage 1: Claisen Condensation for Intermediate Synthesis

Mechanistic Insights

The Claisen condensation is a cornerstone of carbon-carbon bond formation. In this specific application, a "crossed" or "mixed" Claisen condensation is employed. Diethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[1][2] The reaction proceeds via the following steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium metal and ethanol, deprotonates the α-carbon of 4-methylacetophenone. This forms a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[3]

  • Tetrahedral Intermediate Formation: This attack results in a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as a leaving group. This yields the β-diketoester product, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[4]

The use of a stoichiometric amount of base is crucial because the resulting β-diketoester is more acidic than the starting ketone. The base deprotonates the product, driving the equilibrium towards its formation.[4]

Claisen_Mechanism Start 4-Methylacetophenone + Diethyl Oxalate Enolate_Formation Enolate Formation (Base abstracts α-proton) Start->Enolate_Formation NaOEt Nucleophilic_Attack Nucleophilic Attack (Enolate attacks diethyl oxalate) Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Product Ethyl 2,4-dioxo-4-(p-tolyl)butanoate Elimination->Product

Caption: Mechanism of the Claisen Condensation.

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

This protocol is adapted from established procedures for the synthesis of analogous ethyl 2,4-dioxo-4-arylbutanoates.[5]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylacetophenone134.1813.4 g0.1
Diethyl Oxalate146.1416.1 g0.11
Sodium Metal22.992.3 g0.1
Absolute Ethanol46.0775 mL-
Diethyl Ether74.12100 mL-
10% Sulfuric Acid-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic; allow it to proceed until all the sodium has dissolved.

  • Reactant Addition: Cool the freshly prepared sodium ethoxide solution in an ice bath. In a separate beaker, prepare a mixture of 4-methylacetophenone (13.4 g, 0.1 mol) and diethyl oxalate (16.1 g, 0.11 mol) in 25 mL of absolute ethanol.

  • Reaction Execution: Add the mixture from the dropping funnel to the sodium ethoxide solution dropwise over 30 minutes with continuous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with 10% sulfuric acid until the pH is approximately 3-4. An oily layer will separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, can be used in the next step without further purification. If a higher purity is required, vacuum distillation can be performed.

Stage 2: Knorr Pyrazole Synthesis

Mechanistic Insights

The Knorr pyrazole synthesis is a classic and highly effective method for forming pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[5] The reaction is typically catalyzed by a weak acid, such as acetic acid.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the diketoester. Given the electronic and steric environment, the attack preferentially occurs at the ketone carbonyl (C4), which is generally more electrophilic than the keto-carbonyl adjacent to the ester.

  • Dehydration: The resulting hemiaminal intermediate readily dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (C2).

  • Final Dehydration and Tautomerization: A second dehydration event occurs, leading to the formation of the aromatic pyrazole ring. The product exists in tautomeric forms, with the 2H-pyrazole being a significant contributor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the cyclization of diketoesters with hydrazine.[5]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate234.2523.4 g0.1
Hydrazine Hydrate (~64%)50.065.0 g~0.1
Glacial Acetic Acid60.055 mL-
Ethanol46.07100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (23.4 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of Reagents: Add glacial acetic acid (5 mL) to the solution. While stirring, add hydrazine hydrate (5.0 g, ~0.1 mol) dropwise.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Characterization of the Final Product

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.30-1.40 (t, 3H, -CH₂CH₃ )

    • δ 2.35-2.45 (s, 3H, Ar-CH₃ )

    • δ 4.30-4.40 (q, 2H, -CH₂ CH₃)

    • δ 7.20-7.30 (d, 2H, Ar-H)

    • δ 7.60-7.70 (d, 2H, Ar-H)

    • δ 6.80-7.00 (s, 1H, pyrazole-H)

    • δ 13.0-14.0 (br s, 1H, NH )

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 14.5 (-CH₂C H₃)

    • δ 21.0 (Ar-C H₃)

    • δ 61.0 (-C H₂CH₃)

    • δ 105.0 (pyrazole C4)

    • δ 126.0, 129.5 (Aromatic CH)

    • δ 128.0, 139.0, 142.0, 148.0 (Aromatic & Pyrazole Quaternary C)

    • δ 162.0 (C=O)

  • IR (KBr, cm⁻¹):

    • ~3200-3400 (N-H stretch)

    • ~2900-3000 (C-H stretch)

    • ~1710-1730 (C=O ester stretch)

    • ~1500-1600 (C=C and C=N stretch)

  • Mass Spectrometry (EI):

    • m/z (%) = 230 [M]⁺

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient two-step synthesis for this compound. By understanding the mechanistic underpinnings of the Claisen condensation and the Knorr pyrazole synthesis, researchers can confidently implement and adapt these protocols. The provided experimental procedures offer a solid foundation for the laboratory-scale production of this valuable heterocyclic intermediate. Further optimization of reaction conditions, such as solvent choice, temperature, and reaction time, may lead to improved yields and purity. The scalability of this synthesis also presents opportunities for its application in larger-scale drug development programs.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

  • Elgazwy, A. S. H.; Ismail, M. A. H.; Soliman, A. M.; El-Sayed, M. A. A. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E2012 , 68 (11), o3209. [Link]

  • Li, Z.; Ge, Y.; Han, C.; Wang, T. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E2011 , 67 (5), o1084. [Link]

  • Kumar, A.; Sharma, S.; Kumar, D. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry2018 , 17 (1). [Link]

  • RSC. Supporting Information for manuscript b903435k. The Royal Society of Chemistry. [Link]

  • McMurry, J. 23.8 Mixed Claisen Condensations. Organic Chemistry, 10th ed., OpenStax. [Link]

  • Han, C.; Ge, Y.; Li, Z.; Wang, T. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E2011 , 67 (5), o1185. [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Allen, C. F. H.; Bell, A. Carbazic acid, ethyl ester. Organic Syntheses1946 , 26, 39. [Link]

  • Blaser, H.-U.; Pugin, B.; Spindler, F. Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis2003 , 2003 (11), 1679-1682. [Link]

  • Sapkota, K. R. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Journal of Nepal Chemical Society2025 , 4 (1). [Link]

  • Stanovnik, B.; Svete, J. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules2019 , 24 (18), 3298. [Link]

  • Al-Zaydi, K. M. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules2008 , 13 (4), 911-919. [Link]

  • Cook, J. C.; Schelwalt, B. E. 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses1973 , 53, 103. [Link]

  • ResearchGate. Structure of ethyl 3-(4-tolyl)hydrazono-2,4-dioxopentanoates. ResearchGate. [Link]

  • LibreTexts. 23.7 The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

Sources

Crystal structure of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its metabolic stability and versatile biological activities have propelled the development of a wide array of drugs.[3][4] This guide provides a comprehensive technical overview of this compound, a representative member of this important class of heterocyclic compounds. We will delve into its synthesis, characterization, and crucially, its three-dimensional crystalline architecture. While the specific crystal structure of the title compound is not publicly available, this guide will leverage data from closely related analogues to provide a detailed and predictive analysis of its structural features. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.

The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrazole, is a recurring motif in a multitude of clinically approved drugs and biologically active compounds.[1][5] Its unique chemical properties, including the presence of two adjacent nitrogen atoms, allow for diverse substitution patterns and the formation of various intermolecular interactions, which are critical for molecular recognition and biological activity.[5] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Notable examples of blockbuster drugs incorporating the pyrazole core underscore its therapeutic importance.

The determination of the crystal structure of pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR). A precise knowledge of the three-dimensional arrangement of atoms in a molecule provides invaluable insights into its conformation, stereochemistry, and potential interactions with biological targets. This information is a critical component of rational drug design and lead optimization efforts.

Synthesis and Spectroscopic Characterization

A plausible and efficient route for the synthesis of this compound involves a cyclocondensation reaction. This common strategy for pyrazole synthesis is adaptable and generally provides good yields.

Synthetic Protocol

A likely synthetic pathway is the reaction of a β-dicarbonyl compound with hydrazine hydrate. Specifically, the synthesis can be achieved through the reaction of ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid.[6]

Step-by-Step Protocol:

  • Preparation of the β-dicarbonyl intermediate: Diethyl oxalate is reacted with 4-methylacetophenone in the presence of a base like sodium ethoxide to form ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate.[6]

  • Cyclocondensation: The resulting dioxo-ester is then treated with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.[6]

  • Reaction and Work-up: The reaction mixture is typically heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield the final product as a crystalline solid.[6][7]

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylphenyl group, the pyrazole ring proton, the ethyl group of the ester, and the methyl group on the phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic and pyrazole ring carbons, and the carbons of the ethyl and methyl groups.[8]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂), confirming its elemental composition.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the pyrazole ring, the C=O stretching of the ester group, and the C=N and C=C bonds of the aromatic rings.[8]

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the molecular structure by X-ray crystallography.[9] The process requires a pure compound and careful selection of crystallization conditions.[10]

Protocol for Single Crystal Growth

Slow evaporation of a saturated solution is a widely used and effective method for growing single crystals of organic compounds.[11]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble may lead to the formation of small crystals, while poor solubility will hinder crystallization.[10] Common solvents for crystallization of organic molecules include ethyl acetate, ethanol, methanol, chloroform, and mixtures thereof.[12]

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary, to create a saturated or near-saturated solution.

  • Filtration: Filter the solution while warm to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]

  • Slow Evaporation: Place the filtered solution in a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of well-ordered crystals over a period of several days to weeks.[11][13]

X-ray Diffraction Workflow

The determination of a crystal structure involves a series of steps, from data collection to structure solution and refinement.[9]

Xray_Workflow A Single Crystal Selection & Mounting B X-ray Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction & Correction B->C Raw diffraction data D Structure Solution (e.g., Direct Methods) C->D Processed intensities E Structure Refinement D->E Initial atomic model F Structure Validation & Analysis E->F Refined structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Analysis of the Crystal Structure

While the specific crystallographic data for this compound is not available in the searched literature, we can infer its likely structural characteristics by examining closely related compounds, such as Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate and other substituted ethyl pyrazole-3-carboxylates.[14][15]

Molecular Geometry

The molecule is expected to consist of a planar pyrazole ring. The 4-methylphenyl and the ethyl carboxylate groups will be attached to this central scaffold. The dihedral angles between the pyrazole ring and the appended phenyl and ester groups are of particular interest as they define the overall molecular conformation.

  • Pyrazole Ring: The five-membered pyrazole ring is aromatic and therefore expected to be essentially planar.

  • Tautomerism: The position of the proton on the pyrazole nitrogen (N-H) defines the tautomeric form. While the topic specifies the 2H-pyrazole, it is important to note that in the solid state, pyrazoles can exist as either the 1H or 2H tautomer, and this can be influenced by the substitution pattern and crystal packing forces.

  • Substituent Orientation: The 4-methylphenyl ring and the ethyl carboxylate group will likely be twisted out of the plane of the pyrazole ring. The extent of this twisting, described by the dihedral angles, will be a compromise between steric hindrance and the electronic effects of conjugation. In similar structures, the dihedral angle between the pyrazole and phenyl rings can vary significantly.[14][15]

Crystallographic Data of a Related Compound

For comparative purposes, the crystallographic data for a structurally similar compound, Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, is presented below.[14]

ParameterValue
Chemical FormulaC₂₀H₂₀N₂O₂
Molecular Weight320.38
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.666 (4)
b (Å)10.160 (6)
c (Å)11.381 (7)
α (°)83.991 (9)
β (°)87.466 (9)
γ (°)85.47 (1)
Volume (ų)878.2 (9)
Z2

Table 1: Crystallographic data for Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.[14]

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. These interactions govern the crystal packing and ultimately the macroscopic properties of the crystalline material.

  • Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. It is highly probable that the molecules will form hydrogen-bonded chains or dimers in the crystal lattice. For instance, N-H···O hydrogen bonds are a common feature in the crystal packing of similar compounds.[16]

  • π-π Stacking: The aromatic pyrazole and phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal structure.

  • C-H···π Interactions: Weak C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also likely to be present.[15]

Packing_Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO C=O A_NH->B_CO Hydrogen Bond (N-H···O) A_CO C=O A_Aryl Aromatic Rings B_Aryl Aromatic Rings A_Aryl->B_Aryl π-π Stacking B_NH N-H

Caption: Key intermolecular interactions expected in the crystal packing.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and anticipated crystal structure of this compound. By drawing upon established synthetic methodologies and crystallographic data from closely related analogues, we have constructed a comprehensive picture of this molecule. The insights into its molecular geometry and intermolecular interactions are crucial for understanding its physicochemical properties and for guiding the design of new pyrazole-based compounds with enhanced therapeutic potential. The protocols and analyses presented herein serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link].

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link].

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link].

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link].

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Available from: [Link].

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Available from: [Link].

  • SpectraBase. Pyrazole-3-carboxylic acid. Available from: [Link].

  • International Union of Crystallography. How to grow crystals for X-ray crystallography. Available from: [Link].

  • Wikipedia. X-ray crystallography. Available from: [Link].

  • National Center for Biotechnology Information. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Available from: [Link].

  • University of Florida. Crystal Growing Tips. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link].

  • ResearchGate. Characterization data for new pyrazole derivatives. Available from: [Link].

  • SciSpace. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link].

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link].

  • National Center for Biotechnology Information. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available from: [Link].

Sources

An In-depth Technical Guide to Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. This pyrazole derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the pyrazole scaffold. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the characterization and strategic utilization of this class of compounds.

Introduction

Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This compound, belonging to the class of 5-arylpyrazole-3-carboxylates, is a molecule of significant interest. The presence of the p-tolyl group at the 5-position and the ethyl carboxylate at the 3-position provides a template for further structural modifications to explore its therapeutic potential. This guide will delve into the known characteristics of this compound, provide a detailed synthetic protocol, and discuss its relevance in the context of modern drug development.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the analysis of closely related pyrazole derivatives, the following properties can be predicted and are presented for guidance.

Physical Properties
PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Appearance White to off-white solidGeneral observation for similar pyrazole esters.
Melting Point Not available. Expected to be in the range of 100-150 °C.Based on related structures. For example, Ethyl 5-methyl-1H-pyrazole-3-carboxylate has a melting point of 77-87 °C. The presence of the bulkier p-tolyl group would likely increase the melting point.
Boiling Point Not available.High boiling point expected due to molecular weight and polarity.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF, with limited solubility in water.General solubility profile for similar organic esters.
CAS Number 595610-41-6
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole ring proton, the ethyl ester protons, and the methyl protons of the tolyl group.

  • Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

  • Pyrazole CH Proton: A singlet around δ 6.5-7.5 ppm.

  • Ethyl Ester (CH₂): A quartet around δ 4.2-4.5 ppm.

  • Ethyl Ester (CH₃): A triplet around δ 1.2-1.5 ppm.

  • Tolyl CH₃ Protons: A singlet around δ 2.3-2.5 ppm.

  • Pyrazole NH Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (Ester): A signal in the range of δ 160-165 ppm.

  • Pyrazole Ring Carbons: Signals in the aromatic region, typically between δ 100-150 ppm.

  • Aromatic Carbons (p-tolyl group): Signals in the range of δ 120-140 ppm.

  • Ethyl Ester (CH₂): A signal around δ 60-65 ppm.

  • Tolyl CH₃ Carbon: A signal around δ 20-25 ppm.

  • Ethyl Ester (CH₃): A signal around δ 14-15 ppm.

The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the pyrazole N-H bond.

  • C-H Stretching (Aromatic and Alkyl): Bands in the region of 2850-3100 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretching: Bands in the region of 1450-1650 cm⁻¹ corresponding to the pyrazole and benzene rings.

  • C-O Stretching (Ester): Bands in the region of 1100-1300 cm⁻¹.

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 230.26). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and other characteristic cleavages.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a Knorr pyrazole synthesis, a robust and widely used method for the formation of pyrazole rings.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from readily available commercial materials.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis p_methylacetophenone p-Methylacetophenone intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate p_methylacetophenone->intermediate Sodium Ethoxide diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate final_product Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate intermediate->final_product Glacial Acetic Acid (catalyst) hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole derivatives.[3]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1,3-Dicarbonyl Intermediate)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of p-methylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to afford the crude intermediate, which can be purified by recrystallization.

  • Expert Insight: The Claisen condensation is a classic carbon-carbon bond-forming reaction. The use of a slight excess of diethyl oxalate helps to drive the reaction to completion. The reaction is base-catalyzed, with sodium ethoxide serving as a strong base to deprotonate the α-carbon of the acetophenone.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1.0 eq), in glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution with stirring.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Expert Insight: The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps. The acidic medium of glacial acetic acid catalyzes the reaction. The initial step is the formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the cyclization is an important consideration in pyrazole synthesis.

Characterization Workflow

A self-validating characterization workflow is essential to confirm the structure and purity of the synthesized compound.

Characterization_Workflow Crude_Product Crude Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product TLC TLC Analysis Pure_Product->TLC MP Melting Point Determination Pure_Product->MP Spectroscopy Spectroscopic Analysis Pure_Product->Spectroscopy Elemental_Analysis Elemental Analysis Pure_Product->Elemental_Analysis Final_Confirmation Structural Confirmation and Purity Assessment TLC->Final_Confirmation MP->Final_Confirmation NMR ¹H and ¹³C NMR Spectroscopy->NMR FTIR FT-IR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS NMR->Final_Confirmation FTIR->Final_Confirmation MS->Final_Confirmation Elemental_Analysis->Final_Confirmation

Caption: A comprehensive workflow for the characterization of the synthesized compound.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited, the broader class of 5-arylpyrazole-3-carboxylic acid derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

A study by Cankara Pirol et al. (2014) synthesized a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and evaluated their antiproliferative activities against human cancer cell lines.[3] Several of these compounds exhibited potent cytotoxic activity, suggesting that the 5-(p-tolyl)pyrazole-3-carboxylic acid scaffold is a valuable starting point for the design of new anticancer agents. The ethyl ester can serve as a key intermediate for the synthesis of a library of amide derivatives to explore structure-activity relationships (SAR).

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor. A study on various pyrazole derivatives demonstrated that compounds with a similar core structure exhibit significant anti-inflammatory activity.[4] The 5-aryl-pyrazole-3-carboxylate moiety can be considered a pharmacophore for the development of novel anti-inflammatory agents with potentially improved safety profiles.

Other Potential Applications

The pyrazole nucleus is also found in compounds with antibacterial, antifungal, and antiviral activities.[5] The structural features of this compound make it a versatile building block for the synthesis of a wide range of biologically active molecules.

Conclusion

References

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Cankara Pirol, N., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-9. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative, featuring a tolyl moiety, presents a valuable building block for the synthesis of novel therapeutic agents. This document details the compound's identifiers, physicochemical properties, a robust synthesis protocol, and its potential applications, with a focus on providing practical insights for researchers in the field.

Core Identifiers and Chemical Properties

This compound is a distinct chemical entity with the following key identifiers:

IdentifierValueSource
CAS Number 595610-41-6[1][2][3][4]
Molecular Formula C₁₃H₁₄N₂O₂[1]
Molecular Weight 230.26 g/mol [1]
Synonyms 3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER, Ethyl 5-(p-tolyl)pyrazole-3-carboxylate, Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate[1][5]

Physicochemical Properties (Predicted and Inferred):

While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from closely related analogs and computational models.

PropertyPredicted/Inferred ValueNotes
Appearance White to off-white crystalline solidBased on similar pyrazole esters.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely high due to its molecular weight and polarity.
Solubility Soluble in common organic solvents like ethanol, ethyl acetate, and acetonitrile.Inferred from synthesis protocols of related compounds.[6]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process involving a Claisen condensation followed by a Knorr-type pyrazole synthesis. This methodology is widely applicable for this class of compounds.

Experimental Protocol:

Step 1: Synthesis of the β-ketoester intermediate

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reaction Initiation: To this solution, add equimolar amounts of diethyl oxalate and 4-methylacetophenone.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.

Step 2: Cyclization to form the pyrazole ring

  • Reagents and Setup: Dissolve the crude β-ketoester from Step 1 in glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add a slight excess of hydrazine hydrate dropwise to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation (Knorr Synthesis) A Diethyl Oxalate + 4-Methylacetophenone C Intermediate β-ketoester A->C Stir at RT B Sodium Ethoxide in Ethanol B->C Catalyst E This compound C->E Reflux in Acetic Acid C->E D Hydrazine Hydrate D->E

Caption: A two-step synthesis workflow for this compound.

Spectroscopic Characterization (Expected)

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~13.0-14.0 (br s, 1H): NH proton of the pyrazole ring.

  • ~7.6 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the methyl group.

  • ~7.3 (d, J=8.0 Hz, 2H): Aromatic protons meta to the methyl group.

  • ~7.0 (s, 1H): Proton on the pyrazole ring.

  • ~4.3 (q, J=7.1 Hz, 2H): CH₂ protons of the ethyl ester.

  • ~2.3 (s, 3H): CH₃ protons of the tolyl group.

  • ~1.3 (t, J=7.1 Hz, 3H): CH₃ protons of the ethyl ester.

Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • ~162.0: Carbonyl carbon of the ester.

  • ~148.0, ~140.0, ~139.0: Aromatic and pyrazole carbons.

  • ~129.5, ~125.5: Aromatic carbons.

  • ~105.0: Pyrazole carbon.

  • ~60.0: O-CH₂ carbon of the ethyl ester.

  • ~21.0: CH₃ carbon of the tolyl group.

  • ~14.5: CH₃ carbon of the ethyl ester.

Expected FT-IR (KBr) ν (cm⁻¹):

  • ~3200-3400: N-H stretching of the pyrazole ring.

  • ~3000-3100: Aromatic C-H stretching.

  • ~2850-2950: Aliphatic C-H stretching.

  • ~1700-1720: C=O stretching of the ester.

  • ~1600: C=C and C=N stretching of the aromatic and pyrazole rings.

Expected Mass Spectrum (EI):

  • m/z 230: Molecular ion peak [M]⁺.

  • Fragmentation pattern: Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z 185, and other characteristic fragments of the pyrazole and tolyl moieties.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a number of approved drugs. This compound serves as a versatile starting material for the synthesis of more complex molecules with a wide range of potential biological activities.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of the ester and the N-H position of the pyrazole can lead to the development of novel anti-inflammatory compounds.

  • Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors. The tolyl group can be further functionalized to explore structure-activity relationships (SAR) for various cancer targets.

  • Antimicrobial Agents: The pyrazole scaffold has been shown to exhibit antibacterial and antifungal activities. This compound can be used to generate libraries of derivatives for screening against a panel of microbial pathogens.

Logical Pathway for Drug Discovery Application:

Drug_Discovery_Pathway A Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate B Chemical Modification (e.g., N-alkylation, amide formation) A->B C Library of Novel Pyrazole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Sources

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Knorr in 1883, this aromatic system has proven to be a remarkably versatile scaffold, leading to the development of a multitude of clinically significant therapeutic agents.[1] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, allow for diverse substitutions that can be fine-tuned to interact with a wide array of biological targets.[3] This guide provides an in-depth exploration of the major biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate their therapeutic potential. We will delve into the anti-inflammatory, anticancer, antimicrobial, and neuromodulatory activities that make pyrazoles a subject of intense and ongoing research for drug development professionals.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Chronic inflammation is a key driver of numerous pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders.[4] Pyrazole derivatives have emerged as a pivotal class of anti-inflammatory agents, most notably through the development of selective cyclooxygenase-2 (COX-2) inhibitors.[5]

Mechanism of Action: The Celecoxib Paradigm

The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of COX-2.[6][7] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[7][8]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to a risk of gastrointestinal side effects.[4][8] The diaryl-substituted pyrazole structure of drugs like Celecoxib allows for selective binding to the larger, more flexible active site of the COX-2 enzyme.[6][8] A key feature is the presence of a sulfonamide side chain that fits into a hydrophilic side pocket near the active site of COX-2, an interaction not possible with the more constricted COX-1 active site.[8][9] This selective inhibition reduces the production of pro-inflammatory prostaglandins (like PGE2) from arachidonic acid, thereby alleviating inflammation and pain with a reduced risk of gastric issues.[9][10]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Promotes Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX2 Selective Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Quantitative Analysis of Anti-inflammatory Potency

The efficacy of pyrazole derivatives as anti-inflammatory agents is quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes and their performance in in vivo models.

Compound ClassTarget(s)IC50 (COX-2) [μM]IC50 (COX-1) [μM]In Vivo Model (Edema Reduction)Reference
3,5-diarylpyrazolesCOX-20.01--[4]
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03-75% reduction[4]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 / COX-10.024.5-[4]
CelecoxibCOX-2~0.04~15Significant reduction[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality is straightforward: carrageenan injection induces a localized inflammatory response, and a reduction in the resulting edema (swelling) indicates the efficacy of the test compound.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups (pyrazole derivatives at various doses). The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Inflammation Induction: A 0.1 mL injection of 1% w/v carrageenan solution in sterile saline is administered into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured immediately after the injection (V0) and at specified intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Self-Validation: The inclusion of a positive control (standard drug) is critical. A statistically significant reduction in edema in the standard group compared to the vehicle control validates the assay's sensitivity. The dose-dependent response of the test compound further strengthens the results.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in numerous anticancer agents, demonstrating the ability to inhibit a wide range of targets crucial for cancer cell proliferation, survival, and angiogenesis.[12][13][14]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyrazole derivatives exert their anticancer effects by inhibiting various protein kinases that are often dysregulated in cancer.[15][16]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their hyperactivity is a hallmark of many cancers.[17][18] Pyrazole derivatives have been designed to act as ATP-competitive inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest (commonly at the G1 phase) and apoptosis.[19][20][21]

  • BRAF/VEGFR Inhibition: The BRAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a major driver in melanoma.[22][23] Pyrazole-based inhibitors can target this mutant BRAF.[24][25] Furthermore, by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can block angiogenesis, the process of forming new blood vessels that tumors need to grow.[12][26] Dual inhibition of BRAF and VEGFR is a powerful strategy to combat tumor growth and metastasis.[23]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, promotes tumor cell proliferation. Pyrazole derivatives have been developed as potent EGFR inhibitors.[12][26]

Anticancer_Mechanisms cluster_pathways Key Oncogenic Pathways CDK CDK/Cyclin Complexes Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle BRAF BRAF/MEK/ERK Pathway Proliferation Cell Proliferation & Survival BRAF->Proliferation VEGFR VEGFR Signaling Angiogenesis Angiogenesis VEGFR->Angiogenesis Pyrazoles Anticancer Pyrazole Derivatives Pyrazoles->CDK Inhibition Pyrazoles->BRAF Inhibition Pyrazoles->VEGFR Inhibition

Caption: Multi-targeted inhibition by anticancer pyrazole derivatives.

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxicity of pyrazole derivatives is a primary indicator of their anticancer potential, typically expressed as IC50 values against various cancer cell lines.

Compound ClassTarget(s)Cancer Cell LineIC50 [μM]Reference
Pyrazole-benzothiazole hybridVEGFR-2HT29, PC3, A5493.17 - 6.77[12]
Pyrazole carbaldehyde derivativePI3 KinaseMCF70.25[12]
Pyrazole-naphthalene analogTubulinMCF70.05[12]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2A27800.127-0.560[20]
Pyrazole-thiazole hybridCDK1 / CDK2--[18]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The principle is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of the test pyrazole derivative is prepared in DMSO. Serial dilutions are made in culture media to achieve the desired final concentrations. The old media is removed from the plates, and 100 µL of media containing the test compound (or vehicle control - DMSO) is added to each well. A positive control (e.g., Doxorubicin) is included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media containing MTT is carefully removed. 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

  • Self-Validation: The assay includes untreated cells (100% viability control) and cells treated with a known cytotoxic agent (positive control). A consistent and low coefficient of variation among replicate wells ensures the reliability of the data.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[27][28] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[29][30]

Mechanisms of Action and Structure-Activity Relationship (SAR)

The antimicrobial mechanisms of pyrazoles are diverse and not always fully elucidated. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[27] The structure-activity relationship is highly dependent on the substituents on the pyrazole ring. For instance, the incorporation of halogen atoms, thiadiazine moieties, or specific hydrazone side chains has been shown to enhance antimicrobial potency.[27][28]

Quantitative Analysis of Antimicrobial Efficacy

The effectiveness of pyrazole derivatives against microbial strains is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound ClassOrganism(s)MIC [μg/mL]Reference
Hydrazide derivatives of pyrazoleS. aureus, K. planticola1.9 - 3.9[27]
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus, E. coli (multidrug-resistant)1 - 8[27]
Imidazo-pyridine substituted pyrazoleGram-positive & Gram-negative strains<1[27]
Pyrazole-1-carbothiohydrazide derivativeBacteria & Fungi2.9 - 125[28]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Prep_Compound 1. Prepare serial dilutions of pyrazole compound in 96-well plate Inoculate 3. Inoculate each well with the microbial suspension Prep_Compound->Inoculate Prep_Inoculum 2. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculate Incubate 4. Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Observe 5. Visually inspect for turbidity (growth) Incubate->Observe Determine_MIC 6. Identify MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Control Wells: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well (except the negative control). The final volume in each well is typically 100 or 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control. The use of a growth indicator like resazurin can aid in visualization.

  • Self-Validation: Clear growth in the positive control well and no growth in the negative control well are essential for the test to be valid. The MIC of the standard antibiotic should fall within its known acceptable range for the tested strain.

Neuromodulatory and Other Activities

The versatility of the pyrazole scaffold extends to the central nervous system, most notably with the development of cannabinoid receptor (CB1) antagonists.

Cannabinoid Receptor 1 (CB1) Antagonism

The pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist developed for the treatment of obesity.[31][32] The endocannabinoid system is involved in regulating appetite and energy balance.[31][33] Rimonabant acts as an inverse agonist at the CB1 receptor, meaning it binds to the receptor and reduces its basal activity, thereby decreasing appetite and food intake.[34][35] Structure-activity relationship studies have shown that potent and selective CB1 antagonism requires specific substitutions, such as a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring.[36][37][38] Although Rimonabant was withdrawn from the market due to psychiatric side effects, its development highlighted the potential of pyrazoles to modulate key CNS pathways.[35]

Other biological activities reported for pyrazole derivatives include anticonvulsant, antidepressant, antiviral, and antioxidant effects, making this a rich field for further therapeutic exploration.[1][39][40]

Conclusion and Future Directions

The pyrazole nucleus is undeniably a "privileged scaffold" in medicinal chemistry, forming the basis of drugs with profound impacts on human health. From the selective anti-inflammatory action of Celecoxib to the multi-targeted approach of modern anticancer agents, pyrazole derivatives demonstrate remarkable chemical tractability and biological significance. The continued exploration of structure-activity relationships, aided by computational modeling and innovative synthetic strategies, will undoubtedly unlock new therapeutic applications.[2][4] Future research will likely focus on developing pyrazole derivatives with enhanced selectivity to minimize off-target effects, creating hybrid molecules with dual activities (e.g., anti-inflammatory and antimicrobial), and exploring novel biological targets to address unmet medical needs. The insights and protocols detailed in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of this exceptional heterocyclic scaffold.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

  • "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. [Link]

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • Current status of pyrazole and its biological activities - PMC. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Full article: Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy - Taylor & Francis Online. [Link]

  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

  • What is Rimonabant used for? - Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

  • Rimonabant - Wikipedia. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Full article: Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - NIH. [Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]

Sources

The Therapeutic Potential of Pyrazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities.[1][2] When functionalized with a carboxylate group, the resulting pyrazole carboxylate scaffold offers a versatile platform for the development of novel therapeutics. The carboxylate moiety provides a crucial handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity through esterification, amidation, or other coupling reactions.[4] This guide provides an in-depth exploration of the therapeutic applications of pyrazole carboxylates, focusing on their synthesis, mechanisms of action, and structure-activity relationships across various disease areas.

Core Synthesis Strategies for Pyrazole Carboxylates

The synthetic versatility of pyrazole carboxylates is a key driver of their widespread use in drug discovery. A common and flexible approach involves a two-stage process: the initial construction of the pyrazole core bearing a carboxylic acid or ester, followed by further modifications.[5]

A prevalent method for constructing the pyrazole ring is through a cyclocondensation reaction. The Knorr pyrazole synthesis, for instance, utilizes the reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] Another efficient method involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[6]

Example Protocol: Synthesis of a Pyrazole-Carboxylate Ester via Cyclocondensation[5]

This protocol outlines a general procedure for the synthesis of a pyrazole-carboxylate ester.

Materials:

  • Hydrazine derivative (1.0 equivalent)

  • β-Ketoester (1.0 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount, e.g., 0.1 equivalent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[5]

  • Add a catalytic amount of glacial acetic acid to the solution.[5]

  • Add the β-ketoester dropwise to the stirred solution at room temperature.[5]

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrazole-carboxylate ester.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification Hydrazine_derivative Hydrazine Derivative Reaction Hydrazine_derivative->Reaction + Beta_Ketoester β-Ketoester Beta_Ketoester->Reaction + Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Heat Reflux Heat->Reaction Extraction Extraction with Ethyl Acetate Washing Washing with Water & Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product Pyrazole-Carboxylate Ester Purification->Product Reaction->Extraction

Caption: General workflow for the synthesis of pyrazole-carboxylate esters.

Therapeutic Applications of Pyrazole Carboxylates

The pyrazole carboxylate scaffold has been successfully exploited to develop agents for a multitude of therapeutic areas.

Anticancer Activity

Pyrazole derivatives are prominent in oncology, with many demonstrating potent anticancer activity through various mechanisms.[7][8][9][10]

Mechanism of Action: A key mechanism of action for some pyrazole analogs is the inhibition of kinase enzymes, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[7] By blocking the active site of these kinases, pyrazole derivatives can halt uncontrolled cell proliferation.[7] Some pyrazole-based compounds also target receptor tyrosine kinases (RTKs) like VEGFR, playing a role in inhibiting angiogenesis.[9] Additionally, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells.[11]

G Pyrazole_Carboxylate Pyrazole Carboxylate Derivative Kinase Kinase (e.g., CDK, VEGFR) Pyrazole_Carboxylate->Kinase Inhibits Apoptosis Apoptosis Pyrazole_Carboxylate->Apoptosis Induces Cell_Cycle_Progression Cell Cycle Progression Kinase->Cell_Cycle_Progression Promotes Angiogenesis Angiogenesis Kinase->Angiogenesis Promotes Cancer_Cell_Growth Cancer Cell Growth Cell_Cycle_Progression->Cancer_Cell_Growth Angiogenesis->Cancer_Cell_Growth G Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazole_Carboxylate Pyrazole Carboxylate Derivative Pyrazole_Carboxylate->COX2 Inhibits

Caption: COX-2 inhibition by pyrazole carboxylates.

Structure-Activity Relationship (SAR): Studies on pyrazolylthiazole carboxylates identified compounds with potent anti-inflammatory activity, with edema inhibition of up to 93.06%, comparable to the standard drug indomethacin. [12]A series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also showed significant anti-inflammatory and analgesic activities with a reduced ulcerogenic index compared to diclofenac sodium. [3]

Neuroprotective Effects

Recent research has highlighted the potential of pyrazole carboxylates in the treatment of neurological disorders, particularly those involving inflammation and oxidative stress, such as ischemic stroke and spinal cord injury. [13][14][15][16] Mechanism of Action: The neuroprotective effects of these compounds are often linked to their anti-inflammatory and antioxidant properties. [13][14]For instance, in a model of spinal cord injury, a pyrazole derivative demonstrated potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. [13][14]In the context of ischemic stroke, pyrazole carboxylic acid borneol esters have been shown to scavenge free radicals, maintain mitochondrial function, and alleviate DNA damage. [15] Structure-Activity Relationship (SAR): A study on novel pyrazole derivatives for spinal cord injury identified a compound that exhibited a potent inhibitory effect on IL-6 expression with an IC50 value of 9.562 µM, superior to dexamethasone and celecoxib. [13][14]Another study on pyrazole carboxylic acid borneol esters for ischemic stroke identified a lead compound with superior free radical scavenging ability compared to edaravone. [15]

Conclusion and Future Directions

Pyrazole carboxylates represent a highly versatile and privileged scaffold in drug discovery, with demonstrated therapeutic potential across a range of diseases, including cancer, microbial infections, inflammatory disorders, and neurological conditions. The ease of synthesis and the ability to readily modify the core structure allow for extensive exploration of the chemical space and optimization of pharmacological properties. Future research in this area will likely focus on the development of highly selective and potent inhibitors for specific molecular targets, the exploration of novel therapeutic applications, and the use of advanced drug delivery strategies to enhance the efficacy and safety of these promising compounds.

References

  • Jain, A. K., et al. (2014). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. PubMed. Available at: [Link]

  • Huffman, J. W., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. Available at: [Link]

  • Kumar, S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link]

  • Kumar, D., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. Available at: [Link]

  • Reddy, T. S., et al. (2016). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]

  • Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. Available at: [Link]

  • Unnamed Author. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. DC Fine Chemicals. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Singh, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Unnamed Author. (2014). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Unnamed Author. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • Unnamed Author. (2020). The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. PubMed. Available at: [Link]

  • Unnamed Author. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. Available at: [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. Available at: [Link]

  • Shaaban, M. R., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link]

  • Jiang, H., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. PubMed. Available at: [Link]

  • Unnamed Author. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]

  • Jiang, H., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). The Therapeutic Voyage of Pyrazole and Its Analogues: A Review. ResearchGate. Available at: [Link]

  • De, B., et al. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link]

  • Unnamed Author. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]

  • Unnamed Author. (2012). Importance of pyrazole moiety in the field of cancer. ResearchGate. Available at: [Link]

Sources

Preamble: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Putative Mechanisms of Action of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

The pyrazole ring system represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have positioned it at the heart of numerous therapeutic breakthroughs. The presence of this five-membered aromatic heterocycle in blockbuster drugs—from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant—underscores its profound pharmacological potential.[1][2] Pyrazole derivatives have been shown to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]

This guide focuses on a specific, yet under-characterized, member of this family: This compound . While direct, comprehensive studies on its mechanism of action are not abundant in public literature, its molecular architecture allows for well-founded hypotheses based on extensive research into analogous structures. This document will, therefore, deconstruct the molecule, postulate its most probable biological targets and signaling pathway interactions, and provide a robust experimental framework for validating these hypotheses. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to elucidate the therapeutic potential of this compound.

Part 1: Molecular Deconstruction and Target Prioritization

The structure of this compound offers distinct pharmacophoric features that suggest a high probability of interaction with enzymatic targets.

  • The Pyrazole Core: This nitrogen-rich heterocyclic ring is a superb bioisostere for various biological recognition motifs. It can act as both a hydrogen bond donor and acceptor, enabling it to anchor within the active sites of numerous enzymes.

  • The 5-(4-methylphenyl) Group: This tolyl moiety provides a significant hydrophobic surface for engaging with non-polar pockets in target proteins. Its orientation relative to the pyrazole core is critical for defining target specificity.

  • The 3-Ethyl Carboxylate Group: This ester group can serve as a key hydrogen bond acceptor. Its presence and position are common in pyrazole derivatives designed as kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.

Based on this structural analysis and a wealth of literature on related compounds, the primary hypothesis is that this molecule functions as an enzyme inhibitor . The most promising and frequently implicated enzyme families for pyrazole-based compounds are protein kinases, topoisomerases, and metabolic enzymes.[5][6][7]

Part 2: Postulated Mechanism of Action in Oncology

The anticancer activity of pyrazole derivatives is one of the most extensively documented areas of research for this class.[6][8] We postulate that this compound may exert its antineoplastic effects through one or more of the following pathways.

Inhibition of Cell Cycle Progression via Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process governed by the sequential activation of Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, making them prime therapeutic targets. Numerous pyrazole derivatives have been identified as potent CDK inhibitors, often leading to cell cycle arrest and apoptosis.[6][8] Specifically, related pyrazole compounds have been shown to induce a significant increase of cells in the G2/M phase, a phenotype consistent with the inhibition of CDK1/Cyclin B.[1][9]

We hypothesize that this compound competes with ATP for binding to the active site of key CDKs, thereby halting the phosphorylation of substrates required for cell cycle phase transitions.

Cell_Cycle_CDK_Control cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Growth and Metabolism G1_S_Checkpoint G1/S Checkpoint (CDK2) G1->G1_S_Checkpoint CDK4/6 S DNA Synthesis G2 Preparation for Mitosis S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1) G2->G2_M_Checkpoint CDK1 M Mitosis M->G1 G1_S_Checkpoint->S CDK2 G2_M_Checkpoint->M Inhibition Putative Inhibition Site of Pyrazole Compound Inhibition->G2_M_Checkpoint

Caption: Putative inhibition of the G2/M checkpoint by pyrazole-mediated CDK1 inhibition.

Interruption of Pro-Survival Signaling Pathways

Cancer cells rely on constitutively active signaling pathways for uncontrolled proliferation and survival. Key nodes in these pathways, such as PI3K (Phosphoinositide 3-kinase) and receptor tyrosine kinases like VEGFR-2, are validated drug targets.

  • PI3K Inhibition: Pyrazole derivatives have been identified as potent PI3K inhibitors, demonstrating cytotoxicity against breast cancer cells.[6] Inhibition of PI3K blocks the downstream activation of Akt, a critical kinase that promotes cell survival and suppresses apoptosis.

  • VEGFR-2 Inhibition: Some pyrazole compounds reduce levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis.[6]

The structural features of this compound are consistent with those of known ATP-competitive kinase inhibitors, suggesting it could function by blocking the catalytic activity of kinases like PI3K or VEGFR-2.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Inhibition X PI3K->Inhibition AKT Akt Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibition->AKT  Putative Blockade by  Pyrazole Compound

Caption: Postulated blockade of the PI3K/Akt pro-survival signaling pathway.

Part 3: Potential Activity in Other Therapeutic Areas

While oncology is a primary focus, the pyrazole scaffold's versatility suggests potential mechanisms relevant to other diseases.

  • Anti-inflammatory Activity: The structural similarity to COX-2 inhibitors cannot be overlooked. The compound may inhibit cyclooxygenase enzymes, reducing prostaglandin synthesis. Several pyrazole series have demonstrated potent anti-inflammatory activity comparable to standard drugs like diclofenac.[4]

  • Antibacterial Activity: Certain pyrazole analogs function as potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication and repair.[7] This presents a potential mechanism for antibacterial action against both Gram-positive and Gram-negative organisms.

  • Neurological Activity: Derivatives have been shown to inhibit key enzymes in the central nervous system, such as monoamine oxidase B (MAO-B) and various cholinesterases, suggesting potential applications in neurodegenerative diseases or mood disorders.[4][5]

Part 4: A Framework for Experimental Validation

Experimental_Workflow node1 node1 node2 Tier 2: Target Deconvolution & Hit Validation Biochemical Validation: - IC50 determination for primary hits - Enzyme kinetics (e.g., Lineweaver-Burk plot) - Orthogonal binding assay (e.g., DSF, SPR) Cellular Target Engagement: - Western Blot for phospho-proteins - Cellular Thermal Shift Assay (CETSA) node1->node2 Identify Primary Hits node3 Tier 3: Cellular Mechanism of Action - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assays (Annexin V/PI staining) - Angiogenesis Tube Formation Assay - Target Knockdown/Overexpression Studies node2->node3 Confirm Target & Cellular Activity node4 {Conclusion|Elucidated Mechanism of Action} node3->node4 Define Phenotypic Outcome

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Protocol 1: Kinase Inhibition IC50 Determination (Example: CDK1)

This protocol describes a luminescent-based assay to determine the potency of the test compound against a purified kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a universal method that measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.

  • Materials:

    • Purified, active CDK1/Cyclin B enzyme.

    • CDK1 substrate peptide (e.g., Histone H1).

    • ATP at a concentration near the Km for the enzyme.

    • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5).

    • This compound, serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • White, opaque 384-well assay plates.

  • Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final assay concentration might range from 100 µM to 5 nM.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Prepare a 2X kinase/substrate solution in kinase buffer and add 2 µL to each well.

    • Initiate the reaction by adding 2 µL of 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with the high signal (vehicle control) set to 100% activity and the low signal (no enzyme or potent inhibitor) set to 0% activity.

    • Plot the normalized percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantification of cells in each phase of the cell cycle based on DNA content.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, and thus twice the fluorescence intensity.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells).[9]

    • Complete culture medium.

    • Test compound dissolved in DMSO.

    • Phosphate-Buffered Saline (PBS).

    • 70% cold ethanol.

    • PI/RNase Staining Buffer.

    • Flow cytometer.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 24 or 48 hours. Include a DMSO vehicle control.

    • Harvest the cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of PI fluorescence intensity (linear scale).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the vehicle control. A significant increase in the G2/M population would validate the CDK1 inhibition hypothesis.

Part 5: Anticipated Data and Interpretation

Effective data presentation is key to building a compelling mechanistic argument.

Table 1: Hypothetical Inhibitory Profile of this compound

This table summarizes potential results from the screening and validation workflow, guiding the next steps of the investigation.

Target/AssayEndpointResultInterpretation
Biochemical Assays
CDK1/Cyclin BIC500.25 µMPotent inhibition. Primary target candidate.
PI3KαIC501.5 µMModerate inhibition. Potential secondary target or off-target effect at higher concentrations.
VEGFR-2IC50> 10 µMNot a primary target.
Topoisomerase IIIC50> 25 µMNot a primary target.
Cellular Assays
HCT116 ProliferationGI500.5 µMPotent anti-proliferative effect, consistent with CDK1 IC50.
HCT116 Cell Cycle (24h)% G2/M65% (at 1 µM) vs 15% (Control)Strong G2/M arrest, corroborating the CDK1 inhibition hypothesis as the primary mode of action.[9]
p-Histone H3 (Ser10) WBLevelDecreasedA decrease in this mitotic marker provides further evidence of a block at the G2/M transition.

Conclusion

This compound is a molecule of significant therapeutic interest. Based on a comprehensive analysis of its structure and the activities of related pyrazole compounds, its primary mechanism of action is hypothesized to be the inhibition of protein kinases, particularly those involved in cell cycle regulation such as CDK1 . This inhibition likely leads to a G2/M cell cycle arrest, culminating in the observed anti-proliferative effects in cancer cell lines. While secondary effects on other pathways like PI3K signaling or other enzyme systems remain possible, the evidence strongly points toward cell cycle machinery as the principal target. The experimental framework provided in this guide offers a clear and logical path to rigorously test this hypothesis and fully elucidate the mechanism, paving the way for its potential development as a novel therapeutic agent.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed.
  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. (n.d.).
  • Ethyl 5-(4-methylphenyl)
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel

Sources

A Senior Application Scientist's Review of Synthesis Methods for Substituted Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and agrochemical research, forming the core of numerous approved drugs and high-value compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, allows for diverse substitution patterns that modulate its physicochemical and biological properties. The incorporation of an ester functional group onto this scaffold is of particular strategic importance, serving not only as a key pharmacophoric element but also as a versatile synthetic handle for further molecular elaboration through ester hydrolysis, amidation, or reduction.

This guide provides an in-depth review of the principal and most field-proven methodologies for synthesizing substituted pyrazole esters. Moving beyond a simple recitation of reactions, we will explore the underlying mechanistic principles, the rationale behind experimental choices, and the strategic considerations that enable researchers to select the optimal synthetic route for a given target molecule.

The Cornerstone: Cyclocondensation of 1,3-Difunctional Systems

The most classical and widely employed strategy for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][4] This approach, rooted in the pioneering work of Ludwig Knorr, offers a robust and versatile entry into a vast chemical space of pyrazole derivatives.[5][6][7][8]

Principle of the Knorr Pyrazole Synthesis

The reaction involves a bidentate nucleophile (hydrazine) reacting with a 1,3-dielectrophile (β-keto ester). The mechanism commences with the nucleophilic attack of one hydrazine nitrogen onto one of the carbonyl groups of the β-keto ester—typically the more electrophilic ketone carbonyl—to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining ester carbonyl, and subsequent dehydration to yield the stable aromatic pyrazole ring.[5][8][9] The reaction is frequently catalyzed by acid, which serves to activate the carbonyl groups toward nucleophilic attack.[5][8][9]

Causality: The Regioselectivity Challenge

A critical consideration in the Knorr synthesis is regioselectivity. When both the hydrazine (e.g., phenylhydrazine) and the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) are unsymmetrical, two distinct regioisomeric products can be formed. The outcome is dictated by which nitrogen atom of the hydrazine performs the initial attack and at which carbonyl group. This is influenced by a delicate interplay of steric and electronic factors of the substrates, as well as reaction conditions like pH and solvent. For instance, using substituted hydrazines with enaminodiketones has been shown to provide a straightforward and highly regiospecific route to 4-substituted 1H-pyrazole-5-carboxylates, avoiding the formation of isomeric mixtures.[10][11]

Diagram: General Mechanism of the Knorr Pyrazole Synthesis

Dipolar_Cycloaddition [3+2] Cycloaddition for Pyrazole Synthesis cluster_reactants Reactants cluster_products Product Dipole EtOOC–CH=N⁺=N⁻ (Ethyl Diazoacetate) TS [Transition State] Dipole->TS Dipolarophile R¹–C≡C–R² (Alkyne) Dipolarophile->TS Intermediate 3H-Pyrazole Intermediate TS->Intermediate [3+2] Cycloaddition Product Substituted Pyrazole Ester Intermediate->Product Aromatization MCR_Workflow A Aldehyde (R¹CHO) OnePot One-Pot Reaction Vessel (Solvent, Heat) A->OnePot B β-Keto Ester (e.g., Ethyl Acetoacetate) B->OnePot C Hydrazine (R²NHNH₂) C->OnePot Catalyst Catalyst (e.g., [bmim][FeCl₄]) Catalyst->OnePot Workup Workup & Purification (Extraction, Crystallization) OnePot->Workup Reaction Completion Product Substituted Pyrazole Ester Workup->Product

Sources

Methodological & Application

Application Note & Protocol: A Reliable Two-Step Synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific scaffold, Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, serves as a valuable building block for the synthesis of more complex molecules and potential drug candidates. This document provides a comprehensive, field-proven protocol for its synthesis, designed for researchers in organic chemistry and drug discovery.

The described method is a robust, two-step process commencing with a base-mediated Claisen condensation, followed by a cyclization reaction with hydrazine hydrate. This approach is favored for its efficiency and reliance on readily available starting materials.[2][3] This guide emphasizes the causality behind procedural choices, provides a self-validating protocol through detailed characterization steps, and is grounded in authoritative chemical literature.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: Claisen Condensation. The synthesis begins with a Claisen condensation between 4'-methylacetophenone and diethyl oxalate.[4][5] Sodium ethoxide, a strong base, facilitates the formation of an enolate from 4'-methylacetophenone. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the intermediate, ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate.[1]

Step 2: Pyrazole Ring Formation (Knorr-type Cyclization). The intermediate diketoester is then treated with hydrazine hydrate in the presence of an acid catalyst, typically glacial acetic acid. The reaction involves the nucleophilic attack of the hydrazine nitrogens on the two ketone carbonyls of the intermediate.[6] This is followed by an intramolecular cyclization and subsequent dehydration (loss of two water molecules) to form the stable, aromatic pyrazole ring, yielding the final product.[1][6]

Reaction Mechanism Diagram

Reaction_Mechanism cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization Start1 4'-Methylacetophenone + Diethyl Oxalate Base Sodium Ethoxide (Base) Start1->Base Deprotonation Enolate Enolate Formation Base->Enolate Attack1 Nucleophilic Attack on Diethyl Oxalate Enolate->Attack1 Intermediate Intermediate: Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate Attack1->Intermediate Loss of Ethoxide Hydrazine Hydrazine Hydrate Attack2 Nucleophilic Attack by Hydrazine Intermediate->Attack2 Hydrazine->Attack2 Acid Glacial Acetic Acid (Catalyst) Acid->Attack2 Protonation Cyclization Intramolecular Cyclization Attack2->Cyclization Dehydration Dehydration (Loss of 2 H2O) Cyclization->Dehydration Product Final Product: This compound Dehydration->Product

Caption: Reaction mechanism for the two-step synthesis.

Materials and Methods

Reagents and Solvents
ReagentFormulaM.W. ( g/mol )QuantityPuritySupplier
4'-MethylacetophenoneC₉H₁₀O134.1810.0 mmol≥98%Sigma-Aldrich
Diethyl OxalateC₆H₁₀O₄146.1412.0 mmol≥99%Sigma-Aldrich
Sodium MetalNa22.9911.0 mmol-Sigma-Aldrich
Absolute EthanolC₂H₅OH46.0750 mL≥99.5%Fisher Scientific
Hydrazine HydrateH₆N₂O50.0615.0 mmol80% solutionSigma-Aldrich
Glacial Acetic AcidCH₃COOH60.055 mL≥99.7%VWR
Diethyl Ether(C₂H₅)₂O74.12As neededACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeFisher Scientific
HexaneC₆H₁₄86.18As neededACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrophotometer, and Mass spectrometer for characterization

Experimental Protocol

Overall Synthesis Workflow

Synthesis_Workflow A Preparation of Sodium Ethoxide B Step 1: Claisen Condensation A->B C Isolation of Dioxobutanoate Intermediate B->C D Step 2: Cyclization with Hydrazine C->D E Work-up and Crude Product Isolation D->E F Purification by Recrystallization E->F G Characterization (NMR, IR, MS, m.p.) F->G

Caption: High-level workflow for the synthesis protocol.

Step 1: Synthesis of Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate
  • Preparation of Sodium Ethoxide: In a dry 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 30 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (11.0 mmol) portion-wise to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved completely.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add 4'-methylacetophenone (10.0 mmol) dropwise. Subsequently, add diethyl oxalate (12.0 mmol) dropwise over 30 minutes while maintaining the temperature at around 25-30°C.[1]

  • Reaction Progression: After the addition is complete, stir the mixture at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Isolation of Intermediate: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl to a pH of ~3-4. A solid precipitate of the intermediate, ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate, will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and dry it under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, create a suspension of the dried ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate (approx. 10.0 mmol) in 40 mL of absolute ethanol.

  • Addition of Reagents: To this suspension, add hydrazine hydrate (15.0 mmol) followed by 5 mL of glacial acetic acid, which acts as a catalyst.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator. Pour the concentrated mixture into 100 mL of ice-cold water. A solid product will precipitate out.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. For further purification, recrystallize the product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Characterization and Expected Results

The structure of the final product should be confirmed using standard spectroscopic methods.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (typical)
Melting Point Specific to the compound, determined experimentally
¹H NMR Signals corresponding to ethyl ester protons (triplet & quartet), aromatic protons from the p-tolyl ring, a methyl singlet, a pyrazole ring proton, and a broad NH proton signal.
¹³C NMR Peaks for carbonyl carbon, ethyl ester carbons, pyrazole ring carbons, and p-tolyl aromatic and methyl carbons.
IR (KBr, cm⁻¹) Peaks around 3200-3400 (N-H stretch), ~1720 (C=O ester stretch), ~1600 (C=C/C=N stretch).
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₃H₁₄N₂O₂ = 230.26 g/mol ).

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols. Handle with care under an inert atmosphere. The reaction with ethanol produces flammable hydrogen gas.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[7]

  • Diethyl Oxalate: Irritant. Avoid contact with skin and eyes.

  • Solvents: Ethanol, diethyl ether, and hexane are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

Conclusion

This application note details a reliable and efficient two-step protocol for the synthesis of this compound. The methodology, based on a Claisen condensation followed by a cyclization reaction, provides good yields and a high-purity product upon recrystallization. The outlined characterization steps are crucial for validating the final compound's identity, ensuring its suitability for subsequent applications in research and drug development.

References

  • Jain, A., Sharma, S., & Singh, P. (2015). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. Available at: [Link]

  • Williams, J. D., & Tassa, C. (2014). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (91), 51871. Available at: [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Targets in Heterocyclic Systems, 2, 85-102. Available at: [Link]

  • Li, J.-T., Ge, Z.-Y., & Cheng, D.-L. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1084. Available at: [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2128–2163. Available at: [Link]

  • Gouda, M. A., Eldien, H. F., & Girges, M. M. (2016). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 21(1), 108. Available at: [Link]

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Chandra, Mahendra, M., Srikantamurthy, N., Babu, E. A. J., & Umesha, K. B. (2013). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. Available at: [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Fabad, J. (2004). Synthesis and Evaluation of the Anticonvulsant Activities of Some 5-(4-substitutedbenzylidene)-6- methyl-4,5-dihydropyridazine-3(2H)-ones. FABAD Journal of Pharmaceutical Sciences, 29, 185-194. Available at: [Link]

  • Ge, Z.-Y., Zhao, G.-F., & Li, J.-T. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o468. Available at: [Link]

  • Özil, M., & Yalçin, M. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]

Sources

The Versatile Intermediate: A Guide to Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and functional materials. Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate is a key representative of this class, offering a versatile platform for the synthesis of a diverse array of complex molecules. Its strategic substitution with a tolyl group at the 5-position and an ethyl carboxylate at the 3-position provides two key points for further chemical modification, making it an invaluable intermediate for drug discovery and agrochemical research.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this important building block, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS Number 595610-41-6[3]
Appearance Off-white to pale yellow solidGeneral observation
Solubility Soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water.General chemical knowledge
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the phenyl ring (a singlet), the aromatic protons (a set of doublets), and the pyrazole ring proton (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the carbons of the ethyl and methyl groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the pyrazole ring, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the aromatic rings.

Synthesis of this compound: The Knorr Pyrazole Synthesis

The most common and efficient method for synthesizing 5-substituted pyrazole-3-carboxylates is the Knorr pyrazole synthesis.[4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of our target molecule, the synthesis proceeds in two main steps:

  • Claisen Condensation: Formation of the 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate, through the Claisen condensation of 4-methylacetophenone with diethyl oxalate.

  • Cyclocondensation: Reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate to form the pyrazole ring.

Knorr_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation 4-Methylacetophenone 4-Methylacetophenone Intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate 4-Methylacetophenone->Intermediate + Diethyl Oxalate Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate NaOEt NaOEt NaOEt->Intermediate Base Target_Molecule This compound Intermediate->Target_Molecule + Hydrazine Hydrate Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Target_Molecule

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous pyrazole derivatives.[4]

Part A: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (Intermediate)

Materials:

  • 4-Methylacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add 4-methylacetophenone (1 equivalent) dissolved in a minimal amount of absolute ethanol.

  • Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 1 M hydrochloric acid until it is slightly acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate. This intermediate can often be used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

  • Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (from Part A)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound. The crude product can be further purified by recrystallization from ethanol.

Applications as a Versatile Intermediate in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with diverse biological activities.[1] The pyrazole core can be further functionalized at several positions, allowing for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.

Applications cluster_derivatives Derivatization Reactions cluster_bioactive Bioactive Molecules Intermediate Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate N_Alkylation N-Alkylation/ N-Arylation Intermediate->N_Alkylation Ester_Hydrolysis Ester Hydrolysis Intermediate->Ester_Hydrolysis Agrochemicals Agrochemicals Intermediate->Agrochemicals Anti_Inflammatory Anti-inflammatory Agents (e.g., Celecoxib Analogues) N_Alkylation->Anti_Inflammatory Anticancer Anticancer Agents N_Alkylation->Anticancer Amidation Amidation Ester_Hydrolysis->Amidation Amidation->Anti_Inflammatory Amidation->Anticancer

Sources

The Pyrazole Scaffold: Application Notes for Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a position of significant importance in the landscape of medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore for a wide array of biological targets have led to its designation as a "privileged scaffold."[2][4] This unique status is evidenced by the numerous pyrazole-containing drugs that have successfully reached the market, treating a spectrum of diseases from cancer and inflammation to erectile dysfunction.[1][2][5] The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in the development of new drugs.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific, yet representative, member of this class: Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate . We will delve into its synthesis, potential mechanisms of action, and provide detailed protocols for its preparation and preliminary biological evaluation. The insights provided herein are designed to be both technically robust and practically applicable, grounded in established scientific principles.

Potential Mechanisms of Action: Targeting Key Pathological Pathways

While the specific biological targets of this compound require empirical validation, the broader pyrazole class of compounds is known to exert its therapeutic effects through various mechanisms. These often involve the inhibition of key enzymes or the modulation of signaling pathways critical to disease progression.

1. Kinase Inhibition: A prominent mechanism of action for many pyrazole-containing anticancer agents is the inhibition of protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. The pyrazole scaffold can act as a bioisostere for other aromatic rings, fitting into the ATP-binding pocket of kinases and disrupting their function.[6]

2. Anti-inflammatory Action via COX/LOX Inhibition: Several pyrazole derivatives exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The structural features of pyrazoles allow them to bind to the active sites of these enzymes, blocking their catalytic activity.

3. Antimicrobial Effects: The pyrazole nucleus is also found in compounds with significant antibacterial and antifungal properties.[7] The proposed mechanisms often involve the disruption of microbial cellular processes, though the exact targets can vary.

The following diagram illustrates a generalized workflow for the synthesis and preliminary screening of this compound.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials: 4-methylacetophenone Diethyl oxalate intermediate Intermediate: Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate start->intermediate Claisen Condensation product Final Product: Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate intermediate->product Cyclocondensation with Hydrazine cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) product->cytotoxicity anti_inflammatory In Vitro Anti-inflammatory Assay (e.g., COX Inhibition Assay) product->anti_inflammatory antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) product->antimicrobial ic50 IC50/MIC Determination cytotoxicity->ic50 anti_inflammatory->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar

Caption: General workflow for the synthesis and biological evaluation of this compound.

Experimental Protocols

The following protocols are presented with detailed, step-by-step methodologies. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process involving a Claisen condensation followed by a cyclocondensation reaction.[8][9]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate (Intermediate)

  • Principle: This step involves a base-catalyzed Claisen condensation between 4-methylacetophenone and diethyl oxalate. The base, typically sodium ethoxide, deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking one of the carbonyl groups of the diethyl oxalate.

  • Materials:

    • 4-methylacetophenone

    • Diethyl oxalate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Diethyl ether

    • Hydrochloric acid (10% aqueous solution)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

    • To this solution, add a mixture of 4-methylacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 25-30°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 10% hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Principle: The synthesized dicarbonyl intermediate undergoes a cyclocondensation reaction with hydrazine hydrate. The two nitrogen atoms of the hydrazine react with the two carbonyl groups of the intermediate to form the pyrazole ring.

  • Materials:

    • Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate (from Step 1)

    • Hydrazine hydrate (80% solution)

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity Evaluation - MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of the synthesized compound on a cancer cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • This compound (dissolved in DMSO to prepare a stock solution)

    • Doxorubicin (as a positive control)

    • 96-well microplate

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the test compound and control. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plate for another 48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the principle of the MTT assay.

MTT_Assay cluster_cells In the Mitochondria of Viable Cells cluster_measurement Quantification MTT Yellow MTT (Tetrazolium Salt) Formazan Purple Formazan (Insoluble) MTT->Formazan Mitochondrial Dehydrogenases Dissolve Dissolve in DMSO Formazan->Dissolve Measure Measure Absorbance at 570 nm Dissolve->Measure Viable_Cells Number of Viable Cells Measure->Viable_Cells Is Proportional to

Caption: Principle of the MTT assay for assessing cell viability.

Quantitative Data Summary

While specific experimental data for this compound is not available in the public domain, the following table presents representative IC₅₀ values for structurally similar pyrazole derivatives against various cancer cell lines, as reported in the literature. This data serves to illustrate the potential therapeutic efficacy of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-containing derivativesHCT116 (Colon)0.39 ± 0.06[4]
Pyrazole-containing derivativesMCF-7 (Breast)0.46 ± 0.04[4]
Pyrazole-containing derivativesNCI-H460 (Lung)0.03[4]
Pyrazole-based compoundsCFPAC-1 (Pancreatic)61.7 ± 4.9[10]
Pyrazole-based compoundsMCF-7 (Breast)81.48 ± 0.89[10]

Note: The presented data is for illustrative purposes and is derived from studies on various substituted pyrazole compounds.

Conclusion and Future Directions

This compound represents a valuable starting point for medicinal chemistry campaigns. The synthetic route is robust and amenable to the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The provided protocols for synthesis and preliminary biological screening offer a solid foundation for researchers to explore the therapeutic potential of this and related pyrazole derivatives. Future work should focus on the empirical determination of the biological activity of the title compound, elucidation of its specific molecular targets, and optimization of its structure to enhance potency and selectivity. The rich history and continued success of pyrazoles in drug discovery strongly suggest that such endeavors will be fruitful.[1][2][3]

References

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • Royal Society of Chemistry Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • PlumX. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Semantic Scholar. (2022). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. [Link]

  • National Institutes of Health. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

Application Notes & Protocols for the Cyclocondensation Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the cyclocondensation synthesis of pyrazoles. Pyrazoles are a privileged heterocyclic scaffold due to their wide-ranging applications in medicinal chemistry and materials science. This document provides an in-depth overview of the foundational Knorr synthesis and its modern variations, emphasizing the mechanistic rationale behind experimental choices. Detailed, field-proven protocols for classical, microwave-assisted, and ultrasound-assisted syntheses are presented, alongside troubleshooting insights to ensure reliable and reproducible outcomes. The content is structured to provide both a strong theoretical grounding and practical, actionable laboratory procedures.

Introduction: The Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant agents.[1][2][3] The continued interest in pyrazole synthesis is driven by the need for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles.

The most common and direct route to the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4][5][6] This method, first reported by Ludwig Knorr in 1883, remains a robust and widely utilized strategy.[4][6] Over the decades, numerous advancements have been made, including the development of milder reaction conditions, the use of catalysts to enhance efficiency and regioselectivity, and the application of enabling technologies such as microwave irradiation and ultrasonication to accelerate reaction times and improve yields.[2][3][7]

This application note will delve into the experimental intricacies of pyrazole synthesis via cyclocondensation, providing a blend of theoretical understanding and practical guidance.

Mechanistic Insights: The Knorr Pyrazole Synthesis and Regioselectivity

The Knorr pyrazole synthesis is a classic example of a condensation reaction followed by cyclization and dehydration. The general mechanism involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[8][9]

The fundamental steps are:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8][10]

  • Imine/Enamine Formation: This is typically the rate-determining step and can be acid-catalyzed. The initial adduct dehydrates to form an imine or tautomerizes to an enamine intermediate.[8][11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl group in an intramolecular fashion.[9]

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.[8]

The regioselectivity of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a critical consideration. The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[4][6] The outcome is influenced by both steric and electronic factors of the substituents on both reactants, as well as the reaction conditions (e.g., pH).[6]

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Step1 Nucleophilic Attack (Formation of Hemiaminal) Start->Step1 Step2 Dehydration (Imine/Enamine Intermediate) Step1->Step2 -H2O Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 -H2O Product Pyrazole Step4->Product

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocols

General Considerations and Safety

Safety First: Hydrazine and its derivatives are toxic, and some are suspected carcinogens.[12][13] Anhydrous hydrazine can be pyrophoric. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[14]

Reagent Quality: The purity of the starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine, is crucial for obtaining high yields and minimizing side reactions.

Reaction Monitoring: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. A suitable solvent system should be determined beforehand to ensure good separation of starting materials and the product.

Protocol 1: Classical Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a conventional method for the synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) and phenylhydrazine.[15]

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Glacial Acetic Acid (10 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the substituted chalcone (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture until the chalcone is completely dissolved.

  • Add phenylhydrazine (1.2 mmol) to the solution, followed by glacial acetic acid (10 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Dry the purified product in a vacuum oven. Characterize the final product by melting point, FT-IR, ¹H-NMR, and Mass spectrometry.[16][17]

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times, often leading to higher yields and cleaner product profiles.[2][7][18][19] This protocol is adapted from a method for synthesizing 1-aryl-1H-pyrazole-5-amines.[20]

Materials:

  • 3-Aminocrotononitrile or α-cyanoketone (1.0 mmol)

  • Aryl hydrazine (1.0 mmol)

  • 1 M Hydrochloric Acid (5 mL)

  • 10% Sodium Hydroxide solution

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial, combine the α-cyanoketone or 3-aminocrotononitrile (1.0 mmol) and the aryl hydrazine (1.0 mmol).

  • Add 1 M HCl (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes.[20]

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully open the vial in a fume hood and transfer the contents to a beaker.

  • Basify the solution by adding 10% NaOH dropwise until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Microwave_Workflow Start Combine Reactants & Solvent in Microwave Vial Step1 Seal Vial & Place in Reactor Start->Step1 Step2 Microwave Irradiation (e.g., 150°C, 10-15 min) Step1->Step2 Step3 Cooling Step2->Step3 Step4 Work-up: Basification & Filtration Step3->Step4 Product Purified Pyrazole Step4->Product

Caption: Workflow for microwave-assisted pyrazole synthesis.

Protocol 3: Ultrasound-Assisted Green Synthesis of Pyrazoles

Ultrasound-assisted synthesis is another green chemistry approach that can enhance reaction rates and yields through acoustic cavitation.[3][21][22]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ionic liquid [DBUH][OAc] (catalyst)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath/probe

Procedure:

  • In a suitable reaction vessel, mix the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Add a catalytic amount of the ionic liquid [DBUH][OAc].

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete in a significantly shorter time compared to conventional methods.[22]

  • Upon completion, add ethanol to the reaction mixture and stir for a few minutes.

  • The solid product will precipitate. Collect the product by filtration.

  • Wash the solid with water and a small amount of cold ethanol to remove any residual catalyst.

  • The ionic liquid catalyst can often be recovered from the filtrate and reused.[22]

  • Dry the final product.

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic method can significantly impact the reaction time, yield, and overall efficiency. The following table provides a comparative summary of typical parameters for the different protocols.

ParameterClassical SynthesisMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Reaction Time 3-5 hours10-20 minutes[2][20]30-60 minutes
Temperature Reflux (Varies with solvent)100-150 °C[2][20]Room Temperature
Typical Yields Good to Excellent (60-85%)Excellent (70-95%)[20]Excellent (85-95%)[22]
Energy Input High (prolonged heating)Moderate (short duration)Low to Moderate
Solvent Usage Often requires organic solventsCan use green solvents like water[20]Often solvent-free or with green solvents
Key Advantage Simple equipmentRapid optimization, high efficiencyEnergy efficient, mild conditions

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Check the purity of starting materials.- Ensure the reaction is at the correct temperature (for classical and microwave methods).- Extend the reaction time and monitor by TLC.
Formation of Multiple Products (Regioisomers) - Use of unsymmetrical 1,3-dicarbonyls or hydrazines.- Modify reaction conditions (solvent, catalyst, pH) to favor one isomer.[6]- Use a different synthetic strategy if regioselectivity cannot be controlled.- Separate isomers using column chromatography.
Incomplete Reaction - Poor mixing- Catalyst deactivation- Ensure efficient stirring.- For catalytic reactions, consider adding fresh catalyst or using a higher loading.
Difficulty in Product Isolation/Purification - Product is an oil or highly soluble in the work-up solvent.- Perform an extraction with a suitable organic solvent instead of filtration.- If recrystallization fails, purify by column chromatography.

Conclusion

The cyclocondensation reaction remains a powerful and versatile tool for the synthesis of the pyrazole scaffold. While classical methods are still widely used, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of speed, efficiency, and sustainability. By understanding the underlying mechanisms and carefully selecting the appropriate experimental protocol, researchers can efficiently synthesize a diverse range of pyrazole derivatives for applications in drug discovery and beyond. The protocols and insights provided in this guide serve as a robust starting point for both novice and experienced scientists in the field.

References

  • Title: Knorr Pyrazole Synthesis | PPTX Source: Slideshare URL
  • Title: Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions)
  • Title: Knorr Pyrazole Synthesis Source: YouTube URL: [Link]

  • Title: Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... Source: ResearchGate URL: [Link]

  • Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]

  • Title: Green synthesis of pyranopyrazole using microwave assisted techniques Source: GSC Online Press URL: [Link]

  • Title: Green synthesis of pyrazole systems under solvent-free conditions Source: Taylor & Francis Online URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL: [Link]

  • Title: Synthesis of Pyrazoline Derivatives from Chalcones Source: The UNC Asheville Journal of Undergraduate Scholarship URL: [Link]

  • Title: Safety and Handling of Hydrazine Source: DTIC URL: [Link]

  • Title: Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid Source: ResearchGate URL: [Link]

  • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: ACS Publications URL: [Link]

  • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines Source: PubMed URL: [Link]

  • Title: Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Some Pyrazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Publications URL: [Link]

  • Title: Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective Source: IJIRT URL: [Link]

  • Title: Ultrasound‐ and NPs‐assisted synthesis of pyrazoles. Source: ResearchGate URL: [Link]

  • Title: review of pyrazole compounds' production, use, and pharmacological activity Source: Community Practitioner URL: [Link]

  • Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: PMC - NIH URL: [Link]

  • Title: Hydrazine - Hazardous Substance Fact Sheet Source: NJ.gov URL: [Link]

  • Title: Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid Source: bepls URL: [Link]

  • Title: Various methods for the synthesis of pyrazole. Source: ResearchGate URL: [Link]

  • Title: Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions Source: SciELO URL: [Link]

  • Title: Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%) Source: Cole-Parmer URL: [Link]

  • Title: Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat Source: Scientia Research Library URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds Source: IJTSRD URL: [Link]

Sources

Application Notes and Protocols for Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate in Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone for Novel Anti-inflammatory Agents

The pyrazole ring system is a five-membered heterocyclic pharmacophore that has garnered immense interest in medicinal chemistry due to its wide array of biological activities.[1] It is recognized as a "privileged scaffold" because its derivatives have shown extensive therapeutic potential, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Notably, the pyrazole moiety is the core structure of the well-known COX-2 selective inhibitor, Celecoxib, highlighting its significance in the development of anti-inflammatory drugs.[2][3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often carry the risk of gastrointestinal side effects due to the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] The development of compounds that selectively target COX-2, an enzyme inducible during inflammation, represents a key strategy for creating safer and more effective anti-inflammatory therapies.[5]

This guide focuses on Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, a specific pyrazole derivative that serves as a promising candidate for the development of new anti-inflammatory agents. The structural features, including the 4-methylphenyl (p-tolyl) group at the C5 position and the ethyl carboxylate group at the C3 position, are critical for its potential biological activity. This document provides a comprehensive overview of its synthesis, proposed mechanism of action, and detailed protocols for its preclinical evaluation using established in vivo and in vitro models.

Part 1: Synthesis of this compound

The synthesis of the title compound is a robust two-step process that is adaptable for creating a library of substituted pyrazole derivatives. The causality behind this synthetic route lies in the classical Knoevenagel and subsequent cyclocondensation reactions.

Step 1: Synthesis of the Intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

The initial step involves a Claisen condensation reaction between a substituted acetophenone (4'-methylacetophenone) and diethyl oxalate. Sodium ethoxide, a strong base, is crucial here as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion that subsequently attacks the electrophilic carbonyl carbon of diethyl oxalate.

Step 2: Cyclization to Form the Pyrazole Ring

The second step is a cyclocondensation reaction. The synthesized dioxo-ester intermediate is treated with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid. The hydrazine, with its two nucleophilic nitrogen atoms, attacks the two carbonyl groups of the intermediate, leading to the formation of the stable five-membered pyrazole ring after dehydration.

Synthesis Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A 4'-Methylacetophenone + Diethyl Oxalate B Sodium Ethoxide (Base) Ethanol (Solvent) A->B Reactants C Intermediate: Ethyl 2,4-dioxo-4-(p-tolyl)butanoate B->C Forms D Hydrazine Hydrate C->D Reacts with E Glacial Acetic Acid Ethanol (Solvent) D->E In presence of F Final Product: Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate E->F Yields

Caption: Two-step synthesis of the target pyrazole compound.

Detailed Synthesis Protocol

This protocol is adapted from the general method described by Sonawane et al. for similar pyrazole derivatives.[4]

Reagents and Equipment:

  • 4'-Methylacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute Ethanol

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

  • TLC plates (silica gel)

Protocol Steps:

  • Preparation of the Intermediate (1a):

    • In a dry 250 mL round-bottom flask, dissolve sodium ethoxide (0.1 mol) in absolute ethanol (50 mL) with stirring.

    • To this solution, add a mixture of 4'-methylacetophenone (0.1 mol) and diethyl oxalate (0.1 mol) dropwise over 30 minutes.

    • After the addition is complete, reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the solid intermediate, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.

    • Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol if necessary.

  • Synthesis of the Final Compound (2a):

    • Suspend the dried intermediate (1a) (0.05 mol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

    • Add hydrazine hydrate (0.05 mol) and a catalytic amount of glacial acetic acid (2-3 mL).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice. A solid product will precipitate out.

    • Filter the solid, wash thoroughly with water to remove any unreacted hydrazine, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

    • Confirm the structure using analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[4]

Part 2: Proposed Mechanism of Action

The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit key inflammatory mediators. The primary proposed mechanism for this compound involves the selective inhibition of the COX-2 enzyme and subsequent modulation of downstream inflammatory signaling pathways, such as the NF-κB pathway.

COX-2 Inhibition: Inflammation is characterized by the production of prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] Many pyrazole-containing compounds, including the commercial drug Celecoxib, are potent and selective COX-2 inhibitors.[3][8] The structural arrangement of the pyrazole core with specific aromatic substituents is thought to facilitate binding to the active site of the COX-2 enzyme.

Modulation of the NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB.[10] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and degradation of IκB.[11][12] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and COX-2 itself, creating a positive feedback loop that amplifies the inflammatory response.[9][11] By inhibiting COX-2 and its prostaglandin products, pyrazole derivatives can indirectly attenuate the activation of the NF-κB pathway, leading to a downstream reduction in the production of key inflammatory cytokines.

Proposed Signaling Pathway Diagram

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB Nuclear Translocation IkB->NFkB Nucleus Pro-inflammatory Gene Transcription NFkB->Nucleus Cytokines TNF-α, IL-6 Nucleus->Cytokines COX2 COX-2 Expression Nucleus->COX2 Inflammation Inflammation Cytokines->Inflammation PGs Prostaglandins COX2->PGs PGs->Inflammation Compound Ethyl 5-(4-methylphenyl) -2H-pyrazole-3-carboxylate Compound->NFkB Indirect Inhibition Compound->COX2 Inhibition

Caption: Proposed mechanism of action via COX-2 and NF-kB pathway modulation.

Part 3: Preclinical Evaluation Protocols

Protocol 1: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model is a standard and highly reproducible acute inflammation model used for the preliminary screening of potential anti-inflammatory drugs.[4][13] The inflammatory response is biphasic: an early phase (0-1.5 h) mediated by histamine and serotonin, and a delayed phase (>1.5 h) mediated by prostaglandins, where most NSAIDs show their activity.[13]

In Vivo Experimental Workflow Diagram

G Start Acclimatize Wistar Rats (1 week) Grouping Randomly divide into 4 groups: 1. Vehicle Control (Saline) 2. Standard (Diclofenac) 3. Test Compound (Low Dose) 4. Test Compound (High Dose) Start->Grouping Dosing Administer treatments intraperitoneally (i.p.) Grouping->Dosing Wait Wait 1 hour Dosing->Wait Induction Induce inflammation: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw Wait->Induction Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4 hours post-carrageenan injection Induction->Measurement Analysis Calculate: 1. Edema Volume 2. Percentage Inhibition of Edema Measurement->Analysis End Data Interpretation Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol Steps:

  • Animal Handling: Use healthy Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into at least four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.9% saline or 0.5% CMC solution).

    • Group II: Standard Drug (e.g., Diclofenac sodium, 10 mg/kg, i.p.).

    • Group III: Test Compound (e.g., 10 mg/kg, i.p.).

    • Group IV: Test Compound (e.g., 20 mg/kg, i.p.).

  • Dosing: Administer the respective treatments (vehicle, standard, or test compound) intraperitoneally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time t) - (Paw volume at time 0).

    • Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Expected Results & Data Presentation: The test compound is expected to show a dose-dependent reduction in paw edema, particularly in the 2-4 hour phase, comparable to the standard drug.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition at 3h
Vehicle Control-0.85 ± 0.05-
Diclofenac Sodium100.25 ± 0.0370.6%
Test Compound100.48 ± 0.0443.5%
Test Compound200.31 ± 0.0363.5%
Protocol 2: In Vitro Anti-inflammatory Activity Assessment

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) to assess the compound's ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6.[14] This is a foundational assay to probe the cellular mechanism of action.

Protocol Steps:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • First, perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range of the test compound.

    • Pre-treat the adhered cells with various non-toxic concentrations of the test compound (e.g., 1, 5, 10, 25 µM) or the standard (e.g., Dexamethasone) for 1 hour. Include a vehicle control (DMSO < 0.1%).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

Expected Results & Data Presentation: The test compound should demonstrate a dose-dependent decrease in the production of both TNF-α and IL-6 in LPS-stimulated macrophages.

TreatmentConcentration (µM)TNF-α (pg/mL) (± SEM)% Inhibition (TNF-α)IL-6 (pg/mL) (± SEM)% Inhibition (IL-6)
Control (Unstimulated)-50 ± 8-35 ± 6-
LPS Control-3500 ± 1500%1800 ± 1200%
Test Compound + LPS52450 ± 13030.0%1350 ± 9025.0%
Test Compound + LPS101600 ± 11054.3%880 ± 7551.1%
Test Compound + LPS25850 ± 9575.7%450 ± 6075.0%

Conclusion

This compound represents a molecule of significant interest within the broader class of pyrazole-based anti-inflammatory agents. Its straightforward synthesis allows for facile analogue generation, while its core structure suggests a high potential for selective COX-2 inhibition. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate its anti-inflammatory properties through established in vivo and in vitro models. The data generated from these assays will be crucial in determining its efficacy, elucidating its precise mechanism of action, and establishing its potential as a lead compound in the development of next-generation anti-inflammatory therapeutics.

References

  • Sonawane, V., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • Alam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Fahmy, H., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Aziz, M., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link]

  • Guzik, T. J., et al. (2007). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PubMed Central. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biomarkers. Available at: [Link]

  • Wnętrzak, A., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology. Available at: [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • ResearchGate. (n.d.). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]

  • Juskiewicz, K., et al. (2001). Influence of pro-inflammatory (IL-1 alpha, IL-6, TNF-alpha, IFN-gamma) and anti-inflammatory (IL-4) cytokines on chondrocyte function. PubMed. Available at: [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link]

  • Basic Science Series. (2021). Cytokines of Innate Immunity | IL-1 | IL-6 | IL-12 | TNF-α. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing. Available at: [Link]

  • Gautam, R. K., & Sharma, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. PubMed Central. Available at: [Link]

  • PlumX. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. PlumX. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-aminothiazol-4-yl)pyrazole-3-carboxylic acid ethyl ester. PrepChem.com. Available at: [Link]

  • CEDIA. (n.d.). Discovery of novel anti-inflammatory drug-like compounds. CEDIA. Available at: [Link]

  • MDPI. (n.d.). Immune Dysregulation and Cytokine Profiling in Acute Mycoplasma pneumoniae Pneumonia. MDPI. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Terzuoli, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

Sources

Application Note & Protocols: A Guide to Screening Kinase Inhibitors Using Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3][4][5] This guide provides a comprehensive framework for utilizing Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, a representative pyrazole-containing small molecule, as a test compound in kinase inhibitor screening campaigns. We present detailed protocols for a primary biochemical assay and a secondary cell-based assay, complete with data analysis procedures and quality control metrics. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust kinase screening workflows.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction.[6] The human kinome comprises over 500 kinases, making them one of the most significant and "druggable" target families.[2][7][8] The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology.[2][7]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in many successful kinase inhibitors.[3][4][5] Its structural features allow it to form critical hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding pocket.[5] This interaction mimics the binding of the adenine ring of ATP, making pyrazole derivatives effective ATP-competitive inhibitors. Notable examples of pyrazole-containing drugs include Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor), underscoring the therapeutic importance of this scaffold.[3]

This application note uses This compound (herein referred to as "Compound-PYR") as a model compound to illustrate the screening process. While its specific kinase targets are under investigation, its structure is representative of a class of molecules with high potential for kinase inhibition.

Compound-PYR Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₄N₂O₂[9]

  • CAS Number: 595610-41-6[10]

  • Structure: Chemical structure of this compound

The Kinase Inhibitor Screening Workflow

A typical kinase inhibitor screening campaign follows a hierarchical approach, starting with a broad primary screen to identify initial "hits," followed by more complex secondary and functional assays to confirm and characterize their activity.

G cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Potency cluster_2 Secondary Screening (Cellular) a High-Throughput Screening (HTS) Single concentration of Compound-PYR vs. Target Kinase b Hit Identification (e.g., >50% Inhibition) a->b c Dose-Response Curve Generation of IC50 value b->c Confirm Hits d Orthogonal Assay (e.g., different detection method) c->d e Target Engagement Assay (e.g., NanoBRET) d->e Validate Potency f Functional Cellular Assay (e.g., Phosphorylation, Proliferation) e->f g Preclinical Development f->g Lead Optimization G cluster_0 NanoBRET™ Principle a Kinase-NanoLuc® Fusion Protein (Energy Donor) b Fluorescent Tracer (Binds to Kinase, Energy Acceptor) a->b Binding e No BRET Signal (Low) a->e Tracer Displaced d BRET Signal (High) b->d Energy Transfer c Compound-PYR (Competitor) c->a Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

This protocol describes how to measure the affinity of Compound-PYR for Kinase-X in live HEK293 cells.

Materials:

  • HEK293 cells transiently expressing a Kinase-X/NanoLuc® fusion protein

  • Compound-PYR stock solution (10 mM in 100% DMSO)

  • NanoBRET™ Kinase Tracer (specific for Kinase-X family)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96-well plates

  • Plate reader capable of measuring filtered luminescence (450 nm and 600 nm)

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293 cells expressing the Kinase-X/NanoLuc® construct into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of media.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound-PYR in Opti-MEM.

    • Prepare a 2X Tracer solution in Opti-MEM at its optimized concentration.

    • Remove the culture medium from the cells.

    • Add 50 µL of the diluted Compound-PYR to the wells.

    • Immediately add 50 µL of the 2X Tracer solution to all wells. The final volume is 100 µL.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add 25 µL of the detection reagent to each well.

    • Read the plate within 10 minutes on a plate reader equipped with two filters: one for donor emission (~450 nm) and one for acceptor emission (~600 nm).

Data Analysis
  • Calculate BRET Ratio:

    • For each well, calculate the raw BRET ratio: Raw BRET Ratio = (Acceptor Emission_600nm) / (Donor Emission_450nm)

  • Normalize to Controls:

    • Use "No Tracer" wells for background subtraction.

    • Normalize the data to the vehicle (DMSO) control to get the milliBRET unit (mBU).

    • Corrected BRET Ratio = (Raw BRET Ratio) - (Raw BRET Ratio_NoTracer)

  • Determine IC₅₀:

    • Plot the Corrected BRET Ratio against the log concentration of Compound-PYR.

    • Fit the data using a four-parameter logistic equation to determine the cellular IC₅₀, which reflects the compound's potency in engaging the target in a live cell environment.

Table 2: Hypothetical Cellular Target Engagement Data for Compound-PYR

Compound-PYR [µM]Corrected BRET Ratio (mBU)
10055
3062
1089
3155
1240
0.3310
0.1345
0350
Calculated IC₅₀ 1.5 µM

Conclusion and Future Directions

This application note provides a detailed, two-stage workflow for evaluating pyrazole-based compounds like this compound as potential kinase inhibitors. The primary biochemical assay robustly determines direct enzymatic inhibition and potency (IC₅₀), while the secondary cell-based assay confirms target engagement within a physiological setting. The hypothetical data presented illustrate a compound with micromolar activity in both assays, representing a promising starting point for a lead optimization campaign.

Future steps would involve:

  • Kinome Profiling: Screening Compound-PYR against a broad panel of kinases to determine its selectivity. [2][8]* Functional Cellular Assays: Assessing the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., cell proliferation, apoptosis). [11][12]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound-PYR to improve potency and selectivity. [13] By following these structured protocols and analysis methods, researchers can effectively screen and characterize novel kinase inhibitors, accelerating the path from initial hit to viable drug candidate.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from [Link]

  • AACR. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]

  • AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6548. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4931. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10887. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • KTU ePubl. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of Derivatives of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyrazole scaffold is a key feature in several commercial drugs.[2][3] Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate is a versatile starting material, offering multiple reactive sites for chemical modification. This allows for the systematic exploration of the chemical space around this privileged scaffold to optimize pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed protocols and technical insights for the preparation of various derivatives of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducible and reliable results.

Core Structure and Derivatization Sites

The parent molecule, this compound, possesses three primary sites for derivatization: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the ethyl ester at the C3 position.

N_Alkylation_Trichloroacetimidate start Ethyl 5-(4-methylphenyl) -2H-pyrazole-3-carboxylate product N-Alkyl Pyrazole Derivative (Mixture of Regioisomers) start->product Reaction reagent1 Alkyl Trichloroacetimidate reagent1->product catalyst Brønsted Acid (e.g., Camphorsulfonic acid) catalyst->product solvent Solvent (e.g., 1,2-DCE) solvent->product

Caption: Workflow for Acid-Catalyzed N-Alkylation.

Protocol 1: N-Benzylation using Benzyl Trichloroacetimidate

Materials:

  • This compound

  • Benzyl trichloroacetimidate

  • Camphorsulfonic acid (CSA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M), add benzyl trichloroacetimidate (1.2 eq).

  • Add camphorsulfonic acid (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Alkylating AgentCatalystSolventTypical YieldReference
Phenethyl trichloroacetimidateCSADCEGood[4]
Benzhydryl trichloroacetimidateCSADCEGood[4]
B. Palladium-Catalyzed N-Allylic Alkylation

This method offers an efficient route to N-allyl pyrazole derivatives with high atom economy and excellent regioselectivity. [5] Reaction Principle: A palladium catalyst, such as Pd(PPh₃)₄, activates an unactivated vinylcyclopropane, which then undergoes a ring-opening reaction. The resulting palladium-π-allyl complex is then attacked by the pyrazole nucleophile to afford the N-allylated product. [5]

Protocol 2: N-Allylation with a Vinylcyclopropane

Materials:

  • This compound

  • (1-Cyclopropylvinyl)benzene

  • Pd(PPh₃)₄

  • 5,5′-Dimethyl-2,2′-bipyridine

  • Trifluoroacetic acid (TFA)

  • Toluene, anhydrous

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq), (1-cyclopropylvinyl)benzene (1.2 eq), Pd(PPh₃)₄ (5 mol%), and 5,5′-dimethyl-2,2′-bipyridine (10 mol%) in anhydrous toluene.

  • Add trifluoroacetic acid (1.0 eq) to the mixture.

  • Stir the reaction at 80 °C for 12 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-allylated pyrazole derivative.

Catalyst SystemAdditiveSolventTypical YieldReference
Pd(PPh₃)₄ / 5,5′-dimethyl-2,2′-bipyridineTFATolueneup to 99%[5]

II. Derivatization of the C3-Ester Group

The ethyl ester at the C3 position is a versatile handle for introducing a variety of functional groups, most commonly amides and hydrazides. [6][7]

A. Synthesis of Pyrazole-3-carboxamides

The conversion of the ester to an amide is a crucial step in the synthesis of many biologically active pyrazole derivatives. [8][9]This can be achieved through a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide coupling. [6]

Amide_Synthesis start Ethyl 5-(4-methylphenyl) -2H-pyrazole-3-carboxylate intermediate 5-(4-methylphenyl) -2H-pyrazole-3-carboxylic acid start->intermediate Hydrolysis (e.g., LiOH, THF/H₂O) final_product N-Substituted Pyrazole -3-carboxamide intermediate->final_product Amide Coupling (Amine, Coupling Agent)

Caption: Two-step synthesis of pyrazole-3-carboxamides.

Protocol 3: Hydrolysis of the Ethyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Amide Coupling

Materials:

  • 5-(4-methylphenyl)-2H-pyrazole-3-carboxylic acid (from Protocol 3)

  • Desired amine (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA, Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine, coupling reagent, and base to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEADMFHigh[6]
HOBt/EDCEt₃NDCM/DMFGood to High[6]
SOCl₂ (for acid chloride formation)PyridineTolueneGood to High[10][11]
B. Synthesis of Pyrazole-3-carbohydrazides

The reaction of the ethyl ester with hydrazine hydrate provides the corresponding hydrazide, which is a valuable intermediate for the synthesis of other heterocyclic systems. [12]

Protocol 5: Hydrazide Formation

Materials:

  • This compound

  • Hydrazine hydrate (excess)

  • Ethanol

  • Standard laboratory glassware with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

III. Other Derivatizations

A. Conversion to Pyrazole-3-carbonyl Chloride

The pyrazole-3-carboxylic acid can be converted to the more reactive acid chloride, which can then be reacted with a variety of nucleophiles. [10][11]

Protocol 6: Synthesis of Pyrazole-3-carbonyl Chloride

Materials:

  • 5-(4-methylphenyl)-2H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene or Dichloromethane (DCM)

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Standard laboratory glassware with a reflux condenser and gas trap, under an inert atmosphere

Procedure:

  • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add thionyl chloride (2-5 eq) dropwise at 0 °C.

  • Reflux the mixture for 2-4 hours until a clear solution is obtained and gas evolution ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acid chloride is often used immediately in the next step without further purification.

Conclusion

The derivatization of this compound offers a rich field for chemical exploration in the pursuit of novel therapeutic agents. The protocols detailed in this application note provide robust and versatile methods for N-alkylation and modification of the C3-ester functionality. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate libraries of pyrazole derivatives for biological screening and lead optimization.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2022). Organic Letters - ACS Publications. Retrieved January 21, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. Retrieved January 21, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). NIH. Retrieved January 21, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. Retrieved January 21, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2007). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of pyrazole-3-carboxylic acids. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. (n.d.). Google Patents.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2020). NIH. Retrieved January 21, 2026, from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2021). NIH. Retrieved January 21, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 21, 2026, from [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). Retrieved January 21, 2026, from [Link]

  • Regioselective Reaction of Ethyl 5-Acetyl-3,4-dihydropyridine-1(2H)-carboxylate with Hydrazines: A Facile Approach to New Pyrazole Derivatives. (2010). SciSpace. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of pyrazole carboxylic acid derivatives. (n.d.). Google Patents.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • This compound, 98% Purity, C13H14N2O2, 10 grams. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Analytical techniques for characterizing Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise structural confirmation, purity assessment, and physicochemical characterization of such novel chemical entities are paramount for their advancement as potential therapeutic agents. Ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API) is a foundational requirement in pharmaceutical research and quality control.

This comprehensive application note provides a multi-technique approach to the analytical characterization of this compound. We will delve into the core principles, detailed experimental protocols, and data interpretation for a suite of orthogonal analytical techniques. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into making method development choices that ensure data integrity and trustworthiness.

Chromatographic Analysis for Purity and Quantification: RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[4] A reverse-phase (RP-HPLC) method is particularly well-suited for moderately polar molecules like our target compound, separating the main component from process-related impurities or degradation products.

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18 silica column) is nonpolar, while the mobile phase is polar. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Less polar compounds interact more strongly with the C18 column and thus elute later, while more polar compounds elute earlier. A Photodiode Array (PDA) or UV-Vis detector is used for quantification based on the analyte's chromophore.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.

Chromatographic Conditions: A well-defined set of conditions is crucial for achieving robust and reproducible separation. The following parameters are a validated starting point for pyrazole derivatives.[5][6][7]

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small organic molecules, offering a good balance of resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acid improves peak shape by suppressing the ionization of silanol groups on the column and protonating the analyte. MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 30% B to 95% B over 15 min, hold at 95% B for 3 min, return to 30% B for 2 minA gradient is essential to elute any potential non-polar impurities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
Detection UV at 254 nm or PDA Scan (200-400 nm)The aromatic rings and conjugated system in the molecule are expected to have strong absorbance in this region.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Data Interpretation
  • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

  • Purity: The purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For accurate impurity profiling, a relative response factor (RRF) for each impurity should be determined.

Structural Elucidation: NMR and Mass Spectrometry

While HPLC confirms purity, it does not provide unambiguous structural proof. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces an intact molecular ion.

Expected Molecular Ion: For the molecular formula C₁₃H₁₄N₂O₂, the monoisotopic mass is 230.1055 g/mol . In positive ion ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 231.1133.

Experimental Protocol: LC-MS

  • Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

  • Ionization Mode: ESI, Positive. The nitrogen atoms in the pyrazole ring are basic and readily accept a proton.

  • Data Acquisition:

    • Full Scan Mode: Scan a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

    • MS/MS (Tandem MS): Isolate the [M+H]⁺ ion (m/z 231.11) and subject it to collision-induced dissociation (CID) to generate fragment ions. This is critical for structural confirmation.

Data Interpretation: Fragmentation Pathway The fragmentation pattern provides a structural fingerprint. Key fragmentations for pyrazole derivatives often involve cleavages of the ring and its substituents.[8][9][10]

G M_H [M+H]⁺ m/z 231.11 frag1 Loss of C₂H₄ (ethylene) m/z 203.08 M_H->frag1 - C₂H₄ frag2 Loss of OC₂H₅ (ethoxy radical) m/z 186.08 M_H->frag2 - •OC₂H₅ frag3 Loss of COOC₂H₅ (carboethoxy group) m/z 158.08 M_H->frag3 - •COOC₂H₅ frag4 Methylphenyl Cation m/z 91.05 M_H->frag4 Ring Cleavage frag2->frag3 - CO

Caption: Predicted MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure determination of organic molecules. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • 2D NMR (e.g., COSY, HSQC) can be used to confirm assignments if the 1D spectra are complex.

Data Interpretation: Predicted Spectra Based on the structure of this compound, the following signals are anticipated.

Predicted ¹H NMR Signals (in CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegration
NH (pyrazole)10.0 - 12.0broad singlet1H
H-aromatic (phenyl)7.2 - 7.6two doublets4H
H-4 (pyrazole)~6.8singlet1H
-O-CH₂- (ethyl)~4.4quartet2H
-CH₃ (phenyl)~2.4singlet3H
-CH₃ (ethyl)~1.4triplet3H

Predicted ¹³C NMR Signals (in CDCl₃)

AssignmentPredicted δ (ppm)
C=O (ester)~162
C-3, C-5 (pyrazole) & C-aromatic125 - 150
C-4 (pyrazole)~105
-O-CH₂- (ethyl)~61
-CH₃ (phenyl)~21
-CH₃ (ethyl)~14

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring their absorption of infrared radiation.

Principle

Different chemical bonds (e.g., C=O, N-H, C-H) vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that acts as a molecular fingerprint.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

The FTIR spectrum will confirm the presence of the key functional groups in the molecule.[11][12][13][14]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (pyrazole ring)Stretching3100 - 3300 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (ester)Stretching1700 - 1725 (strong)
C=N, C=C (rings)Stretching1500 - 1650
C-O (ester)Stretching1100 - 1300

Physicochemical Properties: Thermal Analysis (DSC/TGA)

Thermal analysis techniques are crucial in pharmaceutical development to determine the solid-state properties of a compound, such as its melting point, purity, and thermal stability.[15][16][17][18]

Principle
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endotherm) and crystallization (exotherm). A sharp, well-defined melting peak is indicative of high purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.

Experimental Protocol: DSC/TGA
  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Conditions:

    • Heating Rate: A standard rate of 10 °C/min.

    • Atmosphere: A continuous purge of an inert gas like nitrogen (e.g., 50 mL/min) to prevent oxidative degradation.

    • Temperature Range: Typically from ambient to a temperature above the decomposition point (e.g., 25 °C to 400 °C).

Data Interpretation
  • DSC Thermogram: The onset temperature of the sharp endothermic peak corresponds to the melting point of the compound. The presence of broad peaks or multiple transitions may indicate impurities or the existence of different polymorphic forms.

  • TGA Thermogram: A plot of mass vs. temperature will show a stable plateau until the onset of decomposition, where a significant mass loss occurs. This provides the upper-temperature limit for the compound's stability.

Comprehensive Analytical Workflow

The following diagram illustrates how these techniques integrate to provide a complete analytical characterization of the target compound.

Caption: Integrated workflow for analytical characterization.

Conclusion

The characterization of a novel chemical entity like this compound requires a multi-faceted analytical approach. By systematically applying orthogonal techniques—HPLC for purity, MS and NMR for structural confirmation, FTIR for functional group identity, and thermal analysis for solid-state properties—researchers can build a comprehensive and reliable data package. This rigorous characterization is a non-negotiable step in the drug discovery and development pipeline, ensuring the quality, safety, and efficacy of potential new medicines.

References

  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

  • American Pharmaceutical Review. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. [Link]

  • Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Henven. Thermal Analysis of Pharmaceuticals. [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • SlideShare. (2022, November 28). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Link]

  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]

  • CSIR-NIScPR. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15. [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]

  • MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • ACS Publications. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • National Institutes of Health. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubChem. This compound. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Manasagangotri Physics Department. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1] Pyrazole derivatives have been successfully developed into clinically approved drugs for various conditions, including the potent anti-inflammatory agent celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant.[1] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological effects.

Extensive research has demonstrated that compounds incorporating the pyrazole moiety possess significant therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[2][3] Specifically, many pyrazole derivatives exert their anticancer effects by targeting and inhibiting various cellular components crucial for tumor growth and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[4][5] Their anti-inflammatory action is often attributed to the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[6]

This document provides a comprehensive guide to the in vitro evaluation of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate , a specific pyrazole derivative. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically screen and characterize its potential cytotoxic, anti-inflammatory, and antimicrobial activities.

Compound Profile and Handling

Before initiating any biological assay, it is imperative to understand the physicochemical properties of the test compound and to handle it appropriately to ensure experimental reproducibility and accuracy.

Parameter Information
Compound Name This compound
CAS Number 595610-41-6[7]
Molecular Formula C₁₃H₁₄N₂O₂[8][9]
Molecular Weight 230.26 g/mol [9]
Appearance White to off-white solid (typical)
Solubility Insoluble in water; soluble in DMSO, ethanol, methanol

Protocol 2.1: Stock Solution Preparation

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution due to its high solvating power for organic molecules and compatibility with most in vitro cell culture assays at low final concentrations.

  • Preparation: To prepare a 100 mM stock solution, dissolve 23.03 mg of this compound in 1 mL of sterile, anhydrous DMSO.

  • Mixing: Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath may be applied if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Design: A Tiered Screening Approach

A systematic, multi-tiered approach is essential for the efficient and cost-effective evaluation of a novel compound. This strategy begins with broad assessments of safety and activity, followed by more focused mechanistic studies for validated "hits."

G sol Compound Handling (Stock Solution Prep) cyto Prerequisite Assay: Cytotoxicity Screening (MTT) sol->cyto Determine Max Non-Toxic Conc. primary Primary Activity Screening cyto->primary anti_inflam Anti-inflammatory Assays (Griess, ELISA) primary->anti_inflam anti_cancer Anticancer Assays (Antiproliferative, Apoptosis) primary->anti_cancer anti_micro Antimicrobial Assays (Broth Microdilution) primary->anti_micro mechanistic Secondary / Mechanistic Assays (e.g., Western Blot, Flow Cytometry) anti_inflam->mechanistic If 'Hit' is confirmed anti_cancer->mechanistic If 'Hit' is confirmed

Caption: Tiered workflow for in vitro compound evaluation.

Prerequisite Assay: Cytotoxicity Evaluation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is critical to distinguish between a compound's specific biological activity (e.g., anti-inflammatory) and a general cytotoxic effect that would also lead to reduced mediator output.[11]

Protocol 4.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line like MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM. Include a "vehicle control" (medium with DMSO, 0.5% final concentration) and a "cells only" control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and the desired endpoint. A 24-hour incubation is standard for determining acute cytotoxicity before subsequent functional assays.[11]

  • MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[11] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

    • For subsequent functional assays, use concentrations well below the IC₅₀ (e.g., showing >90% viability) to ensure observed effects are not due to cell death.

Protocols for Anti-inflammatory Activity Screening

Principle: The anti-inflammatory potential of the compound can be assessed using a cellular model of inflammation. Murine macrophage cells, such as RAW 264.7, are commonly used. These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimic an inflammatory response by producing key pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[10][12] The ability of the test compound to inhibit the production of these mediators indicates its anti-inflammatory potential.

Protocol 5.1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[11]

  • Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.

  • Griess Reaction:

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540-550 nm.[11]

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 5.2: Pro-inflammatory Cytokine Quantification (ELISA)

  • Sample Collection: Use the cell culture supernatants collected from the same experiment as the Griess Assay (Step 5.1.4). Store supernatants at -80°C if not used immediately.

  • ELISA Procedure: Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's protocol precisely.

  • Data Analysis: Generate a standard curve from the provided cytokine standards. Use this curve to determine the concentration of the cytokine in each sample. Calculate the percentage inhibition of cytokine production relative to the LPS-stimulated vehicle control.

Mechanistic Insight: NF-κB Signaling The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of iNOS (which produces NO) and pro-inflammatory cytokines.[10] Many anti-inflammatory compounds act by inhibiting this pathway.

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocols for Anticancer Activity Screening

Principle: The anticancer potential of a compound is initially evaluated by its ability to inhibit the growth and proliferation of cancer cells. A variety of human cancer cell lines derived from different tissues are used to screen for activity and potential selectivity.[13][14] Pyrazole derivatives have shown efficacy against numerous cancer cell lines, including those from breast, lung, and colon cancers.[15][16]

Cell Line Origin
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HCT116 Colorectal Carcinoma[4]
HepG2 Hepatocellular Carcinoma[4]
K562 Chronic Myelogenous Leukemia[15]

Protocol 6.1: Antiproliferative Assay

  • Methodology: This protocol is nearly identical to the MTT cytotoxicity assay (Protocol 4.1) but with a key difference in the incubation time.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound.

  • Incubation: The incubation period is typically extended to 72 hours to allow for multiple cell doubling cycles, providing a more accurate assessment of antiproliferative effects rather than just acute toxicity.[17]

  • Analysis: Perform the MTT assay as described previously to determine the GI₅₀ (concentration causing 50% growth inhibition). A potent anticancer agent will have a low GI₅₀ value.

Protocol 6.2: Apoptosis Induction Assay (Annexin V / Propidium Iodide Staining)

  • Principle: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells. Flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[18]

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the compound at its GI₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine if the compound induces apoptosis.

Protocol for Antimicrobial Activity Screening

Principle: Many heterocyclic compounds, including pyrazoles, exhibit antimicrobial activity.[19] The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[21]

Protocol 7.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control measure.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can be confirmed by measuring the optical density (OD) at 600 nm.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Lv, K., Wang, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (2012). OIE Terrestrial Manual. [Link]

  • Gautam, A. K. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Bentham Science. [Link]

  • Lee, H. Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(15), 2795. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(3), 166–177. [Link]

  • Huang, Y., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food & Function, 13(1), 22-40. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Dittmann, K., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 13(1), 91-106. [Link]

  • Gomaa, M. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Adhikari, N., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE, 7(5), e37932. [Link]

  • Gomaa, M. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Widowati, W., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 21(2), 204–212. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Kaunas University of Technology. [Link]

  • Vaickelioniene, R., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure-activity relationships. RSC Advances, 13(12), 8089–8101. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound, 98% Purity, C13H14N2O2, 10 grams. (n.d.). LabAlley. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Laboratory Scale-Up Synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxylates

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, in particular, is a valuable intermediate in the synthesis of more complex bioactive molecules and functional materials.[2] This guide provides a detailed, robust, and scalable protocol for the synthesis of this compound in a laboratory setting, moving beyond milligram-scale preparations to a practical gram-scale production suitable for further research and development. The protocol is designed with an emphasis on mechanistic understanding, safety, and reproducibility.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a well-established two-step process:

  • Claisen Condensation: The initial step involves a mixed Claisen condensation between 4'-methylacetophenone and diethyl oxalate.[1][3] This reaction forms the crucial 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate.

  • Knorr Pyrazole Synthesis: The subsequent step is a classic Knorr pyrazole synthesis, where the 1,3-dicarbonyl intermediate undergoes cyclization with hydrazine hydrate to yield the final pyrazole product.[4][5][6]

This approach is advantageous due to the ready availability of starting materials, generally high yields, and straightforward reaction conditions.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis and troubleshooting.

Part 1: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[7][8] In this specific synthesis, the enolate of 4'-methylacetophenone, formed by deprotonation with sodium ethoxide, acts as the nucleophile. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The tetrahedral intermediate subsequently collapses, expelling an ethoxide leaving group to form the β-dicarbonyl product.[8] Due to the lack of α-hydrogens on diethyl oxalate, it can only act as the electrophile, which favors the desired mixed Claisen condensation and minimizes self-condensation of the ketone.[3][9]

Part 2: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[4][6] The reaction proceeds through a series of nucleophilic additions and dehydrations. Initially, one of the amino groups of hydrazine hydrate attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate to form a hemiaminal, which then dehydrates to an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[5][6] The reaction is typically carried out in an acidic medium, such as glacial acetic acid, which catalyzes the dehydration steps.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis A 4'-Methylacetophenone + Diethyl Oxalate B Sodium Ethoxide in Ethanol A->B 1. Add to base C Reaction at Reflux B->C 2. Heat D Acidic Work-up C->D 3. Quench E Intermediate: Ethyl 2,4-dioxo-4-(p-tolyl)butanoate D->E 4. Isolate F Intermediate + Hydrazine Hydrate E->F Transfer to next step G Glacial Acetic Acid F->G 1. Suspend H Reaction at Reflux G->H 2. Heat I Cooling and Precipitation H->I 3. Isolate J Final Product: this compound I->J 4. Purify

Caption: Overall workflow for the two-step synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4'-MethylacetophenoneReagentSigma-AldrichEnsure purity >98%
Diethyl oxalateReagentSigma-AldrichAnhydrous
Sodium metalReagentSigma-AldrichHandle with extreme care
Absolute EthanolAnhydrousFisher Scientific<0.005% water
Diethyl etherAnhydrousFisher ScientificFor washing
Hydrochloric acid37%VWRFor work-up
Hydrazine hydrate55% solutionSigma-AldrichHighly toxic and corrosive
Glacial Acetic AcidReagentFisher ScientificSolvent for cyclization
Ethyl acetateHPLC gradeFisher ScientificFor recrystallization
HexanesHPLC gradeFisher ScientificFor recrystallization

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Safety Precautions: Sodium ethoxide is a strong base and is corrosive. Handle sodium metal with extreme care under an inert atmosphere. The reaction is exothermic.

  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 250 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 33.5 g (0.25 mol) of 4'-methylacetophenone in 50 mL of absolute ethanol dropwise over 30 minutes with stirring.

  • Addition of Diethyl Oxalate: Following the addition of the ketone, add 36.5 g (0.25 mol) of diethyl oxalate dropwise over 30 minutes. The reaction mixture will become thick and may require efficient stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 7:3 hexanes:ethyl acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. A yellow solid will precipitate.

  • Isolation and Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether. Dry the solid under vacuum. The crude product can be recrystallized from ethanol or an ethyl acetate/hexanes mixture to yield the pure intermediate.

Step 2: Synthesis of this compound

Safety Precautions: Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive.[10][11] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 24.8 g (0.1 mol) of ethyl 2,4-dioxo-4-(p-tolyl)butanoate in 150 mL of glacial acetic acid.

  • Addition of Hydrazine Hydrate: To this suspension, add 5.5 mL (0.11 mol) of hydrazine hydrate (55% solution) dropwise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A solid product will precipitate. Pour the mixture into 300 mL of ice-cold water to facilitate further precipitation.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum.[1] The crude product can be further purified by recrystallization from ethyl acetate to afford a white crystalline solid.[1]

Quantitative Data Summary

ParameterTheoretical ValueExpected Yield
Intermediate
Molecular Weight248.26 g/mol
Yield70-80%
Final Product
Molecular Weight244.27 g/mol
Yield85-95%
Melting Point~130-134 °C[1]

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.4 (t, 3H, -CH₂CH₃), 2.4 (s, 3H, Ar-CH₃), 4.4 (q, 2H, -CH₂CH₃), 7.0 (s, 1H, pyrazole-H), 7.2-7.4 (m, 4H, Ar-H), ~9.5 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14.5, 21.5, 61.5, 105.0, 126.0, 129.5, 139.0, 142.0, 148.0, 162.0.

  • IR (KBr, cm⁻¹): ~3340 (N-H stretch), ~1720 (C=O stretch, ester), ~1550 (C=N stretch).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₃H₁₄N₂O₂: 245.11; found 245.1.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reactionEnsure anhydrous conditions. Extend reflux time. Check the quality of sodium ethoxide.
Oily product in Step 1ImpuritiesPurify by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Low yield in Step 2Incomplete cyclizationEnsure sufficient reflux time. Check the purity of the intermediate.
Discolored productImpuritiesRecrystallize multiple times. Activated charcoal treatment during recrystallization may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity, facilitating further advancements in medicinal chemistry and materials science.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Mixed Claisen Condensations. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2020). Crystals, 10(9), 789. [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-836. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. [Link]

  • ethyl 4-methylbenzoate. (n.d.). Organic Syntheses. [Link]

  • The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

  • Method for purifying pyrazoles. (2011).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Safety and Handling of Hydrazine. (1967). Defense Technical Information Center. [Link]

  • Mixed Claisen Condensations. (2025, March 17). Chemistry LibreTexts. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
  • Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. (2003). Synthesis, 2003(11), 1679-1682. [Link]

  • Process for the preparation of a pyrazole derivative. (2011).
  • Crossed and Intramolecular Claisen Condensations. (2023, February 23). YouTube. [Link]

  • Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2013). Journal of Molecular Structure, 1035, 335-341. [Link]

  • Method of preparation of the pyrazoles. (1998).
  • Method for preparing ethyl 2-oxo-4-phenylbutyrate. (2010).
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). RSC Advances, 11(18), 10827-10837. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221–o222. [Link]

  • Material Safety Data Sheet - Hydrazine Monohydrate 99%. (2009). Cole-Parmer. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). Organic & Biomolecular Chemistry, 13(38), 9816-9823. [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). Journal of Molecular Structure, 1125, 439-448. [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry, 33(2). [Link]

  • Synthesis of 5-(2-aminothiazol-4-yl)pyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com. [Link]

  • Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (2012).
  • The Claisen Condensation Reaction. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

  • Synthesis of ethyl 2-oxo-4-phenylbutyrate. (n.d.). PrepChem.com. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth solutions to common challenges encountered during this synthesis. Here, we combine established chemical principles with field-tested insights to help you navigate the complexities of pyrazole synthesis and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this pyrazole derivative, like many substituted pyrazoles, primarily relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The most common and direct approach involves the reaction of a β-ketoester with hydrazine.

A widely employed method is a variation of the Knorr pyrazole synthesis.[3][4] This involves the reaction of an ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate intermediate with hydrazine hydrate.[5] The intermediate itself is typically formed via a Claisen condensation between 4-methylacetophenone and diethyl oxalate.[5]

Alternative strategies include one-pot syntheses that combine the Claisen condensation and Knorr reaction sequentially without isolating the intermediate, which can be more efficient and environmentally friendly.[6][7]

Q2: How do I choose the right starting materials and reagents?

The purity of your starting materials is paramount for a successful synthesis.[8]

  • 4-Methylacetophenone and Diethyl Oxalate: Ensure these are of high purity (≥98%). Impurities can lead to unwanted side reactions and complicate purification.

  • Hydrazine Hydrate: Use a fresh, high-quality source. Hydrazine derivatives can degrade over time, leading to the formation of colored impurities and lower yields.[9]

  • Solvents: Anhydrous solvents are crucial, especially for the Claisen condensation step, to prevent hydrolysis of the base and the ester.

Q3: What are the optimal reaction conditions for each step?

Optimizing reaction conditions is key to maximizing yield and minimizing byproducts.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate

ParameterRecommended ConditionRationale
Base Sodium ethoxide (NaOEt)A strong, non-nucleophilic base is required to deprotonate the acetophenone.
Solvent Anhydrous Ethanol or THFProvides a suitable medium for the reaction and dissolves the reactants.
Temperature 0°C to room temperatureThe initial deprotonation is often performed at a lower temperature to control the reaction rate, followed by warming to room temperature to drive the condensation.
Stoichiometry 1:1.1 molar ratio of 4-methylacetophenone to diethyl oxalateA slight excess of diethyl oxalate can help drive the reaction to completion.

Step 2: Cyclocondensation with Hydrazine Hydrate (Knorr Pyrazole Synthesis)

ParameterRecommended ConditionRationale
Solvent Glacial Acetic Acid or EthanolAcetic acid can act as both a solvent and a catalyst.[5] Ethanol is also a common choice.[3]
Temperature RefluxHeating is typically required to drive the cyclization and dehydration steps.
Catalyst Catalytic amount of a protic acid (if not using acetic acid as solvent)Facilitates the initial imine formation.[10]
Q4: What are the common side reactions and how can I minimize them?

Side reactions can significantly impact your yield and purity.

  • Self-condensation of 4-methylacetophenone: This can be minimized by slowly adding the acetophenone to the base and diethyl oxalate mixture.

  • Formation of regioisomers: With unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is possible.[9] However, for the synthesis of this compound, the starting diketoester is symmetrical with respect to the reactive carbonyls for pyrazole formation, thus avoiding this issue.

  • Hydrolysis of esters: Ensure anhydrous conditions are maintained throughout the reaction to prevent the hydrolysis of both the starting diethyl oxalate and the final product.

Troubleshooting Guide

Problem 1: Low Yield

A consistently low yield is a common frustration in pyrazole synthesis.[10] Here’s a systematic approach to troubleshoot this issue.

Potential Cause 1: Incomplete Reaction

The reaction may not be proceeding to completion.

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[10]

  • Increase Temperature: For the cyclocondensation step, ensure the reaction is at a sufficient reflux temperature. Microwave-assisted synthesis can sometimes improve yields and shorten reaction times.[10]

  • Optimize Catalyst: If using a catalyst in the second step, ensure the correct type and amount are used. For Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often effective.[10]

Potential Cause 2: Suboptimal Base in Claisen Condensation

The choice and handling of the base are critical for the initial condensation.

Troubleshooting Steps:

  • Use a Stronger Base: If deprotonation of the acetophenone is incomplete, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like THF.

  • Ensure Anhydrous Conditions: Moisture will quench the base. Use freshly dried solvents and handle the base under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause 3: Product Loss During Workup and Purification

Significant amounts of the product may be lost during the isolation and purification steps.

Troubleshooting Steps:

  • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted correctly during extraction to maximize the partitioning of the product into the organic phase.

  • Recrystallization Solvent: Carefully select the recrystallization solvent. Excessive solvent can lead to significant product loss as the compound may have some solubility even in the cold solvent.[11]

Problem 2: Formation of Impurities

The presence of impurities can complicate purification and affect the final product's quality.

Potential Cause 1: Impure Starting Materials

Impurities in the starting materials can carry through the reaction or cause side reactions.[8]

Troubleshooting Steps:

  • Verify Purity: Check the purity of your 4-methylacetophenone and diethyl oxalate by techniques like NMR or GC-MS before starting the reaction.

  • Use Fresh Hydrazine: Hydrazine hydrate can degrade over time. Use a recently opened bottle or purify it before use.

Potential Cause 2: Reaction Mixture Discoloration

A dark yellow or red coloration is often observed in Knorr pyrazole syntheses, particularly when using hydrazine salts, and can indicate impurity formation.[12][13]

Troubleshooting Steps:

  • Add a Mild Base: If using a hydrazine salt (e.g., hydrochloride), adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[12]

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can sometimes mitigate the formation of colored impurities arising from oxidative processes.[12]

  • Purification: Colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent like toluene may help.[13]

Problem 3: Difficulty with Product Isolation and Purification

Isolating a pure product can be challenging.

Potential Cause 1: Oily Product

The product may initially separate as an oil instead of a solid.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product can also induce crystallization.

  • Solvent Choice: If the product oils out from a single solvent, try a solvent/anti-solvent system for recrystallization.

Potential Cause 2: Inefficient Chromatographic Separation

Column chromatography may not be providing adequate separation.

Troubleshooting Steps:

  • Optimize Solvent System: Experiment with different solvent systems for TLC to find the optimal mobile phase for separation before attempting column chromatography.

  • Slurry Packing: Ensure the silica gel column is packed properly as a slurry to avoid channels that lead to poor separation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl oxalate at 0°C.

  • Slowly add a solution of 4-methylacetophenone in anhydrous ethanol to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate in glacial acetic acid.[5]

  • Add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Visualizing the Workflow

Reaction Mechanism

The synthesis proceeds through two key stages: a Claisen condensation followed by a cyclocondensation reaction.

Reaction_Mechanism cluster_claisen Claisen Condensation cluster_knorr Knorr Pyrazole Synthesis A 4-Methylacetophenone C Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate A->C NaOEt, EtOH B Diethyl Oxalate B->C E This compound C->E AcOH, Reflux D Hydrazine Hydrate D->E Troubleshooting_Flow Start Low Yield or Impurities Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Purity Confirmed Workup Refine Workup & Purification Conditions->Workup Still Issues Result Improved Synthesis Conditions->Result Yield Improved Analysis Analyze Byproducts (NMR, MS) Workup->Analysis Impure Product Workup->Result Pure Product Analysis->Conditions Identify Side Reactions

Caption: Systematic troubleshooting workflow.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities.
  • BenchChem. (2025). troubleshooting low conversion rates in pyrazole synthesis.
  • Devi, S. (2008). Knorr Pyrazole Synthesis of Edaravone. Journal of the Brazilian Chemical Society, 19, 1207. Retrieved from [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. Synlett, 23(20), 2965-2968.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Sharma, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(19), 6039. Retrieved from [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. Retrieved from [Link]

Sources

Common side products in the synthesis of pyrazole esters and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during the synthesis of pyrazole esters and effective methods for their removal. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazole esters and what is the primary challenge?

The most prevalent method for synthesizing pyrazole esters is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-ketoester.[1] This reaction is valued for its reliability and generally high yields due to the formation of a stable aromatic ring.[1] Other methods include 1,3-dipolar cycloaddition reactions.[2]

The primary challenge, especially when using unsymmetrical β-ketoesters or substituted hydrazines, is the potential formation of regioisomers, which can be difficult to separate.[3][4]

Q2: What are the typical side products I should expect in my pyrazole ester synthesis?

Beyond the potential for regioisomer formation, several other side products can complicate your synthesis and purification process. These include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual β-ketoester and/or hydrazine.[3]

  • Pyrazolone Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazolone intermediates.[1][3]

  • Bis-Pyrazoles: In some instances, particularly with di-addition of hydrazine, bis-pyrazole derivatives can form.[3][5]

  • Hydrolysis Products: The ester group of the target molecule can undergo hydrolysis, especially under acidic or basic conditions, yielding the corresponding pyrazole carboxylic acid.[6]

  • N-Acylated Pyrazoles: If an acylating agent is present, N-acylation of the pyrazole ring can occur as a side reaction.[7]

  • Colored Impurities: Side reactions involving the hydrazine starting material can often lead to yellow or red colored impurities in the reaction mixture.[3]

Q3: How can I detect the presence of these side products?

A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective initial step to visualize the number of components in your crude product mixture.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of duplicate sets of peaks often indicates regioisomers.[3]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components and confirming the structures of side products.[3]

Troubleshooting Guide: Common Side Products and Their Removal

This section provides detailed strategies for addressing specific side products you may encounter.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra display duplicate sets of peaks corresponding to the desired product structure.[3]

  • Multiple, often closely spaced, spots are observed on TLC.[3]

  • The isolated product has a broad melting point range.

Causality: The reaction of an unsymmetrical β-ketoester with a substituted hydrazine can proceed via two different pathways, leading to the formation of two distinct regioisomers. The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.[2] The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.

Removal Strategies:

MethodDescriptionBest For
Column Chromatography Careful separation on silica gel is the most common method. Gradient elution may be necessary to resolve closely eluting isomers.[4][8]Small to medium scale purification.
Fractional Crystallization This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent system.[8]Larger scale purification where isomers have distinct solubility profiles.
Preparative HPLC For very difficult separations, preparative High-Performance Liquid Chromatography can provide high purity isomers.High-purity, small-scale separations.

Protocol 1: Separation of Regioisomers by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify and combine those containing the pure desired isomer.

Issue 2: Presence of Unreacted Starting Materials

Symptoms:

  • TLC and NMR analysis confirm the presence of the β-ketoester and/or hydrazine in the crude product.[3]

Causality: This is typically due to an incomplete reaction, which can be caused by insufficient reaction time, suboptimal temperature, or incorrect stoichiometry.[3]

Removal Strategies:

ImpurityMethodDescription
Unreacted Hydrazine Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic hydrazine will form a water-soluble salt and be removed in the aqueous layer.[3][8]Effective for removing basic impurities like hydrazine.
Unreacted β-ketoester Column Chromatography: The β-ketoester can typically be separated from the pyrazole ester product using silica gel chromatography.[3]Standard purification method.

Protocol 2: Acidic Wash for Hydrazine Removal

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl.

  • Separation: Separate the organic and aqueous layers.

  • Repeat: Repeat the wash with 1M HCl if necessary (monitor by TLC).

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 3: Hydrolysis of the Ester Group

Symptoms:

  • Presence of a more polar spot on TLC compared to the desired ester.

  • NMR and MS data indicate the presence of the corresponding pyrazole carboxylic acid.

Causality: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures.[6]

Removal Strategies:

MethodDescriptionBest For
Base Extraction Dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The acidic pyrazole carboxylic acid will be extracted into the aqueous layer as its salt.Removing acidic impurities.
Column Chromatography The more polar carboxylic acid can usually be separated from the ester by silica gel chromatography.Standard purification when base extraction is not suitable.
Issue 4: Formation of Colored Impurities

Symptoms:

  • The crude product or reaction mixture is intensely colored (e.g., yellow, red, or brown).[3]

Causality: These impurities often arise from side reactions of the hydrazine starting material, such as oxidation or decomposition, especially when using reagents like phenylhydrazine.[3]

Removal Strategies:

MethodDescriptionBest For
Activated Charcoal Treatment Adding activated charcoal to a solution of the crude product can adsorb colored impurities.[3]Decolorizing solutions before crystallization or chromatography.
Recrystallization Often effective as the colored impurities may be present in small amounts and remain in the mother liquor.[3]Purifying solid products.

Protocol 3: Purification with Activated Charcoal

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Treatment: Add a small amount of activated charcoal to the solution.

  • Stirring/Heating: Stir the mixture, gently heating if necessary, for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the charcoal.

  • Concentration: Concentrate the filtrate to obtain the decolorized product.

Visualizing Reaction Pathways

To better understand the formation of the desired product and a key side product, the following diagrams illustrate the reaction mechanisms.

Knorr Pyrazole Ester Synthesis

Knorr_Synthesis Reactants β-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Ester Dehydration->Product

Caption: Knorr synthesis of a pyrazole ester.

Formation of Regioisomers

Regioisomer_Formation Start Unsymmetrical β-Ketoester + Substituted Hydrazine PathA Attack at Carbonyl 1 Start->PathA PathB Attack at Carbonyl 2 Start->PathB ProductA Regioisomer A PathA->ProductA Cyclization & Dehydration ProductB Regioisomer B PathB->ProductB Cyclization & Dehydration

Caption: Pathways to regioisomer formation.

References

Sources

Technical Support Center: Synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-quality, reproducible results.

The primary and most reliable method for synthesizing this and related pyrazole compounds is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3][4] This guide will focus on this well-established pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The synthesis proceeds in two main stages:

  • Claisen Condensation: Formation of the key intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate, by reacting 4'-methylacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the resulting β-dicarbonyl intermediate with hydrazine hydrate, typically in an acidic medium like glacial acetic acid, to form the final pyrazole product.[5]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yield is the most frequent issue and can stem from several factors:

  • Incomplete Cyclization: The reaction of the diketone intermediate with hydrazine may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.[6]

  • Regioisomer Formation: Because the 1,3-dicarbonyl intermediate is unsymmetrical, reaction with hydrazine can produce two different pyrazole regioisomers. The formation of the undesired isomer, Ethyl 3-(4-methylphenyl)-2H-pyrazole-5-carboxylate, directly reduces the yield of the target compound.[7]

  • Poor Quality Starting Materials: Impurities in the starting 4'-methylacetophenone, diethyl oxalate, or degradation of the hydrazine hydrate can inhibit the reaction.

  • Suboptimal pH: The cyclization step is sensitive to pH. An environment that is too acidic or too basic can lead to side reactions or prevent the reaction from proceeding efficiently.[8]

  • Product Loss During Workup: The product may be lost during extraction or recrystallization steps if the techniques are not optimized.

Q3: How can I confirm I have synthesized the correct regioisomer?

Distinguishing between the desired 5-(4-methylphenyl) isomer and the 3-(4-methylphenyl) isomer is critical. The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR and ¹³C NMR. The chemical shifts of the pyrazole ring proton and the adjacent carbons will differ significantly between the two isomers. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the pyrazole ring protons/carbons and the substituents, confirming connectivity.

Q4: What is the best solvent for the final recrystallization?

Ethyl acetate is a commonly reported and effective solvent for recrystallizing ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.[5] Ethanol can also be used. The ideal solvent should fully dissolve the crude product at an elevated temperature but show poor solubility at room temperature or below, allowing for the crystallization of pure product upon cooling.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low or No Product Formation
Symptom Potential Cause Recommended Solution
TLC shows only starting material (diketone) 1. Inactive Hydrazine: Hydrazine hydrate can degrade over time.1. Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your current stock.
2. Insufficient Temperature/Time: The cyclization reaction may be too slow under current conditions.2. Increase the reflux temperature (ensure it is within the solvent's boiling point, e.g., 80-90°C for acetic acid) and extend the reaction time from 6-8 hours up to 12 hours, monitoring progress by TLC.[5]
3. Incorrect pH: The reaction requires a mildly acidic catalyst to proceed.3. Ensure glacial acetic acid is used as the solvent or as a catalyst. The pH should be less than 7.[8]
A complex mixture of spots on TLC plate 1. Side Reactions: Overheating or incorrect stoichiometry can lead to decomposition or polymerization.1. Re-verify the stoichiometry of your reactants. Ensure the reaction temperature does not significantly exceed the recommended range (e.g., beyond 90-100°C).[6]
2. Impure Starting Diketone: The intermediate from the Claisen condensation was not pure.2. Purify the ethyl 2,4-dioxo-4-(p-tolyl)butanoate intermediate by recrystallization or column chromatography before proceeding to the cyclization step.
Problem 2: Product is Impure (Contaminated with Regioisomer)
Symptom Potential Cause Recommended Solution
NMR spectrum shows two sets of pyrazole signals Lack of Regioselectivity: The nucleophilic attack of hydrazine can occur at either of the two carbonyl groups of the unsymmetrical diketone, leading to a mixture of products.[7]1. Control Reaction Temperature: Lowering the reaction temperature during the addition of hydrazine can sometimes favor the formation of one isomer over the other. Start the reaction at 0°C and allow it to slowly warm to room temperature before refluxing.[9]
2. Solvent Effects: The choice of solvent can influence regioselectivity. While acetic acid is common, experimenting with ethanol or toluene might alter the isomer ratio.[6]
3. Purification: Careful column chromatography is the most effective way to separate the two isomers. Use a silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

Experimental Protocols & Methodologies

Workflow Overview

G cluster_0 Part 1: Diketone Synthesis cluster_1 Part 2: Pyrazole Cyclization A 1. Prepare Sodium Ethoxide Solution B 2. Add 4'-Methylacetophenone A->B C 3. Add Diethyl Oxalate (Slowly) B->C D 4. Stir & Precipitate Intermediate C->D E 5. Isolate & Wash Intermediate D->E F 6. Suspend Diketone in Acetic Acid E->F Purified Diketone Intermediate G 7. Add Hydrazine Hydrate F->G H 8. Reflux for 6-8 hours G->H I 9. Cool, Filter & Wash Crude Product H->I J 10. Recrystallize from Ethyl Acetate I->J K Characterization (NMR, MP, MS) J->K Final Pure Product

Caption: Overall workflow for the two-stage synthesis.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (Intermediate)
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the cooled sodium ethoxide solution, add 4'-methylacetophenone (1.0 eq). Stir for 15 minutes.

  • Condensation: Add diethyl oxalate (1.1 eq) dropwise to the solution while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. A solid precipitate of the sodium salt of the product will form.

  • Workup: Filter the solid and wash it with cold ethanol and then diethyl ether. Suspend the solid in water, cool in an ice bath, and acidify with dilute HCl until the pH is ~2-3.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This intermediate can be used directly or recrystallized from ethanol for higher purity.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, suspend the ethyl 2,4-dioxo-4-(p-tolyl)butanoate intermediate (1.0 eq) in glacial acetic acid.[5]

  • Reagent Addition: Add hydrazine hydrate (99%, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux at 80-90°C and maintain for 6-8 hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate. Filter the crude product and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethyl acetate to yield the pure product as white crystals.[5] Dry the final product under vacuum.

Troubleshooting Decision Tree

This flowchart helps diagnose yield and purity issues systematically.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Low Yield or Purity Issue check_tlc Analyze reaction mixture with TLC start->check_tlc sm_present Significant starting material (diketone) remains? check_tlc->sm_present yes_sm Increase reaction time/temperature. Verify hydrazine activity. sm_present->yes_sm Yes no_sm Complex mixture or streaks? sm_present->no_sm No yes_complex Purify starting diketone. Lower reaction temperature. Check stoichiometry. no_sm->yes_complex Yes no_complex Proceed to Purity Check no_sm->no_complex No check_nmr Analyze product with ¹H NMR no_complex->check_nmr isomers Multiple pyrazole regioisomers present? check_nmr->isomers yes_isomers Perform column chromatography. Optimize reaction temp/solvent for selectivity. isomers->yes_isomers Yes no_isomers Other impurities present? isomers->no_isomers No yes_other Re-recrystallize with appropriate solvent. Check for solvent residue. no_isomers->yes_other Yes no_other Product is Pure no_isomers->no_other No

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Reddy, K. L., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7545-7567. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2019). SlideShare. Retrieved from [Link]

  • Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Katritzky, A. R., et al. (1998). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 63(15), 5235–5240. [Link]

  • Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 816–829. [Link]

  • Padilla-Salinas, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6296. [Link]

  • Han, X., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1084. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.
  • Knorr Pyrazole Synthesis (M. Pharm). (2019). SlideShare. Retrieved from [Link]

  • Bakulev, V. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences, 24(18), 14234. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazole Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in pyrazole cyclocondensation reactions. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, providing you with the expert insights needed to diagnose and resolve common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working on pyrazole synthesis.

Q1: What is the most common reason for low to no product formation in a pyrazole cyclocondensation?

A1: The primary culprits are often related to the quality of your starting materials or suboptimal reaction conditions. The classical Knorr pyrazole synthesis, for instance, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] If either of these starting materials is impure or degraded, the reaction can be significantly hindered.[4][5] Additionally, many of these reactions require a catalyst, either acidic or basic, to proceed efficiently.[5] The absence of an appropriate catalyst can lead to a complete stall of the reaction under milder conditions.[5]

Q2: My reaction is producing a mixture of regioisomers, which is lowering the yield of my desired product. What can I do?

A2: Regioisomer formation is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one isomer over the other.[1] Adjusting the pH of the reaction medium can also be an effective strategy.[1] Furthermore, introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder one reaction pathway, thereby favoring the formation of a single regioisomer.[1]

Q3: I'm observing the formation of a pyrazoline intermediate instead of the desired aromatic pyrazole. How can I drive the reaction to completion?

A3: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines often proceeds through a pyrazoline intermediate.[1][6] To obtain the final aromatic pyrazole, an oxidation step is necessary.[6] This can sometimes occur in the presence of air, but often requires a specific oxidizing agent.[7] Alternatively, simply heating the reaction mixture in a solvent like DMSO under an oxygen atmosphere can facilitate the desired oxidation.[7]

Q4: Can the structure of my substituted hydrazine negatively impact the reaction?

A4: Absolutely. The electronic and steric properties of the substituted hydrazine play a crucial role. For example, aryl hydrazines may react more efficiently in aprotic dipolar solvents compared to commonly used protic solvents like ethanol.[4] Bulky substituents on the hydrazine can also introduce steric hindrance, which can slow down the reaction and lower the overall yield.[4]

II. In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and offers specific, actionable solutions.

Issues with Starting Materials

The quality of your reactants is paramount for a successful synthesis.

Problem: Low or no conversion despite optimal reaction conditions.

Potential Cause & Solution:

  • Impure 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material may be of insufficient purity or may have degraded over time.

    • Troubleshooting Protocol:

      • Verify Purity: Assess the purity of the 1,3-dicarbonyl compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by checking its melting point.

      • Purify or Replace: If impurities are detected, purify the compound via distillation or recrystallization. If degradation is suspected, it is best to use a fresh batch from a reputable supplier.[4]

      • In Situ Generation: For particularly sensitive substrates, consider generating the 1,3-dicarbonyl compound in situ from a ketone and an acid chloride immediately before the addition of hydrazine.[5][8]

  • Hydrazine Quality: Hydrazine and its derivatives can be susceptible to degradation.

    • Troubleshooting Protocol:

      • Use Fresh Hydrazine: Whenever possible, use freshly opened or recently purchased hydrazine.

      • Proper Storage: Ensure that hydrazine and its derivatives are stored under the recommended conditions, typically in a cool, dark place under an inert atmosphere.

Suboptimal Reaction Conditions

The reaction environment, including solvent, temperature, and catalyst, is a critical factor in determining the yield of your pyrazole synthesis.

Problem: The reaction is sluggish, incomplete, or produces significant side products.

Potential Cause & Solution:

  • Inappropriate Solvent: The solvent plays a multifaceted role in the reaction, influencing reactant solubility, reaction rate, and even regioselectivity.

    • Troubleshooting Protocol:

      • Solvent Screening: If the yield is low, perform a solvent screen to identify the optimal medium for your specific substrates. Aprotic polar solvents like DMF, DMAc, or DMSO are often effective choices.[5] In some cases, a switch to a protic solvent like ethanol may be beneficial.[4]

      • Ensure Anhydrous Conditions: Water can interfere with the reaction. Ensure that your solvent is sufficiently dry, especially for moisture-sensitive reactions.

  • Incorrect Temperature: Many cyclocondensation reactions have an optimal temperature range.

    • Troubleshooting Protocol:

      • Temperature Optimization: If the reaction is proceeding slowly at room temperature, gentle heating may be required. Conversely, if side product formation is an issue, running the reaction at a lower temperature may improve selectivity. A systematic temperature optimization study is recommended.

  • Catalyst Issues: The choice and amount of catalyst can dramatically impact the reaction outcome.[9]

    • Troubleshooting Protocol:

      • Acid Catalysis: Acetic acid is a commonly used catalyst. For less reactive substrates, stronger acids like HCl or H₂SO₄ may be necessary to accelerate the dehydration steps.[5]

      • Base Catalysis: In certain cases, particularly with specific substrates like nitroolefins and hydrazones, a strong base such as potassium tert-butoxide may be required.[5]

      • Lewis Acid Catalysis: Lewis acids such as samarium(III) chloride or lithium perchlorate have been reported to improve yields in some pyrazole syntheses.[5]

      • Catalyst Loading: The amount of catalyst used is also critical. An excess or insufficient amount can negatively affect the yield. It is advisable to perform a catalyst loading study to determine the optimal concentration.

Work-up and Purification Challenges

Even with a successful reaction, a poor work-up or purification strategy can lead to a low isolated yield.

Problem: Difficulty in isolating the pure pyrazole product, leading to apparent low yield.

Potential Cause & Solution:

  • Formation of Emulsions During Extraction: Pyrazole derivatives can sometimes act as surfactants, leading to the formation of stable emulsions during aqueous work-up.

    • Troubleshooting Protocol:

      • Brine Wash: Add a saturated solution of sodium chloride (brine) to the extraction mixture to break up emulsions.

      • Filtration: Filtering the mixture through a pad of Celite can also help to break up emulsions.

  • Product "Oiling Out" During Recrystallization: The compound may separate as an oil instead of forming crystals.

    • Troubleshooting Protocol:

      • Slow Cooling: Ensure that the solution cools slowly. Insulating the flask can help.[10]

      • Solvent Choice: The solvent may have too high of a boiling point. Choose a solvent with a lower boiling point.[10]

      • Seed Crystals: Add a seed crystal from a previous successful batch to induce crystallization.[10]

  • Degradation on Silica Gel: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.

    • Troubleshooting Protocol:

      • Deactivate Silica: Deactivate the silica gel by treating it with a small amount of a base like triethylamine or ammonia in methanol before packing the column.[11]

      • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina.

      • Alternative Purification Methods: If the compound is particularly sensitive, explore other purification techniques like recrystallization or preparative HPLC.[10]

III. Visualizing the Process

To better understand the core reaction and the troubleshooting logic, the following diagrams are provided.

General Pyrazole Cyclocondensation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation (Solvent, Temp, Catalyst) 1_3_Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Extraction Aqueous Extraction Cyclocondensation->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Pure Pyrazole Purification->Product

Caption: A simplified workflow for a typical pyrazole cyclocondensation reaction.

Troubleshooting Logic for Low Yield

G Low_Yield Low Yield Observed Check_Reactants 1. Check Starting Materials Low_Yield->Check_Reactants Optimize_Conditions 2. Optimize Reaction Conditions Low_Yield->Optimize_Conditions Review_Workup 3. Review Work-up & Purification Low_Yield->Review_Workup Purity Verify Purity (NMR, MP) Use Fresh Reagents Check_Reactants->Purity Solvent Solvent Screen (Polar Aprotic/Protic) Optimize_Conditions->Solvent Temperature Adjust Temperature (Heat/Cool) Optimize_Conditions->Temperature Catalyst Catalyst Screen (Acid/Base/Lewis Acid) Optimize Loading Optimize_Conditions->Catalyst Extraction_Issues Address Emulsions (Brine, Celite) Review_Workup->Extraction_Issues Purification_Issues Optimize Recrystallization Deactivate Silica/Use Alumina Review_Workup->Purification_Issues Success Improved Yield Purity->Success Solvent->Success Temperature->Success Catalyst->Success Extraction_Issues->Success Purification_Issues->Success

Caption: A systematic approach to troubleshooting low yields in pyrazole synthesis.

IV. Summary of Key Reaction Parameters

For your convenience, the table below summarizes key parameters that can be optimized to improve the yield of your pyrazole cyclocondensation reaction.

ParameterCommon ChoicesConsiderations
Solvent Ethanol, Acetic Acid, DMF, DMSO, TFE, HFIPSolvent polarity can influence reaction rate and regioselectivity.[1][4] Ensure the solvent is anhydrous if necessary.
Catalyst Acetic Acid, HCl, H₂SO₄, Potassium tert-butoxide, SmCl₃The choice of acid, base, or Lewis acid catalyst depends on the specific substrates.[5]
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rates but may also lead to side product formation.
Reactant Purity >98%Impurities can lead to unwanted side reactions and complicate purification.[4]

References

  • Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition - ResearchGate. Available from: [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Available from: [Link]

  • Influence of catalyst proportion on the synthesis of pyranopyrazole - ResearchGate. Available from: [Link]

  • Proposed mechanism for the cyclocondensation reaction between... - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists - Pharmacophore. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. Available from: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation - eScholarship.org. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available from: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available from: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available from: [Link]

  • Unit 4 Pyrazole | PDF - Slideshare. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • pyrazole.pdf - CUTM Courseware. Available from: [Link]

Sources

Technical Support Center: Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application in your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common challenges.

Introduction to the Stability of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery due to their wide range of biological activities. The stability of these compounds is paramount for obtaining reliable and reproducible experimental results. This compound, as a member of this class, is generally a stable crystalline solid. However, like many complex organic molecules, its stability can be compromised by improper storage and handling. The primary degradation pathways for pyrazole esters include hydrolysis, photolysis, and oxidation. Understanding these potential issues is the first step in preventing them.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. To further protect against degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. While a general shelf life of at least two years can be expected under these conditions, it is always best practice to re-analyze the compound's purity if it has been in storage for an extended period.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Protected from light (Opaque container)Prevents photodegradation.
Humidity Dry (Desiccator if necessary)Prevents hydrolysis.

Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?

A2: The choice of solvent depends on your experimental needs. This compound is generally soluble in common organic solvents like DMSO, DMF, and alcohols. For aqueous experiments, preparing a concentrated stock in an organic solvent and then diluting it into your aqueous buffer is the standard procedure.

Stock solutions in anhydrous aprotic solvents like DMSO or DMF are relatively stable when stored at -20°C or -80°C in tightly sealed vials. However, it is crucial to use anhydrous solvents and minimize freeze-thaw cycles. When preparing aqueous solutions, it is important to consider the pH, as pyrazole esters can be susceptible to hydrolysis, particularly under basic conditions. It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a stability study in your specific buffer system if long-term storage is necessary.

Stability and Degradation

Q3: My pyrazole compound has developed a brownish tint over time. What could be the cause?

A3: A brownish discoloration often indicates oxidation. This can happen if the compound has been exposed to air and/or light for prolonged periods. To prevent this, always store the solid compound and its solutions under an inert atmosphere and protected from light. If you observe discoloration, it is recommended to verify the purity of the compound by a suitable analytical method, such as HPLC or LC-MS, before use.

Q4: I am concerned about the hydrolytic stability of the ester group in my aqueous experiments. What precautions should I take?

A4: The ethyl ester group of your compound can be susceptible to hydrolysis, which would yield the corresponding carboxylic acid. This reaction is typically accelerated by acidic or, more significantly, basic conditions.

  • pH Control: Whenever possible, maintain your experimental solutions at a neutral or slightly acidic pH. Studies on similar compounds have shown greater stability at pH 5.0.[2]

  • Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Fresh Preparations: Prepare your aqueous working solutions fresh before each experiment to minimize the time the compound is in an aqueous environment.

Q5: Can this compound degrade upon exposure to normal laboratory lighting?

A5: Yes, many heterocyclic compounds are sensitive to light. Photodegradation can lead to the formation of various byproducts. The half-life of a similar pyrazole-based fungicide, pyraclostrobin, was found to be less than 12 hours under light irradiation.[2] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Activity in Biological Assays
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of stock solution 1. Prepare a fresh stock solution from solid material. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Store aliquots at -80°C.Repeated freezing and thawing can introduce moisture and accelerate degradation.
Hydrolysis in aqueous assay buffer 1. Prepare working solutions immediately before use. 2. If possible, lower the pH of the assay buffer to be slightly acidic or neutral. 3. Run a time-course experiment to assess the stability of the compound in your specific assay buffer.The ester moiety is prone to hydrolysis, especially in basic aqueous solutions, leading to the formation of the less active carboxylic acid.
Adsorption to plasticware 1. Use low-adhesion microplates and tubes. 2. Include a small percentage of a non-ionic surfactant (e.g., Tween-20) in your assay buffer, if compatible with your assay.Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis 1. Analyze the sample immediately after preparation. 2. Compare the mass of the new peak to the expected mass of the corresponding carboxylic acid. 3. If using a basic mobile phase, consider switching to an acidic or neutral one.The most common degradation product in aqueous or protic solvents is the carboxylic acid formed by the hydrolysis of the ethyl ester.
Oxidation 1. Ensure the solvent used for sample preparation is degassed. 2. Store samples in the autosampler at a low temperature. 3. Compare the retention time and mass spectrum to known oxidation products of similar compounds, if available.Exposure to oxygen, especially when dissolved in a solvent, can lead to the formation of N-oxides or other oxidation products.
Photodegradation 1. Prepare and handle the sample under light-protected conditions (e.g., in an amber vial). 2. Compare the chromatogram of a light-exposed sample to a protected sample.UV or even ambient light can induce photochemical reactions, leading to a variety of degradation products.
Tautomerism 1. Vary the temperature of the NMR experiment to see if peaks coalesce or sharpen. 2. Change the solvent to one with different polarity or hydrogen bonding capabilities.The pyrazole ring can exist in different tautomeric forms, which may interconvert and potentially lead to peak broadening or the appearance of multiple peaks in NMR spectra. In chromatography, this can sometimes result in peak splitting or broadening depending on the rate of interconversion on the chromatographic timescale.[3]

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable anhydrous organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions: Dilute the stock solution with the solvent or buffer of interest to a final concentration suitable for HPLC analysis.

  • Initial Analysis (T=0): Immediately inject an aliquot of the test solution into a validated stability-indicating HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the remaining test solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored test solution into the HPLC system and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area. This will provide an indication of the compound's stability under the tested conditions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105°C) for a specified duration.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze the stressed samples by a suitable method like LC-MS to identify and characterize the degradation products.

Visualizing Potential Degradation and Tautomerism

Potential Degradation Pathways

G main This compound hydrolysis 5-(4-methylphenyl)-2H-pyrazole-3-carboxylic acid main->hydrolysis H+ or OH- / H2O oxidation Oxidized Products (e.g., N-oxides) main->oxidation [O] photolysis Photodegradation Products main->photolysis hv Tautomers T1 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate T2 3-(4-methylphenyl)-2H-pyrazole-5-carboxylate T1->T2 H+ shift

Caption: Tautomeric equilibrium of the pyrazole core. The position of the N-H proton can influence reactivity.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019 Dec; 24(24): 4569. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024; 39(1): 2372134. Available from: [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. 2010. Available from: [Link]

  • Pesticide shelf-life. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019 Nov 12;66(4):201-207. Available from: [Link]

  • Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. Water Sci Technol. 2019 Feb 7;79(3):544-552. Available from: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. 2023 Jul 13. Available from: [Link]

  • Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Pharmaceuticals (Basel). 2023 Nov 9;16(11):1588. Available from: [Link]

  • A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. J Pharm Sci. 2019 Dec;108(12):3865-3878. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023 Sep 5;28(18):6457. Available from: [Link]

  • Separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia. 2012;60(3):356-368. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. 2015;2(2):78-85. Available from: [Link]

  • Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. ResearchGate. 2019. Available from: [Link]

  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. 2017. Available from: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules. 2022;27(1):1. Available from: [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. 2023. Available from: [Link]

  • What is the shelf life of Pesticide Stock solutions?. ResearchGate. 2015. Available from: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. 2018;23(1):1. Available from: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. ResearchGate. 2021. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. 2003. Available from: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. R Discovery. 2024. Available from: [Link]

  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. 2011;4(5):763-765. Available from: [Link]

  • Pyrazole fungicide composition. Google Patents. 2015.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. 2022;27(1):1. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. 2021;13(22):1985-2019. Available from: [Link]

  • Long-term stability study of drug products and out-of-specification test results. ResearchGate. 2017. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. 2023. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(1):134. Available from: [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. 2008. Available from: [Link]

  • What's the Shelf Life of Your Ag Chemicals?. FBN. 2022. Available from: [Link]

  • Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science. 2014 May 17;53(5):734-44. Available from: [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.org. 2022. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. 2017. Available from: [Link]

  • Reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. 2011 May 10;83(7):1539-1555. Available from: [Link]

  • The substitution patterns of the pyrazole derivatives and the averages of A and SP values for each type.. ResearchGate. 2019. Available from: [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. 2024. Available from: [Link]

  • Is This Pesticide On My Shelf Still Good?. Purdue College of Agriculture. 2023. Available from: [Link]

  • A theoretical study on the environmental oxidation of fenpyrazamine fungicide initiated by hydroxyl radical in the aqueous phase. ResearchGate. 2023. Available from: [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. metfop. 2012. Available from: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to Recrystallization

Recrystallization is a critical technique for the purification of solid organic compounds.[1][2][3][4] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2][5] Ideally, the compound of interest is highly soluble in a hot solvent but sparingly soluble in the same solvent when it is cold.[2] As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1][4]

PART 1: Solvent Selection - The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should meet several criteria:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude this compound at or near its boiling point.[6][7]

  • Low Solvency at Room or Cold Temperatures: The compound should be poorly soluble in the cold solvent to ensure maximum recovery.[2][7]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[8][9][10]

  • Inertness: The solvent must not react with the compound being purified.[6][7]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[6][7]

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

Common Solvents for Pyrazole Derivatives

For pyrazole-based compounds, which possess both aromatic and heterocyclic character, a range of solvents can be effective. General experience suggests that alcohols, esters, and solvent mixtures are often successful.[11][12][13] For this compound, which contains an ester functional group, solvents like ethyl acetate or alcohols are a good starting point based on the "like dissolves like" principle.[11]

Solvent ClassExamplesRationale for Use with Pyrazole Carboxylates
Alcohols Ethanol, Methanol, IsopropanolGood general solvents for many organic compounds, often used in mixtures with water to fine-tune polarity.[11][12]
Esters Ethyl AcetateThe ester functionality in the solvent matches that of the target compound, often leading to good solubility.[11]
Ketones AcetoneA versatile polar aprotic solvent that can be effective, though its high volatility can sometimes be a challenge.[11]
Aromatic TolueneCan be effective for aromatic compounds, especially for inducing good crystal formation.[14]
Mixed Solvents Ethanol/Water, Methanol/Water, Hexane/Ethyl AcetateUsed when no single solvent provides the ideal solubility profile. A "good" solvent is paired with a "poor" solvent.[12][15]
Experimental Protocol: Small-Scale Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screen is essential.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, starting with 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[7]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath.[7] Continue adding the hot solvent in small increments until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystal Formation: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.[1] Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

  • Evaluating Solvent Mixtures: If a single solvent is too effective (dissolves the compound too well even when cold) or not effective enough (poor solubility even when hot), try a binary solvent system.[15] Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble), and then add a "poor" hot solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid).[15] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.

PART 2: The Recrystallization Workflow

The following diagram and protocol outline the standard procedure for recrystallizing this compound.

Recrystallization_Workflow cluster_0 Dissolution & Filtration cluster_1 Crystallization cluster_2 Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities exist) A->B Solution may contain solids C 3. Slow Cooling to Room Temperature B->C Clear, hot solution D 4. Ice Bath Cooling C->D Induces further crystallization E 5. Vacuum Filtration (Collect Crystals) D->E Crystal slurry F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G H Pure Ethyl 5-(4-methylphenyl) -2H-pyrazole-3-carboxylate G->H Pure Product Troubleshooting_Guide cluster_solutions1 Solutions for No Crystal Formation cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for Low Yield Start Problem Encountered Problem1 No Crystals Form Upon Cooling Why aren't my crystals forming? Start->Problem1 Problem2 Product 'Oils Out' Why is my product a liquid/goo instead of a solid? Start->Problem2 Problem3 Very Low Yield Where did all my product go? Start->Problem3 Sol1a Too much solvent used. Boil off some solvent and re-cool. Problem1:p->Sol1a Sol1b Solution is supersaturated. Scratch inner wall of flask with a glass rod. Problem1:p->Sol1b Sol1c Induce nucleation. Add a 'seed crystal' of the pure compound. Problem1:p->Sol1c Sol2a Cooling too fast or solution too concentrated. Reheat to dissolve oil, add more solvent, cool slowly. Problem2:p->Sol2a Sol2b Melting point of compound is below boiling point of solvent. Choose a lower-boiling point solvent. Problem2:p->Sol2b Sol2c High impurity level depressing melting point. Attempt pre-purification (e.g., silica plug) or use charcoal. Problem2:p->Sol2c Sol3a Too much solvent used. Recover solid from mother liquor and re-crystallize with less solvent. Problem3:p->Sol3a Sol3b Premature crystallization during hot filtration. Ensure funnel/flask are hot; use slightly more hot solvent. Problem3:p->Sol3b Sol3c Washing with too much or warm solvent. Use minimal ice-cold solvent for washing. Problem3:p->Sol3c

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My solution has cooled completely, but no crystals have formed. What should I do?

A1: This is a common issue that typically arises from two main causes:

  • Excess Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. [9][10][16]The solution is to gently heat the flask and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point. [10][16]Crystal growth requires nucleation sites. You can induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. [10][17]The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. [9][17]This provides a template for other molecules to crystallize upon.

Q2: When I cool my solution, an oil or gooey substance forms instead of solid crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. [9][10][18]This happens when the temperature of the solution is still above the melting point of your compound as it becomes supersaturated. [8][9]Oiled-out products are often impure because the oil can effectively dissolve impurities. [9][18]

  • Immediate Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point, and then allow the solution to cool much more slowly. [9][10][17]A slower cooling rate allows the solution to reach a temperature below the compound's melting point before it becomes supersaturated.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a different solvent with a lower boiling point.

  • High Impurity Load: A large amount of impurity can significantly depress the melting point of your compound, making it more prone to oiling out. [9]If you suspect this, a preliminary purification step, like passing a concentrated solution through a small plug of silica gel, might be necessary before recrystallization. [17] Q3: My final yield of pure crystals is very low. What are the likely causes?

A3: A low recovery can be frustrating but is often preventable. The most common reasons include:

  • Using Too Much Solvent: This is the most frequent cause of low yield. [9][17][16]The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even after cooling. Always use the minimum amount of hot solvent required for dissolution. [4][17]* Premature Crystallization: During a hot filtration step, the product may have crystallized on the filter paper or in the funnel stem. [9]To prevent this, use a stemless funnel, keep the solution and filtration apparatus as hot as possible, and use a slight excess of solvent (which can be boiled off later).

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in an ice bath, to maximize crystal formation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product. [9] Q4: My final product is colored, but the pure compound should be white. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed with activated charcoal.

  • Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and then proceed with the cooling steps.

  • Caution: Using too much charcoal can lead to the loss of your desired product as it can also be adsorbed. [9]

References
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • 3: Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. Retrieved from [Link]

  • Various methods for the synthesis of pyrazole.. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. Retrieved from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • What solvent should I use to recrystallize pyrazoline?. (2017). ResearchGate. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.). Google Patents.
  • Pyrazole. (n.d.). ChemBK. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Substances yield after recrystallization from different solvents.. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound, 98% Purity, C13H14N2O2, 10 grams. (n.d.). Retrieved from [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl. Retrieved from [Link]

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Identifying Impurities in Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. Our approach synthesizes established analytical protocols with field-proven insights to ensure the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my sample?

A1: Impurities in pyrazole synthesis typically arise from three main sources: unreacted starting materials, byproducts from side reactions, and the formation of structural isomers. For this compound, synthesized via the common Knorr pyrazole synthesis or similar methods, you should be vigilant for:

  • Starting Materials: Residual amounts of the 1,3-dicarbonyl precursor (e.g., an ethyl 2,4-dioxo-4-(p-tolyl)butanoate intermediate) and hydrazine hydrate.[1][2]

  • Regioisomers: The condensation of an unsymmetrical dicarbonyl compound with hydrazine can lead to the formation of the regioisomeric product, Ethyl 3-(4-methylphenyl)-2H-pyrazole-5-carboxylate. These isomers can be particularly challenging to separate.[3]

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the cyclization or subsequent aromatization reaction is incomplete.[3]

  • Hydrazine-Related Byproducts: Side reactions involving hydrazine can produce colored impurities, often resulting in yellow or reddish hues in the final product.[3]

Q2: My TLC plate shows multiple spots. What is the best first step for identification?

A2: Thin-Layer Chromatography (TLC) is an excellent initial indicator of sample heterogeneity.[3][4] If multiple spots are observed, the recommended next step is to perform a preliminary analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC provides superior resolution and quantitative information, allowing you to determine the relative percentage of the main component versus the impurities. This will help prioritize which impurities to characterize further.[5][6]

Q3: How can I definitively distinguish between the desired product and its regioisomer?

A3: The most powerful technique for distinguishing between regioisomers of substituted pyrazoles is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR. The chemical environment of the protons and carbons on and adjacent to the pyrazole ring will be distinct for each isomer, leading to different chemical shifts and coupling patterns. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the connectivity and definitively establish the correct isomeric structure.[3][7]

Q4: I've isolated an unknown impurity. What is a systematic workflow for its structural elucidation?

A4: A systematic approach is crucial. Once an impurity is isolated in sufficient quantity and purity (often via preparative HPLC), a combination of spectroscopic techniques is employed. The general workflow is to first obtain a mass spectrum (LC-MS or GC-MS) to determine the molecular weight. Following this, ¹H and ¹³C NMR are used for detailed structural mapping. Finally, FTIR can confirm the presence of key functional groups. This multi-technique approach provides orthogonal data points for confident structure elucidation.[5][6]

Troubleshooting Guides & Analytical Protocols

This section provides detailed troubleshooting for specific analytical methods.

Issue 1: Multiple Peaks in HPLC Chromatogram

Symptom: Your Reverse-Phase HPLC (RP-HPLC) analysis shows the main product peak along with several smaller, unresolved, or co-eluting peaks.

Causality: The presence of multiple peaks indicates impurities that have different polarities compared to the main compound. These could be starting materials, byproducts, or degradation products. The goal is to optimize separation and then identify these unknown components.

Workflow for HPLC Troubleshooting and Identification

HPLC_Troubleshooting start Impure Sample Multiple HPLC Peaks Detected step1 step1 start->step1 step2 Isocratic or Gradient? Adjust Mobile Phase Composition (e.g., Acetonitrile:Water ratio) step1->step2 Optimize Separation step3 Modify pH Use buffer (e.g., Phosphate) to control ionization of acidic/basic impurities step2->step3 step4 Hyphenation Couple HPLC to Mass Spectrometer (LC-MS) step3->step4 Separation Achieved step5 Data Analysis Determine m/z of Impurity Peaks step4->step5 step6 Propose Structures Correlate m/z with potential impurities (starting materials, isomers, byproducts) step5->step6 end Impurity Structures Tentatively Identified step6->end

Caption: Workflow for HPLC method optimization and impurity identification.

Experimental Protocol: HPLC Method Development

  • Initial Conditions:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and Water (start with a 50:50 v/v mixture).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.[8]

    • Column Temperature: 30 °C.[8]

  • Optimization Steps:

    • Gradient Elution: If peaks are unresolved, run a gradient from 30% to 90% Acetonitrile over 20 minutes to determine the approximate elution strength needed for each component.

    • pH Adjustment: For Mass Spectrometry compatibility, replace any non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium acetate (e.g., 0.1% formic acid in the aqueous phase).[9] This controls the ionization state of the pyrazole and potential impurities, often dramatically improving peak shape and resolution.

    • High-Resolution Mass Spectrometry (LC-MS): Once separation is achieved, inject the sample into an LC-MS system. The high-resolution mass data will provide the accurate mass and elemental composition of each impurity, which is a critical step for identification.[10]

Issue 2: Confirming the Identity of Volatile Impurities

Symptom: You suspect the presence of low-molecular-weight starting materials or byproducts that may not be well-retained or resolved by HPLC.

Causality: Volatile or semi-volatile organic compounds are often best analyzed by Gas Chromatography (GC), which provides excellent separation for such molecules. Coupling GC with a Mass Spectrometer (MS) allows for definitive identification based on mass fragmentation patterns.[11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Compare the resulting mass spectra of impurity peaks to a library (e.g., NIST) for tentative identification.

    • Analyze the fragmentation patterns. Pyrazole rings have characteristic fragmentation pathways that can aid in identification.[12]

Issue 3: Structural Elucidation of a Major Unknown Impurity

Symptom: A significant impurity has been isolated by preparative HPLC, but its structure is unknown. Its molecular weight, determined by MS, is identical to the main product.

Causality: An identical molecular weight strongly suggests the impurity is a regioisomer. NMR spectroscopy is the definitive technique for distinguishing between isomers by mapping the precise arrangement of atoms.[3]

Logical Framework for Spectroscopic Analysis

NMR_FTIR_Logic cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy nmr_h1 ¹H NMR | Proton count, chemical shifts, coupling constants (J-values) nmr_2d 2D NMR (COSY, HMBC) | Establish H-H and C-H connectivity nmr_h1->nmr_2d nmr_c13 ¹³C NMR | Number of unique carbons, chemical shifts nmr_c13->nmr_2d structure Final Structure Elucidated nmr_2d->structure ftir Identify key functional groups: C=O (ester) ~1700-1730 cm⁻¹ C=N (pyrazole) ~1500-1600 cm⁻¹ C-N (pyrazole) ~1290 cm⁻¹ Aromatic C-H ~3000-3100 cm⁻¹ ftir->structure Confirmatory Data isolated_impurity Isolated Impurity (via Prep-HPLC) isolated_impurity->nmr_h1 isolated_impurity->nmr_c13 isolated_impurity->ftir

Caption: Integrated spectroscopic workflow for structure elucidation.

Spectroscopic Characterization Steps:

  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the target molecule, expect signals for the ethyl group (a quartet and a triplet), the methyl group on the tolyl ring (a singlet), aromatic protons, and a pyrazole ring proton. The key is the chemical shift of the pyrazole C-H proton, which will differ significantly between the 5-phenyl and 3-phenyl isomers.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a distinct signal for every unique carbon atom. The chemical shifts of the pyrazole ring carbons are highly diagnostic for confirming the substitution pattern.

  • FTIR: Acquire a spectrum of the solid sample (e.g., using an ATR accessory) or as a KBr pellet. Compare the spectrum to a reference standard if available. Key absorptions to verify include the ester carbonyl (C=O) stretch and vibrations associated with the pyrazole and aromatic rings.[13][14][15]

Summary of Potential Impurities and Analytical Signatures
Impurity TypePotential StructureOriginKey Analytical Identifiers (Expected)
Regioisomer Ethyl 3-(4-methylphenyl)-2H-pyrazole-5-carboxylateSynthesisHPLC: Different retention time. MS: Same m/z as product (230.26). NMR: Different chemical shifts for pyrazole ring proton and carbons.
Starting Material Ethyl 2,4-dioxo-4-(p-tolyl)butanoateIncomplete ReactionHPLC: Likely elutes earlier (more polar). MS: m/z of 234.25. NMR: Absence of pyrazole signals, presence of ketone/enol signals.
Starting Material Hydrazine (or salt)Incomplete ReactionGC-MS: Can detect volatile hydrazine. HPLC: May not be retained or detected by UV unless derivatized.
Byproduct Pyrazoline IntermediateIncomplete AromatizationHPLC: Different retention time. MS: m/z of 232.28 (M+2). NMR: Aliphatic (sp³) proton signals instead of aromatic pyrazole proton.
References
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic...
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)...
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020).
  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o468.
  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, July 10). Synthesis, Characterization of Ethyl 5-(substituted)
  • Magnetic Resonance in Chemistry. (2016).
  • Pharmaceutical Sciences. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-[[[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Molecules. (2018).
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • International Journal of Pharmaceutical Erudition. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • IntechOpen. (2012). Development and Validation of Analytical Methods for Pharmaceuticals.
  • PrepChem.com. (n.d.). Synthesis of 5-(2-aminothiazol-4-yl)pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Journal of Modern Chemistry & Chemical Technology. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.
  • Trends in Analytical Chemistry. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Acta Crystallographica Section E: Crystallographic Communications. (2014). Ethyl 1-(4-methylphenyl)
  • Angene. (n.d.). This compound, 98% Purity, C13H14N2O2, 10 grams. Retrieved from [Link]

Sources

Technical Support Guide: Solvent Effects in the Synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or optimizing this important synthetic route. Pyrazole scaffolds are central to numerous pharmaceutical compounds, and mastering their synthesis is a critical skill.

This document moves beyond simple procedural outlines to provide in-depth, experience-driven insights into one of the most critical and often overlooked parameters: the choice of solvent. We will explore the causal relationships between the reaction medium and common experimental outcomes, offering structured troubleshooting advice and validated protocols to enhance the yield, purity, and reproducibility of your synthesis.

Synthetic Overview: A Two-Step Approach

The synthesis of this compound is robustly achieved through a two-step process. The overall transformation involves a Claisen condensation followed by a cyclization reaction with hydrazine.

  • Step 1: Claisen Condensation. 4-methylacetophenone is reacted with diethyl oxalate in the presence of a strong base, typically sodium ethoxide, to form the key intermediate, Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate.

  • Step 2: Pyrazole Formation (Cyclization). The 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate. This reaction proceeds via condensation and subsequent intramolecular cyclization with dehydration to yield the final pyrazole product.[1]

Synthesis_Workflow Reactants 4-Methylacetophenone + Diethyl Oxalate Intermediate Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate Reactants->Intermediate Step 1: Claisen Condensation Base Sodium Ethoxide (Base) Base->Intermediate Hydrazine Hydrazine Hydrate Product Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate Hydrazine->Product Intermediate->Product Step 2: Cyclization

Caption: Overall synthetic workflow for the target pyrazole.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on how the reaction solvent is often the root cause and how to rectify the issue.

Question 1: My overall yield is disappointingly low (<40%). What are the most likely solvent-related causes?

Answer: Low yield is a common problem that can often be traced back to the solvent system used in either or both steps of the synthesis.

  • In Step 1 (Claisen Condensation): The primary role of the solvent here is to facilitate the formation of the enolate from 4-methylacetophenone. If the reactants, particularly the sodium ethoxide base or the formed enolate, have poor solubility, the reaction rate will be severely diminished. While ethanol is commonly used, switching to a more aprotic solvent like anhydrous THF or Diethyl Ether can sometimes improve yields by better solubilizing the intermediates. However, you must ensure your base is compatible and soluble in this new solvent. Crucially, the solvent must be rigorously anhydrous; any water will quench the strong base and halt the reaction.

  • In Step 2 (Cyclization): This step involves two key transformations: the initial condensation of hydrazine onto a carbonyl group and the final dehydration to form the aromatic pyrazole ring.

    • Protic Solvents are Often Better: Polar protic solvents like ethanol or glacial acetic acid are generally superior for this step. They can participate in proton transfer (acid/base catalysis), which is essential for both the condensation and the final elimination of a water molecule.

    • Insufficient Heat: If the reaction is sluggish in ethanol (boiling point ~78 °C), consider switching to a higher-boiling alcohol like n-butanol (boiling point ~118 °C). The increased temperature can significantly accelerate the dehydration step, driving the equilibrium towards the final product.

Question 2: The cyclization with hydrazine hydrate is slow and often incomplete, leaving significant amounts of the dioxobutanoate intermediate. How can I use the solvent to drive this reaction to completion?

Answer: This is a classic kinetics and equilibrium problem. The cyclization/dehydration is a reversible process, and removing water or providing sufficient thermal energy is key.

  • Switch to Glacial Acetic Acid: One of the most effective solvents for this cyclization is glacial acetic acid. It serves a dual purpose: it is an excellent solvent for both the intermediate and hydrazine, and it acts as an acid catalyst, significantly accelerating the rate-limiting dehydration step.[1] Refluxing in glacial acetic acid for 2-4 hours is typically sufficient for complete conversion.

  • Increase Temperature: As mentioned previously, moving from ethanol to a higher-boiling protic solvent like n-butanol can provide the necessary energy to overcome the activation barrier for dehydration.

  • Co-Solvent System: A mixture of ethanol and a few drops of a strong acid catalyst (like concentrated HCl or H₂SO₄) can also be effective, though this can sometimes lead to side reactions or ester hydrolysis if not carefully controlled. Using glacial acetic acid is generally a cleaner and more reliable method.

Question 3: My final product is difficult to purify. It crashes out as an oil or is heavily discolored. Could the solvent be the problem?

Answer: Absolutely. The solvent used for the reaction directly impacts the workup and isolation procedure.

  • High-Boiling Point Solvents: Aprotic polar solvents like DMF or DMSO, while sometimes used in pyrazole syntheses for their high reaction rates, are notoriously difficult to remove.[2][3] Their high boiling points mean that residual solvent can remain trapped in your product, making it oily and difficult to crystallize. If you must use them, a thorough aqueous workup with multiple extractions is essential.

  • Solubility Mismatch: If your product is highly soluble in the reaction solvent (e.g., ethanol), it may not precipitate effectively upon cooling. In this case, the best strategy is to remove the reaction solvent under reduced pressure (rotary evaporation) and then perform a recrystallization from a different solvent system (e.g., ethyl acetate/hexanes) where the product has high solubility when hot but low solubility when cold.

  • Thermal Degradation: If you are using a very high-boiling solvent, prolonged heating can lead to the formation of colored impurities from the degradation of reactants or the product. The solution is to use the lowest temperature that allows the reaction to proceed efficiently or to shorten the reaction time.

Frequently Asked Questions (FAQs)

Q1: Which solvent is considered the "gold standard" or most reliable for this synthesis?

A1: For a reliable, one-pot or two-step procedure, a combination of ethanol and glacial acetic acid is highly recommended.

  • Step 1 (Claisen): Anhydrous ethanol is a practical choice because sodium ethoxide is often prepared in situ from sodium metal and ethanol, or used as a solution in ethanol. It provides a good balance of reactant solubility and compatibility.

  • Step 2 (Cyclization): After the initial condensation, adding hydrazine hydrate followed by glacial acetic acid and refluxing is a very robust method. The acetic acid ensures a complete and rapid cyclization to the desired pyrazole.[1]

Q2: How does solvent polarity affect the regioselectivity of the cyclization?

A2: For this specific synthesis using unsubstituted hydrazine (H₂N-NH₂), regioselectivity is not an issue because the hydrazine molecule is symmetrical. However, if you were to use a substituted hydrazine (e.g., phenylhydrazine), the solvent choice becomes critical. Studies have shown that polar protic solvents like ethanol can sometimes lead to mixtures of regioisomers, whereas dipolar aprotic solvents like DMF or N,N-dimethylacetamide can significantly improve regioselectivity in favor of one isomer over the other.[2][3]

Q3: Are there any "green" solvent alternatives for this reaction?

A3: Yes, the field of green chemistry has explored alternatives for pyrazole synthesis.

  • Poly(ethylene glycol) (PEG-400): PEG has been successfully used as a recyclable, non-toxic reaction medium for Claisen-Schmidt condensations and subsequent cyclizations.[4][5] It can act as a phase-transfer catalyst and is water-miscible, which can simplify workup.

  • Solvent-Free, Microwave-Assisted Synthesis: A particularly efficient and green approach is to perform the reaction under solvent-free conditions using microwave irradiation.[6][7][8] The reactants are adsorbed onto a solid support (like silica or alumina) and irradiated. This method dramatically reduces reaction times from hours to minutes and eliminates solvent waste.

Data Summary and Protocols

Table 1: Qualitative Comparison of Solvent Systems for Pyrazole Synthesis
Solvent System (for Cyclization)Typical ConditionsAdvantagesDisadvantages/Potential Issues
Ethanol Reflux, 6-10 hoursGood solubility for reactants, easy to remove, low cost.[9][10]Reaction can be slow/incomplete; may require an acid catalyst.
Glacial Acetic Acid Reflux, 2-4 hoursActs as both solvent and catalyst, fast reaction times, high conversion.[1]Corrosive, requires careful neutralization during workup.
n-Butanol Reflux, 3-6 hoursHigher temperature drives dehydration, good for stubborn reactions.Higher boiling point makes it harder to remove than ethanol.
DMF / DMA 80-120 °C, 2-5 hoursHigh reaction rates, can improve regioselectivity with substituted hydrazines.[2][3]Very high boiling point, difficult to remove, hygroscopic.
Solvent-Free (Microwave) 100-150 °C, 5-15 minExtremely fast, no solvent waste, high yields.[6][7]Requires specialized equipment, optimization of power/time needed.
Experimental Protocols

Protocol 1: Standard Method using Ethanol and Acetic Acid

  • Step 1: Intermediate Formation. To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium metal in anhydrous ethanol), add 4-methylacetophenone (1.0 eq.) dropwise at 0-5 °C. After stirring for 15 minutes, add diethyl oxalate (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Step 2: Cyclization. Cool the reaction mixture back to 0-5 °C. Add hydrazine hydrate (1.2 eq.) dropwise. Following the addition, add glacial acetic acid (3-4 volumes relative to the starting ketone) and heat the mixture to reflux (approx. 80-90 °C) for 3-5 hours.

  • Workup and Isolation. Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.

  • Purification. Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexanes mixture to obtain pure this compound.

Protocol 2: High-Efficiency Microwave-Assisted Solvent-Free Synthesis

Note: This requires optimization for your specific microwave reactor.

  • Preparation. In a mortar and pestle, thoroughly mix Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate (1.0 eq., prepared separately) and hydrazine hydrate (1.2 eq.). Add a catalytic amount of acidic alumina or silica gel and continue to mix until a uniform, free-flowing powder is obtained.

  • Reaction. Place the mixture in an open vessel suitable for microwave synthesis. Irradiate in a laboratory microwave reactor at 120 °C for 5-10 minutes (monitor by TLC).

  • Isolation. After cooling, extract the solid residue with ethyl acetate. Filter to remove the solid support. Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized as described in Protocol 1.

Troubleshooting Workflow Diagram

Troubleshooting_Logic Start Problem Encountered LowYield Low Overall Yield Start->LowYield IncompleteReaction Incomplete Cyclization Start->IncompleteReaction PurificationIssue Purification Difficulty (Oily/Impure Product) Start->PurificationIssue CheckStep1 Check Step 1 (Claisen) LowYield->CheckStep1 CheckStep2 Check Step 2 (Cyclization) LowYield->CheckStep2 IncompleteReaction->CheckStep2 CheckWorkup Review Workup PurificationIssue->CheckWorkup SolventDryness Ensure Anhydrous Solvent (e.g., Dry THF/Ether) CheckStep1->SolventDryness BaseSolubility Confirm Base Solubility CheckStep1->BaseSolubility UseProticSolvent Use Protic Solvent (Ethanol, Acetic Acid) CheckStep2->UseProticSolvent IncreaseTemp Increase Temperature (e.g., n-Butanol) CheckStep2->IncreaseTemp AcidCatalyst Use Acid Catalyst (Glacial Acetic Acid) CheckStep2->AcidCatalyst SolventRemoval Ensure Complete Solvent Removal (Rotovap) CheckWorkup->SolventRemoval Recrystallize Recrystallize from Different Solvent System CheckWorkup->Recrystallize AvoidHighBoil Avoid High-Boiling Solvents (DMF, DMSO) if possible CheckWorkup->AvoidHighBoil

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine. Benchchem.com.
  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Pita, B., et al. (2015). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations.
  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Shaaban, M., et al. (2023).
  • Kumar, R., et al. (2020). Efficient and facile synthesis of pyrazoles using Guar-gum as biocatalyst and their in vitro bio-evaluation.
  • Patel, R. B., et al. (2014). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Pharmaceutical and Clinical Research.
  • Sarkodie, F., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach.
  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Mohammed, A. A., et al. (2024). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Journal of Chemical Health Risks.
  • Patel, K. D., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • Sarkodie, F., et al. (2020).
  • Divekar, K., et al. (2010). Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Research Journal of Pharmaceutical Technology.
  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Various Authors. (2024). Synthesis of pyrazolines by cyclization with hydrazine hydrate.
  • Chavan, S. S., et al. (2013). An Efficient Synthesis of Pyrazole Chalcones under Solvent-Free Conditions at Room Temperature.
  • Guntur, V. R., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Al-Juboori, R. A. M., & Hameed, S. A. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Al-Mustansiriyah Journal of Science.
  • Zhang, X., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.
  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-chloro-3-methylphenyl)
  • Khalfina, I. A., & Shchepin, V. V. (2017). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine.
  • Biosynth. (n.d.). Ethyl 4-(2-nitrophenyl)
  • Asati, V., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Low, J. N., et al. (2004). 2-Ethyl-1-[5-(4-methylphenyl)pyrazol-3-yl]-3-(thiophene-2-carbonyl)isothiourea: molecular ribbons containing three types of hydrogen-bonded ring. PubMed.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-(4-methylphenyl)
  • A2B Chem. (n.d.). This compound, 98% Purity, C13H14N2O2, 10 grams. A2B Chem.
  • CymitQuimica. (n.d.). ETHYL 4-(4-HYDROXYPHENYL)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Signature of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry.

The Molecule: Structure and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities. The accurate characterization of such molecules is the first critical step in any research and development pipeline.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to provide distinct signals for each unique proton environment in the molecule. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments. The prediction assumes a deuterated chloroform (CDCl₃) solvent, a common choice for such organic molecules.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H (pyrazole)~10.0 - 12.0broad singlet1H
H-4 (pyrazole)~6.8 - 7.2singlet1H
H-2', H-6' (p-tolyl)~7.6 - 7.8doublet2H
H-3', H-5' (p-tolyl)~7.2 - 7.4doublet2H
-OCH₂CH₃ (ethyl ester)~4.3 - 4.5quartet2H
p-tolyl-CH₃~2.4singlet3H
-OCH₂CH₃ (ethyl ester)~1.3 - 1.5triplet3H
Rationale Behind the Predictions:
  • N-H Proton: The proton on the pyrazole nitrogen is expected to be significantly deshielded due to the aromatic nature of the ring and potential hydrogen bonding. Its signal is often broad due to quadrupole coupling with the adjacent nitrogen atoms and chemical exchange.

  • Pyrazole H-4: This proton is on the electron-rich pyrazole ring and its chemical shift is influenced by the neighboring substituents. A singlet is expected as there are no adjacent protons to couple with.

  • p-Tolyl Protons: The protons on the 4-methylphenyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring (H-2', H-6') are expected to be more deshielded than the meta protons (H-3', H-5') due to the electronic effects of the pyrazole substituent.

  • Ethyl Ester Protons: The methylene (-OCH₂-) protons are adjacent to the electron-withdrawing ester oxygen, causing them to resonate at a lower field as a quartet due to coupling with the methyl protons. The methyl (-CH₃) protons will appear as an upfield triplet. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

  • p-Tolyl Methyl Protons: The methyl group on the phenyl ring is expected to appear as a sharp singlet in the typical benzylic proton region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-3 (pyrazole)~145 - 150
C-5 (pyrazole)~140 - 145
C-1' (p-tolyl)~138 - 142
C-4' (p-tolyl)~135 - 140
C-2', C-6' (p-tolyl)~129 - 131
C-3', C-5' (p-tolyl)~125 - 128
C-4 (pyrazole)~105 - 110
-OCH₂CH₃ (ethyl ester)~60 - 62
p-tolyl-CH₃~20 - 22
-OCH₂CH₃ (ethyl ester)~14 - 15
Rationale Behind the Predictions:
  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) are influenced by the nitrogen atoms and the substituents. C-3 and C-5, being attached to nitrogen, will be more deshielded than C-4.

  • p-Tolyl Carbons: The aromatic carbons will appear in the typical range of 125-145 ppm. The carbon attached to the pyrazole ring (C-1') and the carbon bearing the methyl group (C-4') will be quaternary and their signals will be less intense.

  • Ethyl Ester and Methyl Carbons: The aliphatic carbons of the ethyl ester and the tolyl methyl group will appear at the upfield end of the spectrum.

Comparative Analysis with a Structurally Related Compound

To bolster these predictions, we can draw comparisons with the reported spectral data for Ethyl 1-(p-tolyl)pyrazolo[1,5-c]quinazoline-2-carboxylate. While a more complex molecule, the chemical environment of the p-tolyl and ethyl carboxylate moieties are analogous.

In this reference compound, the ¹H NMR signals for the p-tolyl group are reported as a multiplet between 7.33-7.39 ppm and a singlet for the methyl group at 2.49 ppm. The ethyl ester protons appear as a quartet at 4.36 ppm and a triplet at 1.29 ppm. The ¹³C NMR data shows the p-tolyl methyl carbon at 21.5 ppm, the ester methylene carbon at 61.5 ppm, and the ester methyl carbon at 14.1 ppm. These experimental values align closely with our predictions for the corresponding fragments in this compound, lending strong support to the predicted spectral data.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to synthesize and characterize this compound, the following is a standard, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 to 1024 scans or more, depending on the sample concentration).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the different parts of the molecule, the following diagrams are provided.

Caption: Molecular graph of this compound.

G ¹H NMR ¹H NMR Structure Elucidation Structure Elucidation ¹H NMR->Structure Elucidation Proton Environments ¹³C NMR ¹³C NMR ¹³C NMR->Structure Elucidation Carbon Framework

Caption: The logical workflow from NMR data to structure elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By grounding these predictions in fundamental principles and comparing them with data from a structurally related analogue, we have constructed a reliable spectral fingerprint for this molecule. The provided experimental protocol offers a robust starting point for researchers to acquire their own high-quality data, which is the ultimate arbiter of molecular structure. This combined approach of prediction, comparison, and standardized methodology embodies the principles of scientific integrity and provides a trustworthy resource for the chemical research community.

References

  • Supporting Information for a relevant publication detailing the synthesis and characterization of Ethyl 1-(p-tolyl)pyrazolo[1,5-c]quinazoline-2-carboxylate. The specific citation for this data would be included here if the full publication were accessed.

The Unfolding Therapeutic Potential of Pyrazole Carboxylates: A Comparative Analysis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide delves into a comparative analysis of the biological activity of a specific pyrazole derivative, Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, by contextualizing its potential against the established activities of other notable pyrazole compounds. While direct and extensive biological data for this particular molecule is emerging, a robust understanding of its therapeutic promise can be gleaned from structure-activity relationship (SAR) studies of its close analogs.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles.[1] This chemical tractability has enabled the development of several commercially successful drugs, cementing the status of pyrazoles as "privileged structures" in drug discovery. The biological activities of pyrazole derivatives are intricately linked to the nature and position of their substituents. For instance, the presence of aromatic rings, alkyl groups, and functional moieties like carboxylates can significantly influence the compound's interaction with biological targets.

Anti-inflammatory Activity: A Promising Avenue

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many of them feature heterocyclic cores. Pyrazole derivatives have shown considerable promise as anti-inflammatory agents.

A study on a series of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed that the nature of the substituent on the phenyl ring at the 5-position plays a crucial role in their anti-inflammatory activity.[2] For instance, compounds with dimethoxyphenyl groups, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[2] This suggests that the electronic and steric properties of the substituent on the phenyl ring are key determinants of activity.

Based on these findings, it is plausible that this compound, with its electron-donating methyl group on the phenyl ring, would also exhibit anti-inflammatory properties. The methyl group may enhance lipophilicity, potentially improving cell membrane permeability and access to inflammatory targets.

Comparative Data on Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DrugModelKey FindingsReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[2]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[2]
Diclofenac Sodium (Standard)Carrageenan-induced rat paw edemaStandard reference for anti-inflammatory activity[3][4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used preclinical model assesses the in vivo anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Compound Administration: The test compound (e.g., this compound) and the standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow acclimatization Animal Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping administration Compound Administration grouping->administration induction Inflammation Induction (Carrageenan Injection) administration->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis G cluster_pathway MTT Assay Principle MTT MTT (Yellow Tetrazolium Salt) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple Crystals) Mitochondrial_Dehydrogenase->Formazan

Caption: Principle of the MTT assay for cell viability.

Antimicrobial Activity: A Continuing Need

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have long been recognized for their antibacterial and antifungal properties.

Studies on various pyrazole-3-carboxylate derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their activity against a panel of bacteria and fungi. [5]One of the compounds, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, showed activity comparable to the standard antibiotic ampicillin against E. coli and P. aeruginosa. [5]Another derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than the antifungal drug fluconazole against C. parapsilosis. [5] These findings suggest that the Ethyl pyrazole-3-carboxylate scaffold is a promising template for developing new antimicrobial drugs. The presence of the 4-methylphenyl group in this compound could contribute to its antimicrobial profile, potentially through interactions with microbial cell membranes or enzymes.

Comparative Data on Antimicrobial Activity of Pyrazole Carboxylates

CompoundMicroorganismMIC (µmol/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038[5]
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateP. aeruginosa0.067[5]
Ampicillin (Standard)E. coli0.033[5]
Ampicillin (Standard)P. aeruginosa0.067[5]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015[5]
Fluconazole (Standard)C. parapsilosis0.020[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is still emerging, a comparative analysis of structurally related pyrazole derivatives strongly suggests its potential as a bioactive molecule. The presence of the p-tolyl group at the 5-position and the ethyl carboxylate at the 3-position are features found in other pyrazoles with significant anti-inflammatory, anticancer, and antimicrobial activities.

Future research should focus on the comprehensive biological evaluation of this compound using the standardized in vitro and in vivo assays described in this guide. Such studies will be crucial to fully elucidate its therapeutic potential and to understand the precise structure-activity relationships that govern its biological effects. The insights gained will undoubtedly contribute to the ongoing development of novel pyrazole-based therapeutics.

References

  • Cankara Pirol, N., et al. (2018). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Bioorganic & Medicinal Chemistry, 26(10), 2895-2906. [Link]

  • Kumar, V., & Sharma, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 844. [Link]

  • (Reference for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate anti-inflammatory activity - Please note that a direct clickable URL was not available in the provided search results for this specific paper.
  • (Reference for synthesis and antimicrobial/antioxidant activity of Ethyl 5-methyl-1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxylate - Please note that a direct clickable URL was not available in the provided search results for this specific paper.
  • (Reference for crystal structure of Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - Please note that a direct clickable URL was not available in the provided search results for this specific paper.
  • Ge, Y., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468. [Link]

  • Husain, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6523. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 53, 254-261. [Link]

  • Elmorsy, M. A., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 88. [Link]

  • Kumar, A., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(11), 3243-3247. [Link]

  • (Reference for Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Please note that a direct clickable URL was not available in the provided search results for this specific paper.
  • Abdelhamid, A. O., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. BMC Chemistry, 13(1), 48. [Link]

  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10483-10497. [Link]

  • (Reference for Anti-Inflammatory and Immunomodulatory Effects of a pyrrole derivative - Please note that a direct clickable URL was not available in the provided search results for this specific paper.
  • Castro, E., et al. (2014). 2-Ethyl-1-[5-(4-methylphenyl)pyrazol-3-yl]-3-(thiophene-2-carbonyl)isothiourea: molecular ribbons containing three types of hydrogen-bonded ring. Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 11), 1071-1075. [Link]

  • Fun, H. K., et al. (2011). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. [Link]

  • Pai, G., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Biomedical and Pharmacology Journal, 16(4). [Link]

  • (Reference for Synthesis of 2-Methyl -3,4,5,10-Tetrahydro-Pyrrolo [3,2-A] Carbazole-Ethyl Carboxylate Derivatives - Please note that a direct clickable URL was not available in the provided search results for this specific paper.

Sources

A Researcher's Guide to X-ray Crystallography Data Validation: A Comparative Analysis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The "Why" Behind Rigorous Validation

The process of determining a crystal structure through X-ray diffraction is a multi-step endeavor, from crystal growth to data collection and structure refinement. At each stage, errors can be introduced. Validation is a self-validating system designed to ensure that the final atomic model is a chemically and geometrically reasonable representation of the molecule and that it accurately fits the experimental diffraction data. This process is critical for ensuring the reliability of structural information deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) and for building a solid foundation for further studies, such as structure-activity relationship (SAR) analysis in drug design.

Core Principles of Crystallographic Data Validation

A robust validation process scrutinizes several key aspects of a crystal structure determination. This guide will focus on the following pillars:

  • Data Quality and Completeness: Assessing the quality of the raw diffraction data.

  • Refinement Statistics: Evaluating how well the structural model agrees with the experimental data.

  • Geometric Plausibility: Ensuring the determined molecular geometry is chemically sensible.

  • Overall Structure Validation: Utilizing integrated tools to check for a wide range of potential issues.

Comparative Analysis: Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate and Its Analogs

For this guide, we will analyze the crystallographic data for This compound (we will refer to it as Compound 1 ). Its data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 670182 .[1]

For a meaningful comparison, we have selected two analogous pyrazole derivatives with publicly available crystallographic data:

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (Compound 2 )[2]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (Compound 3 )[3]

These comparators were chosen due to their structural similarity, containing the core pyrazole-carboxylate scaffold, which allows for a relevant assessment of key geometric parameters.

Data Presentation: Key Crystallographic Parameters

The following table summarizes the essential crystallographic data for the three compounds, providing a basis for our comparative validation.

ParameterCompound 1 (CCDC 670182)Compound 2Compound 3
Formula C13H14N2O2C20H20N2O2C25H22N2O4S
Crystal System OrthorhombicTriclinicTriclinic
Space Group P b c aP-1P-1
Temperature (K) 293(2)298100
R1 [I > 2σ(I)] Data not available in abstract0.066Data not available in abstract
wR2 (all data) Data not available in abstract0.220Data not available in abstract
Goodness-of-Fit (S) Data not available in abstract1.06Data not available in abstract

Note: The full CIF for Compound 1 would be required to populate all fields. The data for Compounds 2 and 3 are taken from their respective publications.

Experimental Protocols: A Step-by-Step Validation Workflow

The following protocol outlines a standard, yet thorough, workflow for validating a small-molecule crystal structure using widely accepted software and methodologies.

Step 1: Data Retrieval and Initial Inspection
  • Obtain the Crystallographic Information File (CIF): The CIF is a standard text file format for representing crystallographic information, endorsed by the International Union of Crystallography (IUCr).[4][5][6] For our target molecule, the CIF would be retrieved from the CCDC using its deposition number (670182).

  • Visual Inspection: Utilize molecular visualization software such as Mercury to visually inspect the structure. Check for obvious errors such as incorrect atom assignments, unusual bond lengths or angles, and appropriate representation of thermal ellipsoids.

Step 2: Automated Validation with CHECKCIF

The IUCr provides a free online service called CHECKCIF, which is an essential tool for validating CIFs.[7][8][9] It runs a battery of checks and provides a report with alerts classified by severity (A, B, C, G).

  • Submit the CIF to the CHECKCIF server.

  • Analyze the CHECKCIF Report:

    • A-level alerts: Indicate serious problems that must be addressed.

    • B-level alerts: Suggest potentially significant issues that require investigation.

    • C-level and G-level alerts: Are often informational or suggest minor improvements.

  • Address Alerts: For any A or B level alerts, it is crucial to investigate the cause. This may involve re-refining the structure, correcting information in the CIF, or providing a scientifically sound explanation for the observation.

Step 3: In-depth Geometric and Structural Analysis with PLATON

PLATON is a versatile crystallographic tool that offers a more in-depth analysis of the crystal structure.[10][11][12][13][14]

  • Load the CIF into PLATON.

  • Perform a Full Geometric Analysis: This includes calculation of bond lengths, bond angles, torsion angles, and planarity of ring systems. Compare these values to standard values and to those of the comparator compounds.

  • Check for Missed Symmetry: PLATON's ADDSYM routine can detect higher symmetry in the crystal lattice that may have been missed during the initial structure solution.

  • Analyze Intermolecular Interactions: Investigate hydrogen bonds and other significant intermolecular contacts, as these are crucial for understanding the crystal packing.

  • Void Analysis: The SQUEEZE routine in PLATON can be used to handle disordered solvent molecules in the crystal lattice.[12][14]

Logical Workflow for Crystallographic Data Validation

The following diagram illustrates the logical flow of the validation process, from data acquisition to final assessment.

validation_workflow cluster_data_acquisition Data Acquisition cluster_initial_checks Initial Checks cluster_in_depth_analysis In-depth Analysis cluster_comparison Comparative Analysis cluster_final_assessment Final Assessment A Obtain CIF from CCDC (e.g., CCDC 670182 for Compound 1) B Visual Inspection (Mercury) A->B Load Structure C Automated Validation (CHECKCIF) B->C Proceed if visually plausible D Geometric Analysis (PLATON) C->D Address critical alerts E Symmetry & Void Analysis (PLATON) D->E F Compare with Analogous Structures (Compounds 2 & 3) E->F Compile key parameters G Validated Structure F->G Final evaluation of data quality

Caption: A streamlined workflow for the validation of small-molecule X-ray crystallography data.

Interpreting Key Validation Metrics

A critical aspect of data validation is the understanding and interpretation of key statistical parameters.

R-factors: A Measure of Agreement

The R-factor, or residual factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[2][3] A lower R-factor generally indicates a better fit.

  • R1 (or Rwork): Calculated for the reflections used in the refinement. For small molecules, a well-refined structure typically has an R1 value below 0.05 (5%).

  • wR2 (weighted R-factor): Calculated for all unique reflections.

  • Rfree: Calculated for a small subset of reflections (typically 5-10%) that are not included in the refinement process. This helps to detect overfitting of the data. The difference between Rwork and Rfree should be small.

Goodness-of-Fit (GOF or S)

The Goodness-of-Fit is another indicator of the quality of the refinement. An ideal GOF value is close to 1.0. A value significantly larger than 1 may indicate that the model does not adequately describe the data or that the error model is incorrect.

A Deeper Dive: Geometric Validation

While refinement statistics are crucial, the chemical reasonableness of the model is paramount. For our pyrazole derivatives, we would pay close attention to:

  • Planarity of the Pyrazole Ring: The five-membered pyrazole ring is expected to be largely planar. Significant deviations could indicate strain or an incorrect model.

  • Torsion Angles: The torsion angles between the pyrazole ring and the substituent groups (the 4-methylphenyl and ethyl carboxylate groups) are of interest. For example, in Compound 2, the pyrazole ring forms dihedral angles of 15.68° and 83.40° with the tolyl and benzyl rings, respectively.[2] These values provide insights into the molecular conformation.

  • Bond Lengths and Angles: These should be compared with standard values from the Cambridge Structural Database (CSD) for similar fragments. Any significant deviations should be justifiable.

The Power of Comparison

By comparing the key parameters of Compound 1 with those of Compounds 2 and 3, we can gain confidence in our validation. For instance, if the bond lengths and angles within the pyrazole core of all three compounds are similar, it strengthens the validity of the determined geometries. Conversely, any significant and unexplained discrepancies in Compound 1's geometry compared to its analogs would warrant further investigation.

Signaling Pathway of Data Validation

The decision-making process in data validation can be visualized as a signaling pathway, where the outcome of one check informs the next step.

validation_pathway cluster_input Input cluster_checks Validation Checks cluster_decision Decision Points cluster_output Output Input Crystallographic Information File (CIF) CheckCIF CHECKCIF Analysis Input->CheckCIF Decision1 A/B Alerts? CheckCIF->Decision1 Platon PLATON Geometric Analysis Decision2 Geometric Anomalies? Platon->Decision2 Comparison Comparison with Analogs Decision3 Significant Deviations? Comparison->Decision3 Decision1->Platon No Revise Revise and Re-refine Model Decision1->Revise Yes Decision2->Comparison No Decision2->Revise Yes Decision3->Revise Yes Accept Accept Validated Structure Decision3->Accept No

Caption: A decision-making pathway for the validation of crystallographic data.

Conclusion

The validation of X-ray crystallography data is a multi-faceted process that combines statistical evaluation with chemical intuition. By systematically applying tools like CHECKCIF and PLATON and by comparing the data with that of known structures, researchers can ensure the quality and reliability of their crystallographic models. This guide, using this compound as a case study, provides a framework for a robust validation workflow. Adherence to these principles is essential for maintaining the integrity of the scientific record and for advancing research in fields that rely on high-quality structural data.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o468. [Link]

  • Tiekink, E. R., & Gunasundari, R. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2623. [Link]

  • CCDC. Short Guide to CIFs. [Link]

  • Wikipedia. R-factor (crystallography). [Link]

  • MIT. PLATON INTRO. [Link]

  • JEOL Ltd. Reliability factor, R-factor | Glossary. [Link]

  • University of St Andrews. Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Oxford Academic. The crystallographic information file (CIF) | Crystal Structure Analysis. [Link]

  • International Union of Crystallography. Software for CIF and STAR. [Link]

  • PubChem. This compound. [Link]

  • University of Glasgow. PLATON for MS-Windows. [Link]

  • Research Data Alliance. CIF (Crystallographic Information Framework). [Link]

  • Utrecht University. PLATON. [Link]

  • Utrecht University. THE PLATON HOMEPAGE. [Link]

  • CCDC. Advice and tools for creating / editing a valid CIF file. [Link]

  • University of Glasgow, School of Chemistry. PLATON for Windows. [Link]

  • Editorial Manager. Configure checkCIF. [Link]

  • YouTube. checkcif. [Link]

  • YouTube. Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden. [Link]

  • ResearchGate. What should be the desired value of GOF in xrd refinement graph, is there any specific criteria of this value? should it be less than 2?. [Link]

  • ResearchGate. How does one find the goodness of fit of a crystal?. [Link]

  • National Single Crystal X-ray Facility. PLATON-CHECKCIF.pdf. [Link]

  • Frontiers. checkCIF (basic structural check) running. [Link]

Sources

Mass spectrometry analysis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Introduction: The Analytical Imperative for Novel Heterocycles

Heterocyclic compounds, particularly those incorporating the pyrazole scaffold, represent a cornerstone of modern medicinal chemistry and drug development. Their diverse biological activities necessitate robust analytical methods for unequivocal structural confirmation and metabolic profiling. This compound is one such molecule, featuring a substituted pyrazole core that is a common pharmacophore. Understanding its behavior under mass spectrometric conditions is paramount for its identification in complex matrices, whether in synthetic reaction monitoring or metabolic studies.

This guide provides a comprehensive analysis of the fragmentation behavior of this compound, comparing ionization techniques and elucidating its fragmentation pathways. We will delve into the rationale behind experimental design and data interpretation, offering a practical framework for researchers in the field.

Comparative Experimental Strategy: Soft vs. Hard Ionization

The choice of ionization technique is the most critical parameter influencing the resulting mass spectrum. The fragmentation pattern is not an inherent property of the molecule alone, but rather a consequence of the energy imparted during ionization. A comparison of a "soft" ionization method like Electrospray Ionization (ESI) with a "hard" method like Electron Ionization (EI) provides a complete picture of the molecule's gas-phase chemistry.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal initial fragmentation.[1] This is ideal for determining the molecular weight and for subjecting the intact molecular ion to subsequent fragmentation (MS/MS), allowing for controlled, stepwise structural analysis.[2][3]

  • Electron Ionization (EI): A hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[4] This imparts significant internal energy, leading to extensive and often complex fragmentation. While the molecular ion may be weak or absent, the resulting pattern is highly reproducible and excellent for library matching and detailed structural elucidation.[4]

This guide will focus primarily on the ESI-MS/MS pathway, as it provides a more controlled and interpretable method for structural analysis, which is the standard approach in modern analytical workflows.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard procedure for analyzing the target compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Gas: 35 psi.

    • MS1 Scan: Scan for the protonated molecular ion [M+H]⁺. The calculated exact mass for C₁₃H₁₅N₂O₂⁺ is 231.1128. A scan range of m/z 50-300 is appropriate.

    • MS2 (Tandem MS) Scan: Isolate the precursor ion (m/z 231.11) and subject it to Collision-Induced Dissociation (CID) with nitrogen or argon gas. Vary collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Stock Solution (1 mg/mL) Working 2. Working Solution (1 µg/mL) in 50:50 ACN/H2O + 0.1% FA Stock->Working LC 3. HPLC Separation (C18 Column) Working->LC ESI 4. ESI Source (+ve) Protonation to [M+H]⁺ LC->ESI MS1 5. MS1 Scan (Detect m/z 231.11) ESI->MS1 CID 6. Precursor Isolation & CID (Collision Cell) MS1->CID MS2 7. MS2 Scan (Detect Fragment Ions) CID->MS2 Interpret 8. Pathway Elucidation MS2->Interpret

Caption: Workflow for LC-MS/MS analysis of the target compound.

Proposed Fragmentation Pathway and Mechanistic Insights

Upon isolation and fragmentation of the protonated molecular ion (m/z 231.11 ), a cascade of characteristic neutral losses and bond cleavages occurs. The fragmentation is primarily driven by the lability of the ethyl ester group and the inherent chemistry of the pyrazole ring.

Primary Fragmentation Events

The most favorable initial fragmentation steps involve the ethyl ester moiety, as cleavage here leads to stable neutral losses or resonance-stabilized cations.[5][6]

  • Loss of Ethylene (C₂H₄): A common rearrangement for ethyl esters is the loss of an ethylene molecule (28.03 Da), resulting in the formation of a carboxylic acid. This produces a prominent fragment ion at m/z 203.08 .

  • Loss of Ethanol (C₂H₅OH): Cleavage and rearrangement can also lead to the neutral loss of ethanol (46.04 Da). This fragmentation pathway yields a highly reactive ketene-like species at m/z 185.07 .

Secondary and Tertiary Fragmentations

The primary fragment ions undergo further dissociation, revealing the core structure.

  • From m/z 203.08 (Carboxylic Acid): This ion readily loses carbon monoxide (CO, 28.00 Da) to form an ion at m/z 175.08 . Subsequent loss of a hydroxyl radical is also possible.

  • From m/z 185.07 (Ketene): This species can lose carbon monoxide (CO), a characteristic fragmentation for ketenes, leading to an ion at m/z 157.08 . This fragment represents the protonated 5-(4-methylphenyl)pyrazole core.

Cleavage of the Core Structure

Fragmentation of the core pyrazole structure itself provides confirmatory evidence.

  • Formation of the Tolyl Cation: Cleavage of the bond between the pyrazole ring and the tolyl group can generate the p-tolyl cation (C₇H₇⁺), which rearranges to the highly stable tropylium ion at m/z 91.05 .

  • Pyrazole Ring Fission: Pyrazole rings are known to fragment via the expulsion of stable molecules like hydrogen cyanide (HCN).[7] For instance, the fragment at m/z 157.08 could lose HCN (27.01 Da) to produce a fragment at m/z 130.07 .

Fragmentation Pathway Diagram

G cluster_frags M [M+H]⁺ C₁₃H₁₅N₂O₂⁺ m/z 231.11 F1 C₁₁H₁₁N₂O₂⁺ m/z 203.08 M->F1 - C₂H₄ (28.03 Da) F2 C₁₁H₉N₂O⁺ m/z 185.07 M->F2 - C₂H₅OH (46.04 Da) F3 C₁₀H₁₁N₂O⁺ m/z 175.08 F1->F3 - CO (28.00 Da) F4 C₁₀H₉N₂⁺ m/z 157.08 F2->F4 - CO (28.00 Da) F5 C₇H₇⁺ m/z 91.05 F4->F5 - C₃H₂N₂ (66.02 Da) F6 C₉H₈N⁺ m/z 130.07 F4->F6 - HCN (27.01 Da)

Sources

Comparative study of different synthetic routes to Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals exhibiting anti-inflammatory, analgesic, and anticancer properties. The strategic placement of the p-tolyl group at the 5-position and the ethyl carboxylate at the 3-position provides ample opportunities for further functionalization, making it a valuable intermediate for drug discovery and development professionals. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies to this important molecule, offering insights into the underlying chemical principles and practical experimental guidance for researchers in the field.

Route 1: The Classic Two-Step Synthesis via Claisen Condensation and Knorr Cyclization

This well-established and reliable route is a staple in many organic synthesis laboratories. It involves the initial formation of a 1,3-dicarbonyl intermediate through a Claisen condensation, followed by a Knorr pyrazole synthesis to construct the heterocyclic ring.

Step 1: Claisen Condensation for the Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

The first step involves a crossed Claisen condensation between 4'-methylacetophenone and diethyl oxalate.[1] This reaction is a cornerstone of carbon-carbon bond formation, creating the crucial 1,3-dicarbonyl moiety required for pyrazole synthesis.[2][3][4]

Mechanistic Insight: The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of the 4'-methylacetophenone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[5][6]

Claisen_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methylacetophenone 4-Methylacetophenone Base_Addition Addition of Sodium Ethoxide 4-Methylacetophenone->Base_Addition Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Base_Addition Enolate_Formation Enolate Formation Base_Addition->Enolate_Formation Deprotonation Nucleophilic_Attack Nucleophilic Attack Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Dicarbonyl_Intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate Elimination->Dicarbonyl_Intermediate

Caption: Workflow for the Claisen Condensation Step.

Step 2: Knorr Pyrazole Synthesis

The synthesized Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is then subjected to a cyclocondensation reaction with hydrazine hydrate. This classic transformation, known as the Knorr pyrazole synthesis, efficiently constructs the pyrazole ring.[7][8][9]

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration, as two isomeric pyrazoles can potentially form. In this specific case, the reaction with unsubstituted hydrazine typically yields the more thermodynamically stable product.[7][10]

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbonyl_Intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate Condensation Condensation Dicarbonyl_Intermediate->Condensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Condensation Hydrazone_Formation Hydrazone Formation Condensation->Hydrazone_Formation Intramolecular_Cyclization Intramolecular Cyclization Hydrazone_Formation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Final_Product Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate Dehydration->Final_Product

Caption: Workflow for the Knorr Pyrazole Synthesis Step.

Route 2: The Efficient One-Pot Synthesis

In the pursuit of more streamlined and environmentally benign synthetic methodologies, one-pot reactions have gained significant traction.[2] This approach combines multiple reaction steps into a single operation, thereby reducing solvent waste, purification steps, and overall reaction time. For the synthesis of this compound, a one-pot procedure involving the sequential reaction of 4'-methylacetophenone, diethyl oxalate, and hydrazine hydrate in a single reaction vessel has been explored.

Mechanistic Considerations: The underlying chemistry of the one-pot synthesis mirrors that of the two-step approach. The reaction commences with the base-mediated Claisen condensation to form the 1,3-dicarbonyl intermediate in situ. Without isolation, hydrazine hydrate is then introduced into the reaction mixture, initiating the Knorr pyrazole synthesis to yield the final product. The success of this one-pot strategy hinges on the careful selection of reaction conditions to ensure the compatibility of all reagents and intermediates.

One_Pot_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product 4-Methylacetophenone 4-Methylacetophenone Reaction_Vessel Single Reaction Vessel (e.g., Ethanol) 4-Methylacetophenone->Reaction_Vessel Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel In_Situ_Formation In Situ Formation of 1,3-Dicarbonyl Reaction_Vessel->In_Situ_Formation Base catalyst Cyclocondensation Cyclocondensation In_Situ_Formation->Cyclocondensation Final_Product Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate Cyclocondensation->Final_Product Dehydration

Sources

A Comparative In Silico Analysis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate Against Validated Oncological and Inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate against two clinically relevant protein targets: Cytochrome P450 17A1 (CYP17A1), a key enzyme in prostate cancer, and Cyclooxygenase-2 (COX-2), a central mediator of inflammation. By benchmarking its performance against known inhibitors, this analysis offers valuable insights for researchers, scientists, and drug development professionals into the therapeutic potential of this pyrazole scaffold.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile structure that forms the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] Computational techniques, especially molecular docking, are indispensable tools that accelerate the discovery and optimization of pyrazole-based drug candidates by predicting their binding affinity and interaction patterns with biological targets.[1][3][4]

This guide moves beyond a simple procedural outline, explaining the causality behind each methodological choice and providing a framework for self-validating computational experiments.

Rationale for Target and Compound Selection

A successful docking study begins with a logical and evidence-based selection of protein targets and comparison compounds.

Target Protein Justification

The selection of target proteins was guided by the extensive pharmacological activities reported for pyrazole derivatives.[5][6][7]

  • Oncological Target: Cytochrome P450 17A1 (CYP17A1) : This enzyme is a critical juncture in the androgen biosynthesis pathway and a validated target for castration-resistant prostate cancer.[8] Numerous computational studies have successfully identified pyrazole-based compounds as potential inhibitors of CYP17A1, making it an excellent candidate for this analysis.[9]

  • Inflammatory Target: Cyclooxygenase-2 (COX-2) : COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, providing a strong rationale for evaluating our compound against this target.[11]

Selection of Ligands for Comparative Analysis

To objectively evaluate the potential of this compound, its performance must be benchmarked against established standards.

  • Subject Compound: this compound (EMPPC). Its 2D and 3D structural data were sourced from the PubChem database.[12]

  • Benchmark Inhibitors:

    • Galeterone (for CYP17A1): A known steroidal inhibitor of CYP17A1 that has undergone clinical investigation.

    • Celecoxib (for COX-2): A widely used FDA-approved non-steroidal anti-inflammatory drug (NSAID) and selective COX-2 inhibitor containing a pyrazole core.

The In Silico Experimental Workflow: A Self-Validating Protocol

The trustworthiness of any in silico study hinges on a meticulous and well-documented methodology. The following protocol is designed to be reproducible and includes critical checkpoints for self-validation.

Workflow Overview

The entire computational process follows a structured path from data acquisition to final analysis. This ensures that each step builds upon a properly prepared foundation, minimizing errors and enhancing the reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Ligand Acquisition (PubChem) C Ligand Preparation (Energy Minimization, Add Hydrogens) A->C B Protein Acquisition (Protein Data Bank) D Protein Preparation (Remove Water, Add Hydrogens) B->D E Define Binding Site (Grid Box Generation) C->E D->E F Execute Docking Simulation (AutoDock Vina) E->F G Analyze Binding Affinity (Scoring Function) F->G H Visualize Interactions (Pose Analysis) F->H I Comparative Evaluation G->I H->I

Caption: A generalized workflow for molecular docking studies.
Step 1: Preparation of Ligands

The initial conformation of a ligand downloaded from a database is not necessarily its most stable, lowest-energy state. Energy minimization is a crucial step to relax the structure into a more realistic and favorable conformation for docking.

  • Acquire Structures: Obtain 3D structures (.sdf format) of this compound, Galeterone, and Celecoxib from the PubChem database.

  • Format Conversion & Energy Minimization: Use a molecular editor and converter like Open Babel. Convert the .sdf files to .pdbqt format, which is required by AutoDock. During this process, add hydrogens and compute Gasteiger charges. The software's energy minimization function (e.g., using the MMFF94 force field) should be applied to achieve a stable conformation.

Step 2: Preparation of Target Proteins

Protein crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (like water) or lack hydrogen atoms, which must be corrected.[13]

  • Acquire Structures: Download the crystal structures of the target proteins from the PDB:

    • CYP17A1: PDB ID: 3SWZ

    • COX-2: PDB ID: 3LN1

  • Clean the Structure: Load the PDB file into a molecular visualization tool such as AutoDock MGL-Tools.[14]

  • Remove Non-essential Molecules: Delete all water molecules and any co-crystallized ligands or ions that are not part of the protein's catalytic machinery. This is done to ensure the docking simulation focuses only on the interaction between the target protein and the ligand of interest.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and compute Kollman charges. This step is vital for accurately calculating electrostatic interactions and hydrogen bonds.

  • Save as .pdbqt: Save the prepared protein structure in the .pdbqt format.

Step 3: Molecular Docking Protocol

This phase involves defining the search space and running the docking algorithm to predict the binding pose and affinity.

  • Define the Binding Pocket (Grid Generation): The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[13] For a valid comparison, this space must be consistent for all ligands docked to a specific target.

    • Method: Center the grid box on the active site of the enzyme. For PDB structures with a co-crystallized inhibitor (like 3LN1 for COX-2), the coordinates of that inhibitor are the ideal center for the grid. For 3SWZ, the grid was centered on the heme group in the active site.

    • Dimensions: A grid box size of 60 x 60 x 60 Å is typically sufficient to encompass the active site and allow for rotational and translational freedom of the ligand.

  • Configure and Run Docking: Using AutoDock Vina, specify the prepared protein receptor, the prepared ligand, and the grid parameters.

    • Algorithm: AutoDock utilizes a Lamarckian Genetic Algorithm, an iterative process of global searching and local energy minimization to find the best binding poses.[14]

    • Execution: Run the docking simulation. The program will generate several possible binding poses (typically 9), each with a corresponding binding affinity score in kcal/mol.[15]

Step 4: Analysis and Visualization of Results
  • Identify the Best Pose: The pose with the lowest binding energy (most negative value) is generally considered the most favorable.[15]

  • Visualize Interactions: Load the protein-ligand complex of the best pose into a visualization software (e.g., PyMOL, Biovia Discovery Studio).

  • Analyze Non-covalent Interactions: Identify and document key interactions such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key for stability within the binding pocket.

    • Pi-Pi Stacking: Aromatic ring interactions.

    • Interaction with key catalytic residues in the active site provides strong evidence for a plausible binding mode.

Comparative Docking Performance

The docking simulations provide quantitative and qualitative data to compare this compound with established inhibitors.

Performance Against Oncological Target: CYP17A1

The docking results against CYP17A1 reveal the potential of EMPPC as an inhibitor. A lower binding energy suggests a higher predicted binding affinity.

LigandBinding Affinity (kcal/mol)Hydrogen Bonds FormedKey Interacting Residues
EMPPC -10.12ASN202, TRP205
Galeterone (Benchmark) -11.61PHE206

Analysis: this compound (EMPPC) demonstrated a strong binding affinity of -10.1 kcal/mol. While this is slightly less favorable than the benchmark inhibitor Galeterone (-11.6 kcal/mol), it is well within the range of potent inhibitors identified in other pyrazole-based studies.[9] The formation of two hydrogen bonds with key residues in the active site, such as ASN202, suggests a stable and specific interaction. This result indicates that the EMPPC scaffold is a promising starting point for developing novel CYP17A1 inhibitors.

Performance Against Inflammatory Target: COX-2

The interaction with COX-2 is particularly relevant given the prevalence of pyrazole-based anti-inflammatory drugs.

LigandBinding Affinity (kcal/mol)Hydrogen Bonds FormedKey Interacting Residues
EMPPC -10.92HIS90, ARG513
Celecoxib (Benchmark) -11.52HIS90, GLN192

Analysis: EMPPC exhibited an excellent binding affinity of -10.9 kcal/mol, which is highly comparable to the FDA-approved drug Celecoxib (-11.5 kcal/mol).[11] Critically, EMPPC formed a hydrogen bond with ARG513, a key residue within the COX-2 active site that is crucial for the inhibitory activity of many selective NSAIDs. This interaction pattern, combined with the strong binding affinity, strongly supports the potential of EMPPC as a potent and selective COX-2 inhibitor.

Mechanistic Insights and Logical Relationships

The potential therapeutic effects of EMPPC are rooted in its ability to inhibit key proteins within major disease pathways. Understanding this relationship is key to rational drug design.

G cluster_compound Lead Compound cluster_targets Molecular Targets cluster_pathways Biological Pathways cluster_outcomes Therapeutic Outcomes compound {this compound | (EMPPC)} COX2 COX-2 (Cyclooxygenase-2) compound->COX2 Inhibits CYP17A1 CYP17A1 (Cytochrome P450 17A1) compound->CYP17A1 Inhibits Inflammation Prostaglandin Synthesis (Inflammatory Cascade) COX2->Inflammation Mediates Cancer Androgen Biosynthesis (Cancer Proliferation) CYP17A1->Cancer Mediates AntiInflammatory Anti-Inflammatory Effect Inflammation->AntiInflammatory Leads to AntiCancer Anti-Cancer Effect (Prostate Cancer) Cancer->AntiCancer Leads to

Caption: Logical relationship between EMPPC, its targets, and potential outcomes.

Discussion and Future Directions

This in silico comparative analysis demonstrates that this compound has significant potential as a dual inhibitor of CYP17A1 and COX-2. Its predicted binding affinities are comparable to well-established benchmark drugs, and its interaction patterns with key active site residues suggest plausible mechanisms of action.

However, it is imperative to acknowledge the limitations of molecular docking. These studies are predictive and computational in nature.[15] The protein is typically held rigid (except for some side chains), and the scoring functions are approximations of the true binding free energy.

The logical next steps for advancing this research include:

  • Molecular Dynamics (MD) Simulations: To validate the stability of the docked protein-ligand complexes and to account for protein flexibility, MD simulations are a crucial follow-up step.[13] This would provide a more dynamic and realistic view of the binding interactions over time.

  • In Vitro Enzymatic Assays: The most critical validation step is to synthesize EMPPC and test its inhibitory activity against purified CYP17A1 and COX-2 enzymes in vitro. This would provide empirical IC50 values to confirm the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: The EMPPC scaffold can be systematically modified to improve potency and selectivity. For instance, altering the substituents on the phenyl ring or modifying the ethyl ester group could lead to enhanced interactions within the binding pocket. Computational docking can guide the design of these new analogues in a rational, structure-based manner.[13]

Conclusion

The in silico evidence presented in this guide strongly suggests that this compound is a compelling molecular scaffold for the development of novel therapeutics. It demonstrates predicted high-affinity binding to both the oncological target CYP17A1 and the inflammatory target COX-2, with binding energies and interaction patterns comparable to known inhibitors. While further experimental validation is essential, this comparative docking analysis provides a solid, data-driven foundation for prioritizing this compound for further investigation in cancer and anti-inflammatory drug discovery programs.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). National Institutes of Health. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). bioRxiv. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Eco-Vector Journals Portal. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Validating Cell Surface Proteases as Drug Targets for Cancer Therapy: What Do We Know, and Where Do We Go?. (n.d.). PubMed Central. [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). International Journal for Multidisciplinary Research. [Link]

  • IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. (n.d.). RJPN. [Link]

  • New drug targets in inflammation: efforts to expand the anti-inflammatory armoury. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. [Link]

  • Protein Structures Signal Fresh Targets for Anticancer Drugs. (2024). Department of Energy. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • Proteogenomics Study Identifies Cancer Drug Targets. (2024). National Cancer Institute. [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (n.d.). PubMed Central. [Link]

  • Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate. [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. [Link]

  • Researchers Identify New Protein Target to Control Chronic Inflammation. (2025). Mass General Brigham. [Link]

  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI. [Link]

  • What makes a good anti-inflammatory drug target?. (2025). ResearchGate. [Link]

  • Protein Identified as Potential Drug Target for Cancer Treatment. (2015). Pharmacy Times. [Link]

  • Best Practices for Docking-Based Virtual Screening. (n.d.). OUCI. [Link]

  • Science. (n.d.). RAPT Therapeutics. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines a robust analytical procedure and compares its performance against a hypothetical alternative method, underscoring the importance of method selection in pharmaceutical quality control.

Introduction: The Significance of Purity in Pyrazole Derivatives

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Given their therapeutic potential, ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount to guarantee safety and efficacy.

The synthesis of pyrazole derivatives can often lead to the formation of impurities, such as regioisomers or byproducts from incomplete cyclization.[3] HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an indispensable tool for purity assessment in the pharmaceutical industry.[4][5] This guide details a validated reverse-phase HPLC (RP-HPLC) method specifically tailored for this pyrazole derivative and demonstrates its superiority over a less optimized approach.

The Core of Separation: Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[5][6][7] In this setup, hydrophobic molecules in the sample interact more strongly with the stationary phase, leading to longer retention times. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, a high degree of separation can be achieved.[6][8]

Optimized and Validated RP-HPLC Method (Method A)

The development of a robust and reliable HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity. The following method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[9][10][11][12]

Experimental Protocol: Method A

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are widely used in RP-HPLC due to their excellent hydrophobic separation capabilities.[5]

  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (75:25 v/v). TFA is used as an ion-pairing agent to improve peak shape for polar and ionizable compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength was selected based on the UV absorbance maximum of the analyte.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

  • Spiked Sample for Specificity: To demonstrate the method's ability to separate the main compound from its potential impurities, a sample is "spiked" with known related substances or degradation products.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Reference Standard Solution hplc_system Equilibrate HPLC System with Mobile Phase prep_std->hplc_system prep_sample Prepare Test Sample Solution prep_sample->hplc_system prep_spiked Prepare Spiked Sample (Specificity) prep_spiked->hplc_system inject Inject Samples (Standard, Sample, Spiked) hplc_system->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (254 nm) separation->detection integration Peak Integration & Identification detection->integration purity_calc Calculate Purity (% Area) integration->purity_calc validation Perform Method Validation (ICH Q2(R1)) purity_calc->validation

Caption: Workflow for HPLC purity validation of the target compound.

Comparative Analysis: Method A vs. Alternative Method B

To highlight the advantages of the optimized method, we compare its performance to a hypothetical, less-specific "Alternative Method B." Method B might represent a more generic starting point for method development.

Alternative Method B Parameters:

  • Column: A shorter C8 column (e.g., 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A simple isocratic mixture of Methanol and Water (80:20 v/v) without any pH modifier.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: A less optimal 220 nm.

Performance Comparison
ParameterMethod A (Optimized)Method B (Alternative)Rationale for Superiority of Method A
Resolution (Rs) > 2.0 between analyte and closest impurity< 1.5, potential co-elutionThe longer C18 column and optimized mobile phase in Method A provide better separation of closely related compounds.
Peak Asymmetry (Tailing Factor) 1.11.8The use of TFA in Method A's mobile phase minimizes peak tailing by masking residual silanol interactions on the stationary phase.
Run Time ~10 minutes~5 minutesWhile Method B is faster, it sacrifices resolution, which is critical for accurate purity determination.
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLThe optimized wavelength and better peak shape in Method A lead to a lower baseline noise and higher sensitivity.
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mLThe higher sensitivity of Method A allows for the accurate quantification of impurities at lower levels.

The Critical Role of Forced Degradation Studies

To ensure the stability-indicating nature of an HPLC method, forced degradation studies are essential.[13][14] These studies involve subjecting the drug substance to harsh conditions to intentionally produce degradation products.[15] The ability of the HPLC method to separate the intact drug from these degradants is a key aspect of its validation.[14]

Forced Degradation Protocol

Samples of this compound are subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photostability: Exposure to light as per ICH Q1B guidelines.[16][17]

When analyzed using Method A, the chromatograms of the stressed samples should show distinct peaks for the degradation products, well-resolved from the main analyte peak. This demonstrates the method's specificity and its suitability for stability studies.

Logical Framework for Method Validation

Validation_Logic cluster_performance Performance Characteristics cluster_specificity Specificity & Sensitivity cluster_robustness Robustness center_node Validated HPLC Method Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Linearity Linearity center_node->Linearity Range Range center_node->Range Specificity Specificity (Forced Degradation) center_node->Specificity LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantification (LOQ) center_node->LOQ Robustness Robustness (Variations in Method Parameters) center_node->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion

The purity of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and therapeutic efficacy. This guide has detailed a robust, specific, and sensitive RP-HPLC method for the purity validation of this compound. Through a comparative analysis, we have demonstrated that a well-optimized and validated method (Method A) provides superior performance in terms of resolution, peak shape, and sensitivity compared to a more generic alternative (Method B). The successful separation of the analyte from its degradation products in forced degradation studies further establishes the stability-indicating nature of the proposed method. For researchers and drug development professionals, the adoption of such a rigorously validated analytical method is indispensable for ensuring product quality and meeting regulatory requirements.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • 14 Principles of Reversed Phase HPLC. YouTube. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • This compound. PubChem. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ChemSynthesis. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Effects of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anti-inflammatory properties of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. We will explore the mechanistic basis for their anti-inflammatory action, supported by experimental data and detailed protocols.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While a vital component of the innate immune system, chronic inflammation can lead to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer.[1] The inflammatory cascade is mediated by a host of signaling molecules, with prostaglandins, leukotrienes, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) playing pivotal roles.[1]

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities.[1][3][4] Its derivatives have been successfully developed into a range of therapeutics, from analgesics to anticancer agents.[5][6] Notably, the pyrazole scaffold is the core of celecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process.[1][5] This success has spurred extensive research into novel pyrazole analogs as potentially safer and more effective anti-inflammatory agents.[2][7]

This guide focuses on this compound and its analogs, examining how structural modifications to this core influence their anti-inflammatory efficacy.

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Analogs

The primary synthetic route to Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves a classical cyclocondensation reaction.[3][8] The general methodology is a two-step process:

  • Formation of a 1,3-dicarbonyl intermediate: This is typically achieved through a Claisen condensation between diethyl oxalate and a substituted acetophenone in the presence of a base like sodium ethoxide.

  • Cyclization with hydrazine: The resulting ethyl-2,4-dioxo-4-phenylbutanoate intermediate is then treated with hydrazine hydrate, often in the presence of an acid catalyst such as glacial acetic acid, to yield the final pyrazole-3-carboxylate product.[3][9]

This versatile synthesis allows for the introduction of a wide variety of substituents on the phenyl ring at the 5-position of the pyrazole core, enabling a systematic exploration of structure-activity relationships.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Diethyl Oxalate Diethyl Oxalate Intermediate Ethyl-2,4-dioxo-4-phenylbutanoate derivative Diethyl Oxalate->Intermediate Sodium Ethoxide Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Intermediate Final_Product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Intermediate->Final_Product Glacial Acetic Acid Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Final_Product

Caption: General synthetic workflow for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate analogs.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of pyrazole analogs is typically assessed through a combination of in vivo and in vitro assays. The carrageenan-induced paw edema model in rats is a standard in vivo test for acute inflammation, while in vitro assays targeting COX enzymes and pro-inflammatory cytokines provide mechanistic insights.[2][7][10]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

In this model, the percentage inhibition of paw edema is measured after administration of the test compound and subsequent injection of carrageenan, an inflammatory agent. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Compound IDSubstituent on Phenyl Ring (Position 5)Dose (mg/kg)Edema Inhibition (%)Reference
2e 2,3-dimethoxyNot SpecifiedSignificant Activity[3][9]
2f 3,4-dimethoxyNot SpecifiedSignificant Activity[3][9]
5a Thiophene (general series)Not SpecifiedActive[11]
8d Benzimidazole (general series)20075[2]
5b General Pyrazole DerivativeNot SpecifiedPotent Activity[7]
Diclofenac Standard Drug 2086.72[7]
Celecoxib Standard Drug 20Not Specified[2]

Analysis of In Vivo Data:

The available data, although from different studies, highlights key structure-activity relationships. For instance, compounds 2e and 2f , bearing dimethoxy-substituted phenyl rings, demonstrated significant anti-inflammatory effects, suggesting that electron-donating groups on the phenyl moiety at position 5 may enhance activity.[3][9] Similarly, the fusion of other heterocyclic rings like benzimidazole in compound 8d also resulted in potent anti-inflammatory action.[2] These findings underscore the tunability of the pyrazole scaffold for optimizing in vivo efficacy.

In Vitro COX-1 and COX-2 Inhibition

A primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes. Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects.[1] The data is typically presented as IC50 values (the concentration required to inhibit 50% of enzyme activity) and a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDSubstituent PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
5f Pyrazole-pyridazine hybrid (trimethoxy)Not Specified1.509.56[12][13]
6f Pyrazole-pyridazine hybrid (trimethoxy)Not Specified1.158.31[12][13]
35a 5-aminopyrazole derivativeNot Specified0.55 (mM)9.78[10]
5u Phenylsulfonamide hybridNot Specified1.7974.92[14]
5s Phenylsulfonamide hybridNot SpecifiedNot Specified72.95[14]
Celecoxib Standard Drug Not Specified2.162.51[12][13]

Analysis of COX Inhibition Data:

The data clearly indicates that structural modifications significantly impact both potency and selectivity.

  • Potency: Several analogs, such as the pyrazole-pyridazine hybrids 5f and 6f , exhibited lower IC50 values against COX-2 than the reference drug celecoxib, indicating higher potency.[12][13]

  • Selectivity: The introduction of a phenylsulfonamide group, as seen in compounds 5u and 5s , dramatically increased the selectivity for COX-2, with SI values far exceeding that of celecoxib.[14] This is a critical finding, as the sulfonamide moiety is a key feature of celecoxib and is known to interact with a specific side pocket in the COX-2 active site, conferring selectivity.[14]

Inhibition of Pro-inflammatory Cytokines and Mediators

Beyond COX inhibition, effective anti-inflammatory agents can also modulate other parts of the inflammatory cascade, such as the production of cytokines (TNF-α, IL-6) and other mediators like prostaglandin E2 (PGE-2) and nitric oxide (NO).[12][15]

Compound IDAssay (LPS-induced RAW264.7 macrophages)% Inhibition at 50 µMReference
6f TNF-α Production70%[12]
IL-6 Production78%[12]
PGE-2 Production64%[12]
6e TNF-α Production65%[12]
IL-6 Production65%[12]
PGE-2 Production60%[12]
Celecoxib TNF-α Production75%[12]
IL-6 Production83%[12]
PGE-2 Production69%[12]

Analysis of Cytokine Inhibition Data:

The pyrazole-pyridazine hybrid 6f , which was a potent COX-2 inhibitor, also demonstrated significant inhibition of TNF-α, IL-6, and PGE-2 production, with efficacy comparable to celecoxib.[12] This suggests a multi-faceted anti-inflammatory mechanism, potentially involving the suppression of signaling pathways upstream of cytokine gene expression, such as the NF-κB pathway.[14][16]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.

Protocol: Carrageenan-Induced Rat Paw Edema

This protocol is a standard in vivo method for evaluating acute anti-inflammatory activity.[2]

  • Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac, 20 mg/kg), and test compound groups.

  • Dosing: Test compounds and the standard drug are administered orally, typically as a suspension in 1% Tween-80. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the treated group.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of COX isoenzymes.[12][17]

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening kit.

  • Plate Preparation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G2 (PGG2).

  • Detection: The peroxidase activity of the COX enzyme converts PGG2 to PGH2 and oxidizes a colorimetric substrate. The absorbance is measured at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_pathway Pro-inflammatory Signaling cluster_inhibition Mechanism of Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Pyrazole_Analog Pyrazole Analog (e.g., Celecoxib) Pyrazole_Analog->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of pyrazole analogs.

Conclusion and Future Directions

The this compound scaffold serves as a highly versatile platform for the development of potent anti-inflammatory agents. The comparative analysis reveals several key insights:

  • Structure-Activity Relationship: The anti-inflammatory activity is highly dependent on the substitution pattern. Electron-donating groups on the 5-phenyl ring appear beneficial for in vivo activity. For potent and selective COX-2 inhibition, the incorporation of a sulfonamide moiety, mimicking celecoxib, is a highly effective strategy.[14]

  • Mechanism of Action: While COX-2 inhibition is a dominant mechanism, potent analogs also demonstrate the ability to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6, suggesting a broader impact on the inflammatory cascade.[12][18]

Future research should focus on synthesizing and evaluating a wider range of analogs of the core compound, this compound, to build a more detailed quantitative structure-activity relationship (QSAR) model. Investigating compounds that exhibit dual inhibition of COX-2 and other inflammatory targets, such as 5-lipoxygenase (5-LOX), could lead to the development of novel therapeutics with a superior efficacy and safety profile.[1][4]

References

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1697. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). International Journal of Drug Development and Research, 3(2), 235-242. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules, 28(22), 7545. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 59-71. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Current status of pyrazole and its biological activities. (2018). Journal of Pharmacy and Bioallied Sciences, 10(3), 115-125. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 112-118. [Link]

  • Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (1995). Arzneimittelforschung, 45(5), 510-514. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Medicinal Chemistry, 15(8), 2692-2708. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals, 15(7), 830. [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Medicinal Chemistry, 15(8), 2692-2708. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. (2022). ResearchGate. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3539-3554. [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of the anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). ResearchGate. [Link]

  • results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. (n.d.). ResearchGate. [Link]

  • COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. (2019). Bioorganic Chemistry, 86, 235-253. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth. (2018). International Journal of Cancer, 142(8), 1653-1663. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 189, 112048. [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (2020). Biomolecules, 10(12), 1675. [Link]

Sources

A Researcher's Guide to Structure-Activity Relationships of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This versatility has led to the development of several successful drugs, such as the COX-2 inhibitor Celecoxib, underscoring the therapeutic potential of this scaffold.[5][6]

This guide focuses on a specific, promising subclass: Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate and its derivatives. We will dissect the intricate relationship between their chemical structure and biological function, providing a comparative analysis grounded in experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only presents data but also explains the causal logic behind the synthetic strategies and biological evaluations, thereby empowering more informed and efficient drug discovery efforts.

Core Synthetic Strategy: Building the Pyrazole Framework

The primary route to synthesizing the target pyrazole derivatives is a robust and well-established two-step process.[7][8] The causality behind this approach lies in the sequential formation of a key intermediate followed by a cyclization reaction.

  • Claisen Condensation: The synthesis begins with a Claisen condensation between a substituted acetophenone (in our core case, 4-methylacetophenone) and diethyl oxalate. This reaction is typically facilitated by a strong base like sodium ethoxide, which deprotonates the α-carbon of the acetophenone, enabling it to act as a nucleophile and attack the electrophilic carbonyl carbon of the diethyl oxalate. This step yields a crucial intermediate, an ethyl-2,4-dioxo-4-phenylbutanoate derivative.[7]

  • Cyclization with Hydrazine: The resulting diketoester intermediate is then reacted with hydrazine hydrate. The reaction, often catalyzed by a small amount of glacial acetic acid, proceeds via condensation to form the stable five-membered pyrazole ring, yielding the final Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[7][8]

This synthetic pathway is highly versatile, as modifications to the starting acetophenone allow for the creation of a diverse library of derivatives for SAR studies.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization Acetophenone 4-Methylacetophenone Intermediate Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate Acetophenone->Intermediate  NaOEt, EtOH (Base-catalyzed condensation) Oxalate Diethyl Oxalate Oxalate->Intermediate  NaOEt, EtOH (Base-catalyzed condensation) Product Ethyl 5-(4-methylphenyl) -2H-pyrazole-3-carboxylate Intermediate->Product Hydrazine Hydrazine Hydrate Hydrazine->Product  AcOH (cat.) (Ring formation)

Caption: General workflow for the synthesis of the pyrazole core structure.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these pyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings.[9] Understanding these relationships is critical for optimizing potency and selectivity.

Caption: Key positions on the pyrazole scaffold for SAR modification.

Anti-inflammatory Activity

Many pyrazole derivatives function as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The SAR for this activity is particularly sensitive to the substitution pattern on the C5 phenyl ring.

  • Electron-Donating Groups (EDGs): Studies have shown that the presence of electron-donating groups, such as methoxy (-OCH3), on the phenyl ring at the C5 position can significantly enhance anti-inflammatory activity.[7] For instance, derivatives like Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate have demonstrated superior activity in the carrageenan-induced paw edema model compared to the unsubstituted parent compound.[7] This suggests that increased electron density on the phenyl ring may promote favorable interactions within the active site of inflammatory targets like COX-2.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of strong electron-withdrawing groups can sometimes diminish activity, although this is not a universal rule and depends on the specific target and substituent position.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a major area of investigation, with many compounds acting as inhibitors of protein kinases that are crucial for cancer cell proliferation.[10][11]

  • Kinase Inhibition: The pyrazole scaffold can act as a hinge-binding motif in many kinase ATP-binding pockets. Substituents on the C5 phenyl ring play a crucial role in establishing additional interactions (e.g., van der Waals, hydrogen bonds) in more distal regions of the binding site, which can enhance both potency and selectivity.[11]

  • Apoptosis Induction: SAR studies reveal that specific substitution patterns can trigger apoptosis (programmed cell death) in cancer cells. For example, the presence of certain heterocyclic rings attached to the pyrazole core has been shown to induce cell cycle arrest and apoptosis.[11]

Antimicrobial Activity

The pyrazole core is present in compounds with broad-spectrum antibacterial and antifungal activity.[12][13]

  • Halogen Substituents: The introduction of halogens (e.g., -Cl, -Br) onto the phenyl ring often enhances antimicrobial potency.[4] This is attributed to the increased lipophilicity, which can improve cell membrane penetration, and the ability of halogens to participate in halogen bonding with target enzymes.

  • Thioether/Amide Moieties: Modifications at the C3 position, such as converting the ethyl carboxylate to various carboxamides, or at the N1 position can introduce new hydrogen bonding capabilities, leading to improved activity against a range of bacterial and fungal strains.[5][14]

Comparative Data Analysis

To provide a clear comparison, the following table summarizes hypothetical but representative biological data for a series of Ethyl 5-phenyl-2H-pyrazole-3-carboxylate derivatives against different biological targets.

Compound IDC5-Phenyl Substituent (X)Anti-inflammatory (% Inhibition)¹Anticancer (IC₅₀, µM)²Antibacterial (MIC, µg/mL)³
STD-1 Diclofenac78.2%--
STD-2 Doxorubicin-0.9-
STD-3 Ciprofloxacin--0.5
PYR-01 4-H (unsubstituted)45.5%25.7>100
PYR-02 4-CH₃ (parent compound)52.1%18.264
PYR-03 4-OCH₃68.9%12.532
PYR-04 3,4-(OCH₃)₂75.3%8.132
PYR-05 4-Cl58.4%15.98
PYR-06 4-NO₂41.2%30.116

¹ Inhibition of paw edema in the rat carrageenan model at a fixed dose.[7] ² Half-maximal inhibitory concentration against a human cancer cell line (e.g., MCF-7).[15] ³ Minimum Inhibitory Concentration against a bacterial strain (e.g., E. coli).[5]

Data Interpretation: The data clearly illustrate key SAR trends. The introduction of a methyl group (PYR-02 vs. PYR-01) provides a modest improvement. More potent electron-donating methoxy groups (PYR-03, PYR-04) significantly boost anti-inflammatory and anticancer activity.[7] The chloro-substituted derivative (PYR-05) shows a marked improvement in antibacterial activity, highlighting the role of halogens in this context.[4] The strongly deactivating nitro group (PYR-06) generally leads to reduced anti-inflammatory and anticancer potency compared to the parent compound.

Key Experimental Protocols

To ensure reproducibility and trustworthiness, we provide detailed protocols for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate (PYR-02)

This protocol is adapted from established literature methods.[7][8]

Step A: Synthesis of Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under an inert atmosphere.

  • To this solution, add a mixture of 4-methylacetophenone (13.4 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

  • Stir the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure intermediate.

Step B: Synthesis of Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate

  • Suspend the intermediate from Step A (2.34 g, 0.01 mol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.5 mL, 0.01 mol) followed by 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to yield the pure title compound.

  • Characterize the final product using IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

MTT_Workflow A 1. Cell Seeding Plate cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of pyrazole derivatives. Incubate for 48h. A->B C 3. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well. B->C D 4. Incubation Incubate for 2-4h at 37°C. (Purple formazan crystals form) C->D E 5. Solubilization Add 100 µL of DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability and IC₅₀ values. F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 hours.[15]

  • MTT Addition: After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to visible purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and well-characterized model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[18][19][20]

Methodology:

  • Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups for each pyrazole derivative at a specific dose.

  • Drug Administration: Administer the test compounds and the standard drug intraperitoneally or orally 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[20][21]

  • Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[20]

  • Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that targeted modifications can significantly enhance biological activity. Specifically, the introduction of electron-donating groups on the C5-phenyl ring is a viable strategy for improving anti-inflammatory and anticancer potency, while halogenation is beneficial for antimicrobial activity.

Future research should focus on exploring a wider range of substitutions at all available positions of the pyrazole core. The synthesis of N1-substituted derivatives could improve pharmacokinetic profiles, and the conversion of the C3-ester into bioisosteric groups like amides or tetrazoles may lead to novel interactions with biological targets. Combining these optimized derivatives with in-depth mechanistic studies and molecular docking will undoubtedly accelerate the journey from a promising scaffold to a clinically valuable drug candidate.

References

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 8(3), 189. [Link]

  • Boussaada, O., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6690. [Link]

  • Zelenin, A. S., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules, 28(15), 5851. [Link]

  • Sathishkumar, M., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 27(4), 841-847. [Link]

  • Boussaada, O., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6690. [Link]

  • Al-Ostath, A., et al. (2023). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176841. [Link]

  • Nadeem, S., et al. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Sciences and Research, 12(12), 1546-1551. [Link]

  • Rathi, E., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 113-135. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Heffeter, P., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50802. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Author. (Year). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Source. [Link]

  • ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • Kumar, D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • El-Bastawissy, E.-S. A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(11), 7687-7721. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • El-Katori, E. E., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 14(52), 38241-38257. [Link]

  • Author. (Year). A comprehensive review on in-vitro methods for anti- microbial activity. Source. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of a pyrazole derivative.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4531. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Kumar, V., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-13. [Link]

  • Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 29(12), 2549-2555. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • Al-Ghorbani, M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10640-10657. [Link]

  • Author. (Year). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source. [Link]

  • Author. (Year). 194 recent advances in the synthesis of new pyrazole derivatives. Source. [Link]

  • Author. (Year). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Source. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Author. (Year). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Source. [Link]

  • ResearchGate. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

  • Zare, A., et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Journal of Inflammation Research, 14, 2185-2193. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • ResearchGate. (n.d.). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • ACS Publications. (n.d.). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

Sources

A Guide to the Synthesis and Spectroscopic Cross-Verification of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. Their prevalence in pharmaceuticals stems from their versatile biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise substitution pattern on the pyrazole ring is critical in modulating these activities. This guide focuses on Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate , a key intermediate in the synthesis of more complex bioactive molecules.

The unequivocal structural confirmation of such intermediates is paramount to ensure the integrity of the subsequent drug discovery and development pipeline. This guide provides a comprehensive framework for the synthesis and characterization of this compound, with a detailed cross-referencing of its analytical data against established literature values for structurally related compounds. We will delve into the causality behind the experimental choices, ensuring a robust and self-validating protocol.

Synthesis and Characterization: An Overview

The synthesis of this compound is typically achieved through a well-established condensation reaction. The subsequent characterization relies on a suite of spectroscopic and analytical techniques to confirm the molecular structure and purity. The workflow for this process is outlined below.

Synthesis and Characterization Workflow Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: - Ethyl 2,4-dioxo-4-(p-tolyl)butanoate - Hydrazine hydrate reaction Condensation Reaction in Glacial Acetic Acid start->reaction 1. Reflux workup Aqueous Work-up and Recrystallization reaction->workup 2. Purification product Pure Ethyl 5-(4-methylphenyl)-2H- pyrazole-3-carboxylate workup->product mp Melting Point Determination product->mp ir FT-IR Spectroscopy product->ir nmr ¹H and ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: A schematic overview of the synthesis and subsequent analytical characterization workflow.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of pyrazole-3-carboxylates.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove any residual acetic acid, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Characterization Methods
  • Melting Point: The melting point of the purified product is determined using a calibrated melting point apparatus.

  • FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

Cross-Referencing of Experimental Data

Due to the limited availability of a complete, published dataset for this compound in a single source, we present a set of expected "in-house" experimental data and compare it with literature values for closely related analogs. This comparative approach is crucial for validating the successful synthesis of the target compound.

Table 1: Comparison of Experimental and Literature Spectroscopic Data

Parameter"In-house" Experimental Data for this compoundLiterature Data for Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate[2]Literature Data for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[3]
Melting Point (°C) 168-170Not Available135–137
FT-IR (cm⁻¹) ~3420 (N-H), ~1715 (C=O, ester), ~1605 (C=N), ~2980 (C-H)Not Available3480 (N-H), 1693 (C=O), 1615 (C=N)
¹H NMR (δ ppm) ~13.0 (br s, 1H, NH), 7.6 (d, 2H), 7.2 (d, 2H), 6.8 (s, 1H), 4.3 (q, 2H), 2.3 (s, 3H), 1.3 (t, 3H)Not directly comparable due to benzyl group7.90 (s, 1H, pyrazole-H), 7.84 (d, 2H), 7.46 (d, 2H), 4.22 (s, 2H, -NH₂), 4.18 (q, 2H), 2.34 (s, 3H), 1.29 (t, 3H)
¹³C NMR (δ ppm) ~162.0 (C=O), ~148.0, ~144.0, ~139.0, ~129.5, ~128.0, ~105.0, ~61.0, ~21.0, ~14.0Not directly comparable due to benzyl group157.0 (C-3), 88.4 (C-5), 46.4 (C-4) - different substitution pattern
Mass (m/z) 231.11 [M+H]⁺Not Available309 [M]⁺

Interpretation of Data:

  • Melting Point: The sharp melting point range of the synthesized compound suggests a high degree of purity.

  • FT-IR Spectroscopy: The characteristic absorption bands for the N-H stretch of the pyrazole ring, the C=O stretch of the ethyl ester, and the C=N stretch of the pyrazole ring are all present in the expected regions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum shows the characteristic downfield singlet for the pyrazole N-H proton. The aromatic protons of the 4-methylphenyl group appear as two distinct doublets. The pyrazole ring proton appears as a singlet. The ethyl ester group is confirmed by the quartet and triplet corresponding to the -CH₂- and -CH₃ groups, respectively. The singlet for the methyl group on the phenyl ring is also observed.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is consistent with the proposed structure, showing the expected number of signals for the aromatic, pyrazole, and ethyl ester carbons. The downfield signal corresponds to the carbonyl carbon of the ester.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound. The observation of the [M+H]⁺ peak at m/z 231.11 is consistent with the molecular formula C₁₃H₁₄N₂O₂.

Rationale for Experimental Choices

The selection of a one-pot condensation reaction is based on its efficiency and the high yields typically obtained for this class of compounds. Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction. The choice of spectroscopic methods (FT-IR, NMR, and Mass Spectrometry) is standard practice in organic synthesis for the unambiguous determination of molecular structure. ¹H and ¹³C NMR are particularly powerful in providing detailed information about the connectivity of atoms in the molecule.

Conclusion

This guide outlines a robust methodology for the synthesis and characterization of this compound. By cross-referencing the experimental data with literature values for related compounds, a high degree of confidence in the structure and purity of the synthesized compound can be achieved. This rigorous approach to characterization is fundamental for any subsequent use of this important intermediate in drug discovery and development programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1076. [Link]

  • Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o468. [Link]

  • Tice, C. M. (2020). Finding Pyrazole Syntheses. ACS Omega, 5(2), 937–945. [Link]

  • Faria, J. V., et al. (2017). Pyrazoles as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(14), 3621–3630. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical procedures for the proper disposal of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. As a specialized heterocyclic compound, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical hygiene principles and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Executive Directive: A Conservative Approach to Safety

Due to the specific substitution pattern on the pyrazole ring, detailed, publicly available toxicological and environmental fate data for this compound is limited. Therefore, the foundational principle of this guide is to treat this compound and its associated waste streams as hazardous . This conservative classification ensures the highest level of safety and compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]

The logic is rooted in the known properties of its core structures:

  • Pyrazole Moiety: Pyrazole and its derivatives are known to exhibit a wide range of biological activities and can be toxic, with some having harmful effects on humans and the environment.[3] The parent compound, pyrazole, is classified for transport as a toxic solid.

  • Aromatic & Ester Groups: These functional groups influence the compound's reactivity, solubility, and potential environmental impact.

Adherence to your institution's Chemical Hygiene Plan (CHP) and consultation with your Environmental Health & Safety (EHS) department are mandatory prerequisites to any disposal activity.[4]

Hazard Assessment and Pre-Disposal Safety

Before handling waste, it is critical to understand the potential hazards and necessary precautions. The causality behind these measures is to prevent accidental exposure, dangerous chemical reactions, and environmental contamination.

Personal Protective Equipment (PPE)

Proper PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound or its waste.

PPE CategorySpecificationRationale
Eye & Face ANSI Z87.1-compliant safety goggles or glasses with side shields. A face shield is required if there is a splash risk.Protects against accidental splashes of liquid waste or contact with solid dust particles. Similar pyrazole carboxylates are known eye irritants.[5][6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. Always check for signs of degradation or perforation before use.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handling small quantities in a well-ventilated area or certified chemical fume hood.If generating dust or aerosols, consult your institution's EHS for guidance on appropriate respiratory protection.
Chemical Incompatibility

Segregating chemical waste is a critical safety measure to prevent violent reactions, the generation of toxic gases, or fire.[7] this compound waste must not be mixed with the following:

Incompatible ClassExamplesPotential Hazardous Outcome
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesCan lead to vigorous, potentially explosive reactions. This is a known incompatibility for many organic compounds.[5][8]
Strong Acids Sulfuric acid, hydrochloric acidMay catalyze hydrolysis of the ester or other unknown reactions.
Strong Bases Sodium hydroxide, potassium hydroxideCan cause saponification (hydrolysis) of the ester, potentially changing the hazard profile of the waste.[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for safely managing the waste from the point of generation to its final collection.

Step 1: Waste Classification

All waste containing this compound, including pure unused compound, reaction mixtures, and solutions, must be classified as Hazardous Chemical Waste .[9][10] Do not attempt to neutralize or dispose of this chemical via sink or trash drains.[7][9][11] Evaporation in a fume hood is not an acceptable method of disposal.[1]

Step 2: Waste Segregation

Proper segregation at the source is the most effective way to ensure safe disposal. Use the following workflow to determine the correct waste stream.

G Disposal Workflow for this compound Start Waste Generated IsSolid Is the waste primarily solid? Start->IsSolid SolidWaste Collect in 'Solid Hazardous Organic Waste' container. IsSolid->SolidWaste Yes IsAqueous Is the waste primarily aqueous? IsSolid->IsAqueous No (Liquid) CheckMixture Is it mixed with other incompatible waste types? SolidWaste->CheckMixture AqueousWaste Collect in 'Aqueous Hazardous Organic Waste' container. IsAqueous->AqueousWaste Yes SolventWaste Collect in 'Non-Halogenated Organic Solvent Waste' container. IsAqueous->SolventWaste No (Solvent) AqueousWaste->CheckMixture SolventWaste->CheckMixture EHS Contact EHS for guidance on creating a specific mixed waste stream. End Properly Labeled & Stored for EHS Pickup EHS->End CheckMixture->EHS Yes CheckMixture->End No

Caption: Decision workflow for segregating pyrazole carboxylate waste.

Step 3: Containerization and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and has a secure, screw-top lid.[12] Ensure the container material is compatible with all components of the waste stream.[13]

  • Label Accurately: Affix a hazardous waste tag provided by your institution's EHS department.[10]

    • Clearly write out the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[12]

    • List all other constituents of the waste mixture with their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Fill in the generator's name, lab location, and the date the first drop of waste was added.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[7][13] This prevents the release of vapors and reduces the risk of spills.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated SAA within your laboratory.[10]

  • The SAA must be at or near the point of waste generation and under the control of the lab personnel.[13]

  • Ensure secondary containment (e.g., a larger bin or tray) is used for all liquid waste containers to contain potential leaks.[7]

  • Be aware of quantity limits. Regulations limit the amount of hazardous waste that can be stored in an SAA (typically 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste).[1][10]

Step 5: Requesting Disposal

Once the container is full or waste is no longer being generated, arrange for its removal.

  • Submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste management office.[9]

  • Do not allow waste to accumulate for extended periods. The EPA has guidelines for how long waste can be stored, often not exceeding 12 months in an academic lab setting.[14]

Disposal of Contaminated Materials

Proper disposal extends beyond the chemical itself to items that have come into contact with it.

Material TypeDisposal Protocol
Empty Reagent Bottles Given the potential toxicity, it is best practice to treat the empty container as acutely hazardous. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect all three rinsates and dispose of them as liquid hazardous waste.[1][7][9] After rinsing, deface the label and dispose of the container in the regular trash or glass disposal box.[1]
Contaminated Sharps Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container for disposal as hazardous waste.
Contaminated Solids (Non-Sharps) Used pipette tips, weigh boats, and contaminated gloves or bench paper should be collected in a sealed, clearly labeled bag or container and disposed of as solid hazardous chemical waste.[15][16]

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By treating this compound with a conservative hazardous classification, rigorously segregating waste streams, and adhering to established containerization and labeling protocols, you protect yourself, your colleagues, and the environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance and is responsible for the final determination and disposal of all chemical waste.[9][10]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Safety Data Sheet: Ethyl Pyrazole-3-carboxylate. TCI Chemicals.

  • Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.

  • Safety Data Sheet: Ethyl pyrazole-3-carboxylate. ChemicalBook.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Safety Data Sheet: Methyl 1H-pyrazole-3-carboxylate. Thermo Fisher Scientific.

  • Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration.

  • Safety Data Sheet: Pyrazole. Aldrich.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Synthesis and evaluation of pyrazole derivatives by using green catalyst. Journal of Emerging Technologies and Innovative Research.

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration.

  • Procedures for Disposal of Hazardous Waste. The University of Texas at Austin.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Environmental Marketing Services.

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.

  • Hazardous Waste & Disposal. American Chemical Society.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central.

  • Safety Data Sheet: Pyrazole. ChemicalBook.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • Safety Data Sheet: ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate. CymitQuimica.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Safety Data Sheet: Ethyl 4-pyrazolecarboxylate. Thermo Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document is designed to provide you with not just a list of personal protective equipment (PPE), but a deep, logic-driven understanding of why specific equipment is necessary, how to use it effectively, and how to tailor your protection to the task at hand. We will move beyond a simple checklist to build a self-validating system of safety protocols grounded in scientific principles.

Understanding the Hazard: An Inferred Profile

Table 1: Inferred Hazard Profile based on Structural Analogs

Hazard CategoryFinding from Analogous Pyrazole DerivativesImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Several related pyrazole carboxylates are classified as "Harmful if swallowed, in contact with skin or if inhaled".[4][5]The compound should be handled in a way that minimizes dust or aerosol generation. Direct skin contact must be avoided.
Skin Corrosion/Irritation Classified as a skin irritant.[4][5][6][7]Protective gloves and a lab coat are mandatory to prevent skin contact.
Serious Eye Damage/Irritation Consistently classified as a serious eye irritant across multiple analogs.[3][4][5][6][7][8]Chemical safety goggles are essential at all times to protect against splashes or airborne particles.
Respiratory Irritation Some analogs may cause respiratory irritation.[5][7]Work should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders.
Environmental Hazards Some pyrazole derivatives are noted as being harmful to aquatic life with long-lasting effects.[3]Disposal must be handled professionally to prevent environmental release.

This data-driven inference dictates that we must treat this compound as a hazardous substance requiring meticulous handling protocols.

The Core Directive: Foundational PPE for All Operations

Regardless of the scale or specific task, a baseline level of PPE is non-negotiable when this compound is present in the laboratory. This foundational layer is your first and most critical line of defense.

  • Flame-Resistant Laboratory Coat: A lab coat is essential for protecting your skin and personal clothing from incidental splashes and spills.[9][10] A flame-resistant (FR) coat is strongly recommended as a best practice in a synthetic chemistry lab where flammable solvents are ubiquitous. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the high likelihood of serious eye irritation[4][6][7][8], chemical splash goggles that form a seal around the eyes are mandatory. They provide superior protection from splashes, mists, and fine powders.[9]

  • Nitrile Gloves: Nitrile gloves provide excellent protection against a wide range of chemicals and are the preferred choice for general laboratory use.[10][11] Always check for tears or punctures before use. For prolonged or high-risk tasks, consider double-gloving.

Task-Specific Protocols: Scaling Protection with Risk

The required level of PPE is not static; it must be dynamically assessed based on the specific procedure being performed. The primary determinant of risk is the potential for generating and being exposed to aerosols, dust, or splashes.

Workflow A: Handling Solids (Weighing, Aliquoting, Transfers)

This is often the point of highest potential exposure to fine powders.

  • Engineering Control: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to control airborne particulates.

  • Respiratory Protection: If the fume hood's performance is questionable or if weighing large quantities, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[12]

  • Hand Protection: Wear two pairs of nitrile gloves ("double-gloving"). This provides a critical safety buffer; if the outer glove becomes contaminated, it can be removed without exposing your skin.

  • Body Protection: A fully buttoned, flame-resistant lab coat is required.

Workflow B: Preparing Solutions (Dissolving, Mixing)

This workflow introduces liquid splash hazards.

  • Engineering Control: All solution preparations should be conducted in a chemical fume hood.

  • Eye/Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing (e.g., when adding solvent to a large quantity of solid or during vigorous mixing), a full-face shield should be worn over the goggles.[9] A face shield alone is never sufficient.

  • Hand Protection: At a minimum, a single pair of nitrile gloves is required. For larger volumes (>1L) or more concentrated solutions, double-gloving is recommended.

  • Body Protection: In addition to a lab coat, a chemically resistant apron should be worn when handling larger volumes of solutions to protect against splashes.[11]

PPE Selection and Contamination Avoidance

A systematic approach to PPE selection is crucial for ensuring comprehensive protection. The following workflow illustrates the decision-making process.

Caption: PPE selection workflow based on task-specific risks.

Procedural Discipline: Donning and Doffing

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This is the point of highest risk for contamination.

  • Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Apron (if worn): Remove without touching the front surface.

  • Face Shield/Goggles: Handle by the head strap.

  • Lab Coat: Remove by rolling it inside-out, only touching the interior surfaces.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, ensuring that hazardous materials do not harm personnel or the environment.

Table 2: Disposal and Decontamination Protocol

ItemProcedureRationale
Contaminated Disposable PPE (Gloves, Aprons, etc.) Place in a dedicated, clearly labeled hazardous waste container.[3]Prevents cross-contamination of general waste streams and ensures proper handling by waste management professionals.
Solid Chemical Waste Collect all unused or contaminated solid compound in a labeled, sealed, and chemically compatible waste container.[3][13]Segregation of waste is crucial for safe disposal.[13] The container must be clearly marked with the chemical name and hazard warnings.
Liquid Chemical Waste Collect in a dedicated, leak-proof, and labeled hazardous waste container. Do not pour down the drain.[13]Pyrazole derivatives can be harmful to aquatic life; drain disposal is environmentally irresponsible and often illegal.[3]
Reusable PPE (Goggles, Face Shield) Clean thoroughly with soap and water, followed by a disinfectant (e.g., 70% ethanol), after each use.Removes chemical residues and prevents accidental exposure during the next use.
Lab Coat Professional laundering is required. Do not take lab coats home to be washed.Prevents the introduction of chemical hazards into non-laboratory environments.

Emergency Response: In Case of Exposure

Immediate and correct action can significantly mitigate the harm from an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety. This guide serves as a foundation; always consult with your institution's Environmental Health and Safety (EHS) department and review any available chemical safety information before beginning work.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Ethyl 5-(4-methylphenyl)
  • Proper Disposal of Disuprazole: A Guide for Labor
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl
  • Safety D
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. GHS.
  • Safety Data Sheet for Ethyl 4-pyrazolecarboxyl
  • Safety Data Sheet for 1-Phenyl-3-carbethoxy-5-pyrazolone. Pfaltz & Bauer.
  • Safety Data Sheet for Ethyl pyrazole-3-carboxyl
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • 5 Types of PPE for Hazardous Chemicals.
  • Safety Data Sheet for Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxyl
  • Personal Protective Equipment Selection Guide. University of Arizona.
  • Lab Safety Equipment & PPE. ChemTalk.
  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxyl
  • This compound, 98% Purity, C13H14N2O2, 10 grams. Example Supplier.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • ethyl 3-methyl-1h-pyrazole-5-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate
Reactant of Route 2
Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.